Product packaging for Apiorutin(Cat. No.:CAS No. 63947-67-1)

Apiorutin

Cat. No.: B15192867
CAS No.: 63947-67-1
M. Wt: 742.6 g/mol
InChI Key: UPVDFUGORYNXMW-VCKCKQTPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Apiorutin is a naturally occurring flavonoid glycoside, identified in plants such as Coccinia grandis (ivy gourd). This compound is of significant interest in pharmacological research, particularly for its potent biological activities. Studies have shown that this compound is a remarkably effective alpha-glucosidase inhibitor, demonstrating an activity 4.4 to 10.3 times greater than acarbose, a standard drug used for managing type 2 diabetes . This mechanism, which delays carbohydrate digestion, positions this compound as a promising lead compound for anti-diabetic research. Beyond its antidiabetic potential, this compound has also exhibited virucidal activity against the Influenza A virus (H1N1) in laboratory studies, suggesting a broader spectrum of bioactivity worthy of further investigation . The structure of this compound features a apiose-containing sugar moiety, a characteristic noted in a specific class of bioactive glycosides . This product is intended for research and development purposes only. It is not intended for use in humans or as a veterinary product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H38O20 B15192867 Apiorutin CAS No. 63947-67-1

Properties

CAS No.

63947-67-1

Molecular Formula

C32H38O20

Molecular Weight

742.6 g/mol

IUPAC Name

3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C32H38O20/c1-10-19(38)22(41)24(43)29(48-10)46-7-17-20(39)23(42)27(52-31-28(44)32(45,8-33)9-47-31)30(50-17)51-26-21(40)18-15(37)5-12(34)6-16(18)49-25(26)11-2-3-13(35)14(36)4-11/h2-6,10,17,19-20,22-24,27-31,33-39,41-45H,7-9H2,1H3/t10-,17+,19-,20+,22+,23-,24+,27+,28-,29+,30-,31-,32+/m0/s1

InChI Key

UPVDFUGORYNXMW-VCKCKQTPSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(CO6)(CO)O)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Multifaceted Mechanisms of Action of Rutin in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Rutin, a plant-derived flavonoid, has garnered significant attention for its pleiotropic anti-cancer properties. It modulates a multitude of dysregulated signaling pathways implicated in carcinogenesis, including those governing apoptosis, cell cycle progression, angiogenesis, and inflammation. This technical guide provides an in-depth exploration of the molecular mechanisms underlying rutin's effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.

Core Mechanisms of Action

Rutin exerts its anti-neoplastic effects through a multi-targeted approach, interfering with the core machinery of cancer cell proliferation and survival.[1][2][3] Its primary mechanisms include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and inhibition of tumor-supportive processes like angiogenesis.[4][5][6]

Induction of Apoptosis

A primary mechanism of rutin's anti-cancer activity is the induction of apoptosis, or programmed cell death.[7] Rutin has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways in various cancer cell lines.[1][2]

  • Intrinsic Pathway: Rutin can induce the generation of Reactive Oxygen Species (ROS), leading to a decrease in the mitochondrial membrane potential.[7][8] This triggers the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspase proteins, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[4][7] This process is also modulated by the Bcl-2 family of proteins. Rutin upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance in favor of apoptosis.[4][9]

  • Extrinsic Pathway: Rutin can also stimulate the extrinsic pathway by upregulating the expression of death receptors on the cancer cell surface, leading to the activation of caspase-8.[4]

  • p53-Dependent Apoptosis: The tumor suppressor protein p53 is a critical mediator of apoptosis. Rutin has been observed to upregulate p53 expression.[4][7] Activated p53 can then transcriptionally activate pro-apoptotic genes like Bax, further committing the cell to apoptosis.[4][8]

G Rutin Rutin ROS ↑ Reactive Oxygen Species (ROS) Rutin->ROS p53 ↑ p53 Expression Rutin->p53 Mito Mitochondrial Membrane Potential (↓ Depolarization) ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Bax->Mito Bcl2->Mito inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Rutin triggers the intrinsic apoptotic pathway via ROS and p53 modulation.
Cell Cycle Arrest

Rutin disrupts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M checkpoints.[4][10][11] This prevents cancer cells from entering the DNA synthesis (S) phase or the mitosis (M) phase.

  • G0/G1 Phase Arrest: In several cancer cell types, including cervical and gastric cancer, rutin causes an accumulation of cells in the G0/G1 phase.[10][11][12] This is often achieved by upregulating the expression of cyclin-dependent kinase inhibitors (CDKIs) like p21, which is a downstream target of p53.[4] The p21 protein inhibits the activity of cyclin-CDK complexes (such as Cyclin D1/CDK4) that are necessary for the G1/S transition.[4][11]

  • G2/M Phase Arrest: Rutin can also induce G2/M phase arrest, as seen in human glioblastoma and neuroblastoma cells.[3] This mechanism involves the downregulation of proteins essential for G2/M progression, such as Cyclin B1 and CDK2/4/6.[4]

G Rutin Rutin p53 ↑ p53 Rutin->p53 p21 ↑ p21 (CDKI) p53->p21 CDK4 Cyclin D1 / CDK4 p21->CDK4 inhibits G1S G1-S Phase Transition CDK4->G1S promotes Arrest G0/G1 Phase Arrest G1S->Arrest

Rutin promotes G0/G1 arrest by modulating the p53-p21-CDK4 pathway.
Modulation of Pro-survival Signaling Pathways

Rutin has been shown to interfere with several key signaling pathways that cancer cells exploit for survival and proliferation.[2][13][14]

  • PI3K/Akt/mTOR Pathway: This pathway is frequently overactive in cancer, promoting cell growth and survival. Rutin can inhibit this pathway by increasing the expression of the tumor suppressor PTEN, which antagonizes PI3K activity.[1][2] Inhibition of Akt and mTOR subsequently leads to reduced cell proliferation and can induce apoptosis.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, is crucial for cell proliferation and differentiation. Rutin has been shown to downregulate the phosphorylation of ERK1/2 and p38 MAPK in certain cancer cells, thereby inhibiting their growth.[1][2]

  • NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation, which is closely linked to cancer progression. Rutin can suppress the NF-κB pathway by inhibiting the degradation of its inhibitor, IκBα, thus preventing NF-κB from translocating to the nucleus and activating pro-inflammatory and anti-apoptotic genes.[4]

Anti-Angiogenic and Anti-Metastatic Effects

Rutin also demonstrates anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow.[15] It achieves this by reducing the expression of key pro-angiogenic factors, notably Vascular Endothelial Growth Factor (VEGF).[4][15] Furthermore, rutin can inhibit metastasis by suppressing epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties. For instance, in gastric cancer cells, rutin has been shown to increase the expression of the epithelial marker E-cadherin while decreasing the mesenchymal marker N-cadherin.[12]

Quantitative Data Summary

The efficacy of rutin varies across different cancer cell lines. The following tables summarize key quantitative data from various in vitro studies.

Table 1: IC50 Values of Rutin in Various Cancer Cell Lines
Cancer TypeCell LineIC50 Value (µM)Exposure TimeReference
Renal Carcinoma786-O45.248 h[16]
MelanomaSK-MEL-2847.4424 h[17]
Hepatocellular CarcinomaHepG252.7Not Specified[18]
MelanomaRPMI-795164.4924 h[17]
Colon CancerHCT116~20024 h[19]
Table 2: Quantitative Effects of Rutin on Apoptosis and ROS Production
Cell LineRutin Conc. (µM)EffectMeasurementReference
Glioma (CHME)2056% ROS GenerationFlow Cytometry (DCFH-DA)[8]
Melanoma (RPMI-7951)5075.25% Apoptotic IndexHoechst 33342 Staining[17]
Melanoma (SK-MEL-28)5084.19% Apoptotic IndexHoechst 33342 Staining[17]

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of rutin's anti-cancer effects.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of rutin (e.g., 0-250 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: The medium is removed, and 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the control group.

G A 1. Seed Cells (96-well plate) B 2. Add Rutin (various conc.) A->B C 3. Incubate (24-48h) B->C D 4. Add MTT Solution C->D E 5. Incubate (4h) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H Calculate % Viability G->H

Workflow for determining cell viability using the MTT assay.
Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins in a cell lysate, providing insight into the modulation of signaling pathways.[20]

  • Cell Lysis: After treatment with rutin, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysate is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody for 1-2 hours at room temperature.

  • Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured using an imaging system. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.[21][22][23]

  • Cell Harvesting: Cells are treated with rutin for a desired time, then harvested by trypsinization and washed with PBS.

  • Fixation: Cells are fixed by dropwise addition of cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours to permeabilize the cells.

  • Staining: The fixed cells are washed and then resuspended in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Cells are incubated in the dark at room temperature for 30 minutes.

  • Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: The resulting data is displayed as a histogram, where cells in G0/G1 phase have 2n DNA content, cells in G2/M phase have 4n DNA content, and cells in S phase have an intermediate amount of DNA. Software is used to quantify the percentage of cells in each phase.

G A 1. Treat cells with Rutin B 2. Harvest & Wash Cells A->B C 3. Fix with cold 70% Ethanol B->C D 4. Stain with Propidium Iodide & RNase A C->D E 5. Analyze on Flow Cytometer D->E F 6. Quantify % of cells in G0/G1, S, and G2/M phases E->F

Workflow for analyzing cell cycle distribution via flow cytometry.

Conclusion

Rutin demonstrates significant potential as an anti-cancer agent by targeting multiple, interconnected signaling pathways within cancer cells. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit pro-survival and pro-angiogenic pathways underscores its multifaceted mechanism of action. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially harness the therapeutic benefits of rutin in oncology. Further in vivo studies and clinical trials are warranted to fully elucidate its efficacy and safety profile in a clinical setting.[24][25]

References

Rutin's Modulation of Signaling Pathways in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which rutin, a natural flavonoid, exerts its neuroprotective effects by modulating key signaling pathways involved in neuroinflammation. The information presented herein is intended to support research and development efforts aimed at leveraging rutin and its derivatives for the treatment of neurodegenerative and neuroinflammatory diseases.

Core Signaling Pathways Modulated by Rutin

Neuroinflammation is a critical component in the pathogenesis of numerous central nervous system (CNS) disorders. It is primarily mediated by glial cells, particularly microglia and astrocytes.[1][2] Rutin has demonstrated significant potential in mitigating neuroinflammatory processes by targeting several core intracellular signaling cascades.[3] The principal pathways influenced by rutin include the Toll-like receptor 4/Nuclear Factor-kappa B (TLR4/NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, and the NLRP3 inflammasome.

Inhibition of the TLR4/NF-κB Signaling Pathway

The TLR4/NF-κB pathway is a cornerstone of the innate immune response in the CNS and a crucial driver of M1 microglial activation.[4][5] Upon stimulation by ligands such as lipopolysaccharide (LPS), TLR4 triggers a downstream cascade involving Myeloid Differentiation primary response 88 (MyD88).[4] This leads to the phosphorylation and activation of IκB kinase (IKK), which in turn phosphorylates the inhibitory protein IκBα.[4] The degradation of IκBα liberates Nuclear Factor-kappa B (NF-κB), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][4][6]

Rutin has been shown to effectively suppress this pathway. Studies on LPS-stimulated BV-2 microglial cells demonstrate that rutin pretreatment inhibits the expression of TLR4 and MyD88.[4] This intervention blocks the subsequent phosphorylation of IKK and NF-κB, thereby preventing its nuclear translocation and reducing the production of pro-inflammatory cytokines.[4] By inhibiting the TLR4/NF-κB axis, rutin facilitates a phenotypic switch in microglia from the pro-inflammatory M1 state to the anti-inflammatory M2 state.[4]

TLR4_NFKB_Pathway Rutin's Inhibition of the TLR4/NF-κB Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFKB_IKB NF-κB / IκBα IKK->NFKB_IKB NFKB NF-κB NFKB_IKB->NFKB Releases IKB_p P-IκBα (Degradation) NFKB_IKB->IKB_p DNA DNA (Pro-inflammatory Genes) NFKB->DNA Translocates Cytokines TNF-α, IL-1β, IL-6 DNA->Cytokines Transcription LPS LPS LPS->TLR4 Activates Rutin Rutin Rutin->TLR4 Inhibits Rutin->IKK Inhibits Rutin->NFKB Inhibits Translocation

Caption: Rutin inhibits the TLR4/NF-κB pathway at multiple points.

Downregulation of the p38 MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, particularly the p38 MAPK pathway, is integral to cellular responses to inflammatory stimuli.[7] Activation of p38 MAPK is a known mediator of the inflammatory response following injuries like spinal cord injury (SCI).[7] Studies have shown that in SCI models, rutin treatment significantly reduces the expression of p38 MAPK protein.[7][8] This downregulation is associated with a decrease in inflammatory cytokines and a reduction in neuroinflammation, suggesting that rutin's neuroprotective effects are, in part, mediated by the repression of the p38 MAPK pathway.[7][8]

p38_MAPK_Pathway Rutin's Modulation of the p38 MAPK Pathway Stress Inflammatory Stimuli (e.g., SCI, Cytokines) MAPKKK MAPKKK Stress->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, ATF2) p38->TranscriptionFactors Activates Inflammation Neuroinflammation (Cytokine Production, Apoptosis) TranscriptionFactors->Inflammation Induces Rutin Rutin Rutin->p38 Inhibits Expression & Activation

Caption: Rutin suppresses neuroinflammation by inhibiting p38 MAPK.

Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response.[9][10] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[11] In the presence of oxidative stress or Nrf2 activators like rutin, Nrf2 dissociates from Keap1 and translocates to the nucleus.[11] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme oxygenase-1 (HO-1).[11][12]

Rutin has been identified as a potent activator of the Nrf2/HO-1 pathway.[11] By promoting the nuclear translocation of Nrf2, rutin enhances the expression of HO-1 and other antioxidant enzymes.[11][13] This action increases the cellular defense against oxidative stress, a key component of neuroinflammation and neurodegeneration.[9] The activation of Nrf2 signaling also exerts anti-inflammatory effects by negatively regulating the NF-κB pathway.[12]

Nrf2_Pathway Rutin's Activation of the Nrf2/HO-1 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1 / Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Basal State ARE ARE (DNA) Nrf2_free->ARE Translocates HO1 HO-1 & other Antioxidant Genes ARE->HO1 Transcription Rutin Rutin / Oxidative Stress Rutin->Keap1_Nrf2 Inhibits Interaction

Caption: Rutin promotes antioxidant defense via Nrf2 activation.

Suppression of the NLRP3 Inflammasome

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex critical for innate immunity that, when activated, triggers the maturation of IL-1β and IL-18.[14][15][16] Its activation requires two signals: a priming signal, often via TLR4/NF-κB, which upregulates NLRP3 and pro-IL-1β expression, and an activation signal (e.g., ATP, protein aggregates).[16] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits and activates pro-caspase-1.[15][17] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[14]

Rutin has been shown to inhibit the NLRP3 inflammasome pathway.[3] It can downregulate the expression of the inflammasome component ASC.[17] By also inhibiting the priming signal through the NF-κB pathway, rutin effectively reduces the activation of caspase-1 and the subsequent production and release of mature IL-1β and IL-18, thus dampening a powerful inflammatory cascade in the CNS.[3][17]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the efficacy of rutin in modulating neuroinflammatory markers and pathways.

Table 1: In Vitro Effects of Rutin on Microglial Cells

Cell Line Stimulant Rutin Conc. Effect % Change / Result Reference
BV-2 LPS (100 ng/mL) 50 µg/mL ↓ TNF-α release Significant reduction [4]
BV-2 LPS (100 ng/mL) 50 µg/mL ↓ IL-1β release Significant reduction [4]
BV-2 LPS (100 ng/mL) 50 µg/mL ↓ IL-6 release Significant reduction [4]
BV-2 LPS (100 ng/mL) 50 µg/mL ↓ NO production Significant reduction [4]
BV-2 LPS (100 ng/mL) 50 µg/mL ↑ IL-10 release Significant increase [4]
Primary Mixed Glia - 50-100 µmol/L ↑ TNF-α release Significant increase [1][2][18]

| Primary Mixed Glia | - | 100 µmol/L | ↑ NO production | Significant increase |[1][2][18] |

Table 2: In Vivo Effects of Rutin in Animal Models of Neuroinflammation

Animal Model Rutin Dosage Duration Key Findings Reference
Rat Spinal Cord Injury 30 mg/kg (i.p.) 3 days ↓ p38 MAPK expression, ↓ TNF-α, IL-1β, IL-6 [8]
Rat Subarachnoid Hemorrhage 50 mg/kg (i.p.) Single dose ↓ RAGE, NF-κB, and inflammatory cytokines [19]
AD Transgenic Mice (APPswe/PS1dE9) 100 mg/kg (oral) 6 weeks ↓ IL-1β and IL-6 levels in the brain [20][21]
Tauopathy Mouse Model (Tau-P301S) Not specified (oral) 30 days ↓ NF-κB activation, ↓ IL-1β, TNF-α [22][23]

| Rat Traumatic Brain Injury | 50 mg/kg | 3 days | ↓ TNF-α and NF-ĸB production |[5] |

Key Experimental Protocols

This section outlines common methodologies used to investigate the effects of rutin on neuroinflammatory signaling pathways.

In Vitro Microglial Activation Assay
  • Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ incubator.

  • Treatment Protocol: Cells are seeded in multi-well plates. For pretreatment studies, cells are incubated with varying concentrations of rutin (e.g., 1-100 µM) for 1-2 hours.[4] Subsequently, neuroinflammation is induced by adding lipopolysaccharide (LPS, e.g., 100 ng/mL) to the culture medium for a specified period (e.g., 24 hours).[4]

  • Workflow Diagram:

    Experimental_Workflow General In Vitro Experimental Workflow A 1. Culture BV-2 Microglial Cells B 2. Pre-treat with Rutin (e.g., 50 µg/mL, 1 hr) A->B C 3. Stimulate with LPS (e.g., 100 ng/mL, 24 hr) B->C D 4. Collect Supernatant & Cell Lysates C->D E 5a. Cytokine Analysis (ELISA) D->E F 5b. Protein Expression (Western Blot) D->F G 5c. Gene Expression (RT-qPCR) D->G

    Caption: Workflow for assessing rutin's anti-inflammatory effects.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the cell culture supernatant.

  • Method: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, supernatant samples are added to microplate wells pre-coated with a capture antibody specific to the target cytokine. After incubation and washing, a detection antibody is added, followed by an enzyme-linked secondary antibody. A substrate is then added, and the resulting colorimetric change is measured using a microplate reader. Concentrations are determined by comparison to a standard curve.[22]

Protein Expression Analysis (Western Blot)
  • Principle: Western blotting is employed to detect and quantify the expression levels of specific proteins within cell lysates (e.g., p-NF-κB, TLR4, Nrf2, HO-1, p-p38).

  • Method:

    • Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Total protein concentration is determined using a BCA assay.

    • Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

    • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

    • Blocking & Probing: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies specific to the target proteins.

    • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4] Band intensity is quantified using densitometry software (e.g., ImageJ).[23]

Animal Models
  • Spinal Cord Injury (SCI) Model: SCI is induced in rats using methods like Allen's weight-drop technique. Rutin (e.g., 30 mg/kg) is typically administered intraperitoneally (i.p.) for a set number of days post-injury.[8]

  • Alzheimer's Disease (AD) Model: Transgenic mice, such as APPswe/PS1dE9 or Tau-P301S mice, are commonly used. Rutin is administered orally (e.g., via gavage) daily for several weeks.[20][22]

  • Analysis: Following the treatment period, animals are euthanized, and brain or spinal cord tissue is collected for biochemical (ELISA, Western blot) and histopathological (immunohistochemistry) analysis.[8][22]

References

The Anti-inflammatory Mechanisms of Rutin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rutin, a flavonoid glycoside found abundantly in various plants, including citrus fruits, buckwheat, and apples, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying Rutin's anti-inflammatory effects, tailored for researchers, scientists, and drug development professionals. The guide details the key signaling pathways modulated by Rutin, provides comprehensive experimental protocols for investigating these mechanisms, and presents quantitative data to support its therapeutic potential.

Core Anti-inflammatory Mechanisms of Rutin

Rutin exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways, inhibiting the production of pro-inflammatory mediators, and reducing oxidative stress.

1. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In inflammatory conditions, the inhibitor of NF-κB (IκB) is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. Rutin has been shown to effectively suppress this pathway.[1][2][3]

2. Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a pivotal role in cellular responses to inflammatory stimuli. Overactivation of these kinases contributes to the production of inflammatory cytokines and enzymes. Rutin has been demonstrated to differentially modulate the phosphorylation of these MAPKs, thereby attenuating the downstream inflammatory cascade.[1][4]

3. Suppression of the NLRP3 Inflammasome

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. Rutin has been found to inhibit the activation of the NLRP3 inflammasome, representing a key mechanism for its anti-inflammatory action.[5][6][7]

4. Reduction of Pro-inflammatory Mediators

Rutin significantly reduces the production and expression of various pro-inflammatory molecules, including:

  • Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[8][9][10]

  • Enzymes: Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS), which are responsible for the synthesis of prostaglandins and nitric oxide, respectively.[11][12]

5. Antioxidant Activity

Rutin is a potent antioxidant that can scavenge free radicals and reduce oxidative stress, a key contributor to the inflammatory process.[13] By mitigating oxidative damage, Rutin helps to dampen the inflammatory response.

Quantitative Data on the Anti-inflammatory Effects of Rutin

The following tables summarize the quantitative data on the inhibitory effects of Rutin on various inflammatory markers and pathways.

Parameter Experimental Model Rutin Concentration / IC50 Observed Effect Reference
NF-κB Activation LPS-stimulated RAW 264.7 macrophages50 µMSignificant inhibition of p65 phosphorylation[3]
G-CSF-induced inflammation in mice100 mg/kg (i.p.)Inhibition of NF-κB activation in paw tissue[14]
MAPK Phosphorylation Angiotensin II-induced H9c2 cardiomyocytes50 µMDownregulation of phosphorylated JNK1/2[4][15][16]
UVB-irradiated mouse skinTopical applicationAttenuation of p38 and JNK phosphorylation[17]
NLRP3 Inflammasome Alcohol and cerulein-induced pancreatitis in rats100 mg/kg/dayDownregulation of ASC-NLRP3 expression[5]
Ventilator-induced lung injury in mice10, 50, 100 µmol/kg (i.p.)Alleviation of NLRP3 inflammasome activation[18]
Pro-inflammatory Cytokines LPS-stimulated BALB/c micePretreatmentReduction of TNF-α from 686.8 pg/ml to 182.4 pg/ml[16]
LPS-stimulated primary macrophages50 µMSignificant reduction in TNF-α, IL-6, and IL-1β production[1]
Inflammatory Enzymes LPS-stimulated RAW 264.7 macrophagesNot specifiedInhibition of COX-2 and iNOS expression[11]
UVB-irradiated mouse skinTopical applicationSignificant inhibition of COX-2 and iNOS expression[17]
Antioxidant Activity DPPH radical scavenging assayIC50: 9.488 µMPotent free radical scavenging activity[19]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory mechanisms of Rutin.

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of Rutin (e.g., 5, 10, 20, 50, 100 µM) for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 6-24 hours) to induce an inflammatory response.

2. Western Blot Analysis for NF-κB and MAPK Activation

This protocol details the detection of phosphorylated (activated) forms of NF-κB p65 and MAPK proteins.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels.

    • Nitrocellulose or PVDF membranes.

    • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the total protein or a loading control like β-actin.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol is for quantifying the levels of TNF-α and IL-6 in cell culture supernatants.

  • Materials:

    • Commercial ELISA kits for mouse TNF-α and IL-6.

    • Cell culture supernatants from treated cells.

    • Plate reader.

  • Procedure:

    • Collect the cell culture supernatants after the treatment period.

    • Centrifuge the supernatants to remove any cellular debris.

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Adding standards and samples to a pre-coated microplate.

      • Incubating with a detection antibody.

      • Adding a substrate solution to develop color.

      • Stopping the reaction and measuring the absorbance at the specified wavelength (e.g., 450 nm).

    • Calculate the cytokine concentrations in the samples based on the standard curve.

4. Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol measures the mRNA expression levels of inflammatory genes like COX-2 and iNOS.

  • Materials:

    • RNA extraction kit (e.g., TRIzol).

    • cDNA synthesis kit.

    • SYBR Green or TaqMan-based qPCR master mix.

    • Gene-specific primers for COX-2, iNOS, and a housekeeping gene (e.g., GAPDH or β-actin).

    • RT-qPCR instrument.

  • Procedure:

    • Lyse the treated cells and extract total RNA using an appropriate kit.

    • Assess the RNA quality and quantity.

    • Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.

    • Perform qPCR using the cDNA, gene-specific primers, and a qPCR master mix.

    • Run the qPCR reaction with appropriate cycling conditions.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.

5. Caspase-1 Activity Assay for NLRP3 Inflammasome Activation

This protocol measures the activity of caspase-1, a key effector of the NLRP3 inflammasome.

  • Materials:

    • Commercial Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay).

    • Luminometer.

  • Procedure:

    • Culture and treat cells in a white-walled 96-well plate.

    • Follow the manufacturer's protocol for the Caspase-1 activity assay. This typically involves adding a single reagent that lyses the cells and contains a luminogenic substrate for caspase-1.

    • Incubate the plate at room temperature to allow for the reaction to occur.

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the caspase-1 activity.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Rutin_Anti_Inflammatory_Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPKKK MAPKKK TRAF6->MAPKKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_n NF-κB (nucleus) NFkB->NFkB_n translocation Pro_Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_n->Pro_Inflammatory_Genes transcription MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 AP1_n AP-1 (nucleus) AP1->AP1_n translocation AP1_n->Pro_Inflammatory_Genes transcription NLRP3_signal Inflammatory Stimuli NLRP3 NLRP3 Inflammasome (NLRP3, ASC, Pro-caspase-1) NLRP3_signal->NLRP3 Caspase1 Active Caspase-1 NLRP3->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleavage IL1b IL-1β Pro_IL1b->IL1b Rutin Rutin Rutin->IKK inhibition Rutin->MAPKK inhibition Rutin->NLRP3 inhibition

Caption: Rutin's inhibition of key inflammatory signaling pathways.

Experimental_Workflow Start Start: RAW 264.7 Cell Culture Treatment Pre-treatment with Rutin + LPS Stimulation Start->Treatment Harvest Harvest Cells and Supernatant Treatment->Harvest Supernatant_Analysis Supernatant Analysis Harvest->Supernatant_Analysis Cell_Lysate_Analysis Cell Lysate Analysis Harvest->Cell_Lysate_Analysis ELISA ELISA (TNF-α, IL-6) Supernatant_Analysis->ELISA Caspase_Assay Caspase-1 Assay (NLRP3) Supernatant_Analysis->Caspase_Assay Western_Blot Western Blot (p-p65, p-MAPKs) Cell_Lysate_Analysis->Western_Blot RT_qPCR RT-qPCR (COX-2, iNOS) Cell_Lysate_Analysis->RT_qPCR Results Data Analysis and Interpretation ELISA->Results Caspase_Assay->Results Western_Blot->Results RT_qPCR->Results

Caption: Workflow for investigating Rutin's anti-inflammatory effects.

Rutin demonstrates significant anti-inflammatory potential through its ability to modulate multiple key signaling pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome. Its capacity to reduce the production of pro-inflammatory cytokines and enzymes, coupled with its antioxidant properties, makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore and validate the therapeutic applications of Rutin in inflammatory diseases.

References

The Neuroprotective Potential of Rutin in Alzheimer's Disease: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the neuroprotective effects of Rutin, a natural flavonoid, in preclinical models of Alzheimer's disease (AD). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current findings on Rutin's mechanisms of action, presents quantitative data from key studies, details essential experimental protocols, and visualizes the core signaling pathways involved.

Introduction: The Promise of Rutin in Neuroprotection

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs).[1][2] These pathological hallmarks contribute to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies for AD are limited, highlighting the urgent need for novel disease-modifying agents.

Rutin (quercetin-3-O-rutinoside), a flavonoid glycoside found in a variety of plants, fruits, and vegetables, has emerged as a promising candidate due to its multifaceted neuroprotective properties.[3][4][5][6] Its ability to cross the blood-brain barrier allows it to exert direct effects within the central nervous system.[3][4][5][6] The primary neuroprotective mechanisms of Rutin in the context of AD models include potent antioxidant and anti-inflammatory activities, as well as direct interference with Aβ and tau pathologies.[3][4][5][6] This guide delves into the scientific evidence supporting the therapeutic potential of Rutin for AD.

Quantitative Data Summary: Efficacy of Rutin in Alzheimer's Disease Models

The following tables summarize the quantitative findings from various preclinical studies investigating the effects of Rutin in cellular and animal models of Alzheimer's disease.

Table 2.1: Effects of Rutin on Amyloid-Beta (Aβ) Pathology
ParameterModel SystemRutin Concentration/DoseObserved EffectReference
Aβ FibrillizationIn vitro (Aβ42)50 µM~25% inhibition[7]
Aβ FibrillizationIn vitro (Aβ42)200 µM>95% inhibition[7]
Aβ-induced CytotoxicitySH-SY5Y cellsNot specifiedAttenuated[1]
Oligomeric Aβ LevelsAPPswe/PS1dE9 transgenic mice100 mg/kg/day (oral)Decreased[2][8]
Table 2.2: Effects of Rutin on Tau Pathology
ParameterModel SystemRutin Concentration/DoseObserved EffectReference
Tau AggregationIn vitro (Tau protein)Not specifiedInhibited
Tau HyperphosphorylationNot specifiedNot specifiedDid not inhibit GSK3β-induced hyperphosphorylation

Note: Specific quantitative data on Rutin's direct effect on tau aggregation and hyperphosphorylation requires further investigation from primary literature.

Table 2.3: Anti-inflammatory Effects of Rutin
ParameterModel SystemRutin Concentration/DoseObserved EffectReference
Interleukin-1β (IL-1β) LevelsAPPswe/PS1dE9 transgenic mice brain100 mg/kg/day (oral)Decreased[2][8]
Interleukin-6 (IL-6) LevelsAPPswe/PS1dE9 transgenic mice brain100 mg/kg/day (oral)Decreased[2][8]
TNF-α GenerationMicrogliaNot specifiedDecreased[1]
IL-1β GenerationMicrogliaNot specifiedDecreased[1]
Microgliosis & AstrocytosisAPPswe/PS1dE9 transgenic mice100 mg/kg/day (oral)Downregulated[2][8]
Table 2.4: Antioxidant Effects of Rutin
ParameterModel SystemRutin Concentration/DoseObserved EffectReference
Superoxide Dismutase (SOD) ActivityAPPswe/PS1dE9 transgenic mice brain100 mg/kg/day (oral)Increased[2][8]
Glutathione (GSH)/Glutathione Disulfide (GSSG) RatioAPPswe/PS1dE9 transgenic mice brain100 mg/kg/day (oral)Increased[2][8]
Malondialdehyde (MDA) LevelsAPPswe/PS1dE9 transgenic mice brain100 mg/kg/day (oral)Reduced[2][8]
Reactive Oxygen Species (ROS) FormationNot specifiedNot specifiedDecreased[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Rutin's neuroprotective effects.

Morris Water Maze (MWM) for Spatial Memory Assessment

The Morris Water Maze is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodent models of AD.[9][10][11][12]

  • Apparatus: A circular pool (typically 1.2-1.8 m in diameter) filled with opaque water (20-24°C) containing a hidden escape platform submerged 1-2 cm below the surface. The pool is situated in a room with various distal visual cues.

  • Procedure:

    • Acquisition Phase (4-5 days): Mice undergo multiple trials per day (e.g., 4 trials) to locate the hidden platform. For each trial, the mouse is released from one of four starting positions and allowed to swim for a set time (e.g., 60-90 seconds). If the mouse fails to find the platform within the allotted time, it is gently guided to it. The time taken to reach the platform (escape latency) and the path length are recorded.

    • Probe Trial (Day 5 or 6): The escape platform is removed, and the mouse is allowed to swim freely for a single, longer trial (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are measured as indices of spatial memory retention.

  • Data Analysis: Data is typically analyzed using video tracking software. Parameters such as escape latency, path length, swimming speed, time in the target quadrant, and platform crossings are statistically compared between Rutin-treated and control groups.

Thioflavin T (ThT) Assay for Amyloid Aggregation

The Thioflavin T (ThT) assay is a fluorescent-based method used to monitor the formation of amyloid fibrils in vitro.[13][14][15][16]

  • Materials:

    • Synthetic Aβ or tau protein

    • Thioflavin T (ThT) stock solution (e.g., 1 mM in dH2O)

    • Assay buffer (e.g., PBS, pH 7.4)

    • 96-well black, clear-bottom microplates

  • Procedure:

    • Prepare a reaction mixture containing the amyloidogenic protein (e.g., 10 µM Tau) and any inducers (e.g., 2.5 µM Heparin for Tau) in the assay buffer.[16]

    • Add Rutin at various concentrations to the experimental wells.

    • Add ThT to a final concentration of 10-25 µM.[16]

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 440-450 nm and 480-490 nm, respectively.

  • Data Analysis: An increase in fluorescence intensity over time indicates fibril formation. The inhibitory effect of Rutin is quantified by comparing the fluorescence kinetics and final fluorescence values of Rutin-treated samples to untreated controls.

Immunohistochemistry (IHC) for Aβ and Phospho-Tau (p-tau)

Immunohistochemistry is employed to visualize and quantify Aβ plaques and hyperphosphorylated tau in brain tissue sections from animal models.[17][18][19][20][21]

  • Tissue Preparation:

    • Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA).

    • Brains are post-fixed in 4% PFA and then cryoprotected in a sucrose solution.

    • Brains are sectioned (e.g., 30-40 µm thickness) using a cryostat or vibratome.

  • Staining Procedure:

    • Free-floating sections are washed in PBS.

    • Antigen retrieval is performed if necessary (e.g., using formic acid for Aβ).

    • Sections are permeabilized (e.g., with Triton X-100) and blocked with a serum-based solution.

    • Sections are incubated with primary antibodies specific for Aβ (e.g., 6E10) or p-tau (e.g., AT8, PHF-1) overnight at 4°C.

    • After washing, sections are incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC).

    • The signal is visualized using a chromogen such as diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.

    • Sections are mounted on slides, dehydrated, and coverslipped.

  • Data Analysis: Stained sections are imaged using a microscope. The plaque burden or p-tau pathology is quantified by measuring the percentage of the stained area in specific brain regions (e.g., hippocampus, cortex) using image analysis software.

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

ELISA is a quantitative immunoassay used to measure the concentration of specific proteins, such as the pro-inflammatory cytokines IL-1β and TNF-α, in brain homogenates.[7][22][23][24][25][26]

  • Sample Preparation:

    • Brain tissue (e.g., hippocampus, cortex) is dissected and homogenized in a lysis buffer containing protease inhibitors.

    • The homogenate is centrifuged, and the supernatant is collected.

    • Total protein concentration of the supernatant is determined (e.g., using a BCA assay) for normalization.

  • ELISA Procedure (Sandwich ELISA):

    • A 96-well microplate pre-coated with a capture antibody specific for the target cytokine (e.g., anti-IL-1β) is used.

    • Standards of known cytokine concentrations and the prepared brain homogenates are added to the wells and incubated.

    • The plate is washed, and a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

    • After another incubation and washing step, a substrate solution is added, which reacts with the enzyme to produce a color change.

    • The reaction is stopped, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of the cytokine in the brain samples is then interpolated from this standard curve and normalized to the total protein content.

Key Signaling Pathways Modulated by Rutin

Rutin exerts its neuroprotective effects by modulating several key intracellular signaling pathways that are dysregulated in Alzheimer's disease.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In AD, Aβ and other pro-inflammatory stimuli can lead to the chronic activation of this pathway in microglia and astrocytes, resulting in the overexpression of inflammatory cytokines. Rutin has been shown to inhibit NF-κB activation, thereby reducing neuroinflammation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Abeta Amyloid-β (Aβ) TLR4 TLR4 Abeta->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB_dimer p65/p50 (NF-κB) NFkB_IkB p65/p50-IκBα (Inactive) Nucleus Nucleus NFkB_dimer->Nucleus Translocation NFkB_IkB->NFkB_dimer Releases NFkB_nuc p65/p50 DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Cytokines Rutin Rutin Rutin->IKK Inhibits

Rutin inhibits the pro-inflammatory NF-κB signaling pathway.
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and growth.[27] Its activation is neuroprotective, and dysregulation of this pathway is implicated in AD pathogenesis. Rutin has been shown to activate the PI3K/Akt pathway, thereby promoting neuronal survival.[28]

PI3K_Akt_Pathway GF Growth Factors (e.g., BDNF) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits CREB CREB Akt->CREB Activates Bcl2 Bcl-2 Akt->Bcl2 Activates Survival Neuronal Survival & Growth CREB->Survival Bcl2->Survival Rutin Rutin Rutin->PI3K Activates

Rutin promotes neuronal survival via PI3K/Akt signaling.
Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family, including ERK, JNK, and p38, are involved in various cellular processes, including stress responses, inflammation, and apoptosis.[29][30][31] In AD, chronic activation of the pro-inflammatory JNK and p38 MAPK pathways, coupled with potential dysregulation of the pro-survival ERK pathway, contributes to neurodegeneration. Rutin has been shown to modulate MAPK signaling, promoting a neuroprotective phenotype.[32][33]

MAPK_Pathways Stress Oxidative Stress & Aβ p38_JNK_upstream ASK1/MKKs Stress->p38_JNK_upstream GF Growth Factors ERK_upstream Ras/Raf/MEK GF->ERK_upstream p38_JNK p38 / JNK p38_JNK_upstream->p38_JNK Apoptosis Apoptosis & Inflammation p38_JNK->Apoptosis ERK ERK1/2 ERK_upstream->ERK Survival Survival & Plasticity ERK->Survival Rutin Rutin Rutin->p38_JNK Inhibits Rutin->ERK Activates

Rutin modulates MAPK signaling to reduce apoptosis and promote survival.

Conclusion

The evidence presented in this technical guide underscores the significant neuroprotective potential of Rutin in the context of Alzheimer's disease. Through its ability to mitigate oxidative stress, suppress neuroinflammation, and interfere with the pathological aggregation of Aβ, Rutin addresses multiple facets of AD pathology. The modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK further highlights its pleiotropic mechanism of action. While these preclinical findings are promising, further research is warranted to translate these effects into clinical applications for the prevention and treatment of Alzheimer's disease.

References

A Technical Guide to the In Vitro Antioxidant Properties of Rutin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the primary research on the in vitro antioxidant properties of Rutin (quercetin-3-O-rutinoside), a prominent dietary flavonoid. It is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data summaries, and visualizations of the underlying molecular mechanisms.

Quantitative Summary of Rutin's In Vitro Antioxidant Activity

Rutin demonstrates potent antioxidant effects across a variety of assays. Its efficacy is often compared to standard antioxidants such as Ascorbic Acid (Vitamin C) and Butylated Hydroxytoluene (BHT). The following tables summarize key quantitative data from primary research.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity of Rutin

ParameterValueStandard(s) for ComparisonReference
IC₅₀ 60.25 ± 0.09 µMAscorbic Acid: 0.60 ± 0.02 µM[1]
IC₅₀ 5.56 ± 0.05 µg/mL-[2]
% Inhibition 90.4% at 0.05 mg/mLAscorbic Acid: 92.8%; BHT: 58.8%[3][4]
% Inhibition ~65% at 50 µg/mL (encapsulated)-[5]

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity of Rutin

ParameterValueStandard(s) for ComparisonReference
IC₅₀ 4.68 ± 1.24 µg/mLGallic Acid: 1.03 µg/mL; Quercetin: 1.89 µg/mL[6]
IC₅₀ 17.16 ± 0.23 µg/mL-[2]

Table 3: Other In Vitro Antioxidant Activities of Rutin

Assay TypeObservationReference
Lipid Peroxidation Demonstrated effective, dose-dependent inhibition.[3][3][4]
Hydroxyl Radical Scavenging Exhibited strong scavenging activity.[3]
Superoxide Radical Scavenging Exhibited strong scavenging activity.[3][4][3][4]
Total Antioxidant Capacity Showed potent activity in the β-carotene bleaching assay.[3][4][3][4]

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays, synthesized from multiple primary research articles.

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.[7]

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 25 mg/L or 400 µM) in methanol.[7][8] The solution should be freshly made and protected from light.

  • Reaction Setup: In a 96-well microplate or cuvette, add a specific volume of the Rutin sample (dissolved in a suitable solvent like methanol, at various concentrations) to the DPPH working solution.

  • Control Groups:

    • Negative Control: DPPH solution mixed with the solvent used for the sample (without any antioxidant).

    • Blank: Methanol or the solvent used.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a fixed period, typically 30 minutes, or until the reaction reaches a plateau.[7][8]

  • Measurement: Measure the absorbance of the solution at 515-517 nm using a spectrophotometer.[2][7]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC₅₀ Determination: Plot the % inhibition against the sample concentrations to determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is proportional to the antioxidant's concentration and potency.[9]

Methodology:

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[2][9]

  • Incubation: Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9][10] This allows for the complete formation of the radical cation.

  • Reagent Preparation: Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., water or ethanol) to achieve an absorbance of approximately 0.70 ± 0.02 at 734 nm.[2]

  • Reaction Setup: Add a small volume of the Rutin sample (at various concentrations) to a larger volume of the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed at room temperature for a short period, typically 6 minutes.[2][6]

  • Measurement: Measure the absorbance at 734 nm.[6][11]

  • Calculation: The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.

  • IC₅₀ Determination: Determine the IC₅₀ value by plotting the % inhibition against the sample concentrations.

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[7]

Methodology:

  • FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing:

    • 300 mM Acetate Buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-Tripyridyl-s-Triazine) solution in 40 mM HCl

    • 20 mM Ferric Chloride (FeCl₃·6H₂O) solution

    • These are mixed in a 10:1:1 (v/v/v) ratio and warmed to 37°C before use.[12][13]

  • Reaction Setup: Mix the Rutin sample with the freshly prepared FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time, typically ranging from 4 to 30 minutes.[12][14]

  • Measurement: Measure the absorbance of the resulting blue solution at 593 nm.[7][12]

  • Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample mixture to a standard curve prepared using a known concentration of ferrous sulfate (FeSO₄·7H₂O). The results are typically expressed as µmol of Fe²⁺ equivalents per gram of the sample.[12]

Visualization of Workflows and Signaling Pathways

The following diagram illustrates a generalized workflow for the in vitro antioxidant assays described above.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Sample Preparation (Rutin Dilutions) C Reaction Incubation (Sample + Reagent) A->C B Reagent Preparation (DPPH, ABTS, or FRAP) B->C D Spectrophotometric Measurement C->D E Calculation of % Inhibition D->E F Determination of IC50 E->F

General workflow for in vitro antioxidant assays.

Rutin exerts its antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways that control the cellular antioxidant response.

3.2.1 Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[15] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[15] Rutin can activate this pathway, leading to enhanced cellular defense against oxidative stress.[16][17] It has been shown to inhibit the Keap1-Nrf2 interaction, allowing Nrf2 to accumulate in the nucleus and activate the transcription of antioxidant enzymes.[18] Studies show that Rutin treatment significantly promotes Nrf2 protein expression and upregulates downstream targets like Heme Oxygenase-1 (HO-1).[3][16]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rutin Rutin Keap1 Keap1 Rutin->Keap1 Inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds & Inhibits Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, SOD, GPx) ARE->Genes Activates Transcription Protection Cellular Protection Genes->Protection

Activation of the Nrf2 pathway by Rutin.

3.2.2 MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK), are crucial in regulating cellular responses to external stressors, including oxidative stress.[19] While essential for normal cell function, chronic activation of p38 and JNK pathways by stressors can lead to inflammation and apoptosis.[20] Rutin has been shown to modulate these pathways as part of its protective mechanism.[21] Research indicates that Rutin can attenuate the activation (phosphorylation) of JNK and p38 MAPK pathways that are induced by oxidative insults, thereby inhibiting downstream apoptotic events.[20][21]

G cluster_mapk MAPK Cascade Stressor Oxidative Stressor (e.g., H₂O₂, Rotenone) p38 p38 Stressor->p38 Activates JNK JNK Stressor->JNK Activates Rutin Rutin Rutin->p38 Inhibits Phosphorylation Rutin->JNK Inhibits Phosphorylation Outcome Inflammation & Apoptosis p38->Outcome JNK->Outcome

Modulation of the MAPK pathway by Rutin.

References

A Technical Guide to Rutin's Modulation of Cellular Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the role of the flavonoid rutin in modulating cellular apoptosis. This document details the core molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the signaling pathways involved.

Introduction

Rutin, a flavonoid glycoside found in a variety of plants, has garnered significant attention for its diverse pharmacological properties, including its anticancer activities.[1][2] One of the key mechanisms underlying its therapeutic potential is the induction of apoptosis, or programmed cell death, in cancer cells.[1][3] This process is crucial for eliminating damaged or unwanted cells and maintaining tissue homeostasis.[4] Rutin has been shown to modulate both the intrinsic and extrinsic apoptotic pathways, making it a promising candidate for further investigation in cancer therapy.[3][5]

Molecular Mechanisms of Rutin-Induced Apoptosis

Rutin's pro-apoptotic effects are mediated through a complex interplay of signaling molecules. It can trigger both the mitochondrial (intrinsic) and the death receptor-mediated (extrinsic) pathways of apoptosis.[3][6][7]

2.1. The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a primary mechanism through which rutin induces apoptosis in various cancer cells, including human glioma cells.[8][9] This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane.[6]

Key events in the rutin-induced intrinsic pathway include:

  • Increased Reactive Oxygen Species (ROS) Generation: Rutin treatment has been shown to elevate intracellular ROS levels in a dose-dependent manner.[8][10] This oxidative stress is a key trigger for apoptosis.[10]

  • Up-regulation of p53: The tumor suppressor protein p53, often referred to as the "guardian of the genome," is activated in response to cellular stress.[9] Rutin can increase the expression of p53, which in turn can promote apoptosis.[8][9]

  • Disruption of Mitochondrial Membrane Potential (MMP): The increase in ROS and p53 activation leads to a loss of MMP.[8][9]

  • Modulation of Bcl-2 Family Proteins: Rutin alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][5] Specifically, it up-regulates Bax and down-regulates Bcl-2, leading to an increased Bax/Bcl-2 ratio.[8][9]

  • Cytochrome c Release: The altered Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytosol.[8][9]

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[11] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.[5][8][9]

2.2. The Extrinsic (Death Receptor) Pathway

While the intrinsic pathway is more commonly reported, some studies suggest that rutin can also activate the extrinsic pathway.[3][5] This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface.[7] Rutin has been observed to induce the activation of caspase-8, a key initiator caspase in the extrinsic pathway.[12][13] Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, or it can cleave Bid, a pro-apoptotic Bcl-2 family member, which then amplifies the apoptotic signal through the mitochondrial pathway.[6]

2.3. Other Signaling Pathways Modulated by Rutin

Rutin's influence on apoptosis is not limited to the core apoptotic machinery. It also modulates other signaling pathways that regulate cell survival and proliferation, including:

  • PI3K/Akt/mTOR Pathway: Rutin can inhibit the PI3K/Akt signaling pathway, a crucial regulator of cell survival.[3]

  • Notch Signaling Pathway: In cervical cancer cells, rutin has been shown to downregulate the expression of Notch-1 and its target gene Hes-1, contributing to apoptosis.[10]

Quantitative Data on Rutin's Pro-Apoptotic Effects

The following tables summarize quantitative data from various studies investigating the effects of rutin on cancer cells.

Table 1: Effect of Rutin on ROS Generation and Cell Viability

Cell LineRutin Concentration (µM)Duration (h)ROS Generation (% of control)Cell Viability (% of control)Reference
CHME (human glioma)52419%-[8]
102431%-[8]
202456%-[8]
Caski (cervical cancer)90-27.88%72.7%[14]
120-50.35%45.69%[14]
150-89.07%30.28%[14]
HeLa (cervical cancer)40-20024Dose-dependent increaseReduced[12]
GL-15 (glioblastoma)10024-~10% (growth inhibition)[15]

Table 2: Effect of Rutin on Apoptosis and Cell Cycle

Cell LineRutin Concentration (µM)Duration (h)Apoptotic Cells (%)Cell Cycle ArrestReference
GL-15 (glioblastoma)100-87.4%G2 phase[15]
Caski (cervical cancer)90--G0/G1 (55.43%)[14]
120--G0/G1 (76.29%)[14]
150--G0/G1 (82.24%)[14]
HeLa (cervical cancer)40-20024Dose-dependent increaseG0/G1[12]
PANC-1 (pancreatic cancer)5 µg/mL48Increased-[13]
10 µg/mL48Increased-[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the pro-apoptotic effects of rutin.

4.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of rutin for a specified duration (e.g., 24 hours).[8][12]

  • Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[12]

  • Incubate the plate at 37°C for 4 hours to allow the formation of formazan crystals.

  • Carefully remove the supernatant and dissolve the formazan crystals in 100 µL of DMSO.[12]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

4.2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed cells in 6-well plates and treat with different concentrations of rutin for 24 hours.[8]

  • Harvest the cells by trypsinization and wash them with PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 3 µL of PI to the cell suspension.[8]

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry, capturing a minimum of 30,000 events.[8]

4.3. Assessment of Nuclear Morphology by DAPI Staining

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA and is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

  • Seed cells in a 6-well plate or on coverslips and treat with rutin for the desired time.[12]

  • Fix the cells with 3.5% paraformaldehyde.[12]

  • Permeabilize the cells with 0.05% Triton X-100.[12]

  • Stain the cells with DAPI solution.

  • Observe the nuclear morphology under a fluorescence microscope.[12]

4.4. Measurement of Intracellular Reactive Oxygen Species (ROS)

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) is a cell-permeable dye used to detect intracellular ROS.

  • Seed cells in 6-well plates and treat with rutin for a specified duration (e.g., 12 or 24 hours).[8][12]

  • Thirty minutes before the end of the treatment, add 10 µM DCFH-DA to each well.[8][12]

  • Incubate the cells at 37°C for 30 minutes.

  • Wash the cells with PBS to remove excess dye.

  • Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope.[8][12]

4.5. Analysis of Mitochondrial Membrane Potential (MMP)

Rhodamine 123 is a fluorescent dye that accumulates in mitochondria with intact membrane potential. A decrease in fluorescence indicates a loss of MMP.

  • Seed cells in 6-well plates and treat with various concentrations of rutin for 24 hours.[8]

  • Before the end of the experiment, add Rhodamine 123 to each well at a final concentration of 200 nM.[8]

  • Incubate for a short period.

  • Wash the cells with PBS.

  • Analyze the fluorescence of the cells by flow cytometry.[8]

4.6. Western Blotting for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.

  • Lyse the treated and untreated cells in a suitable lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies against the target proteins (e.g., p53, Bax, Bcl-2, Caspase-9, Caspase-3) overnight at 4°C.[11]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.[11]

4.7. Caspase Activity Assay

Colorimetric assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-9.

  • Lyse the treated and untreated cells in the provided lysis buffer.[14]

  • Centrifuge the lysate to collect the supernatant.

  • Add the cell lysate to a 96-well plate along with the reaction buffer containing the specific caspase substrate.[14]

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader.[14]

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying rutin-induced apoptosis.

Rutin_Intrinsic_Apoptosis Rutin Rutin ROS ↑ Reactive Oxygen Species (ROS) Rutin->ROS p53 ↑ p53 Rutin->p53 MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bcl2 ↓ Bcl-2 p53->Bcl2 Bax ↑ Bax p53->Bax CytoC Cytochrome c Release MMP->CytoC Bcl2->MMP Bax->MMP Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Rutin-induced intrinsic apoptosis pathway.

Rutin_Extrinsic_Apoptosis Rutin Rutin DeathReceptor Death Receptor Activation Rutin->DeathReceptor Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Bid Bid Cleavage (tBid) Casp8->Bid Apoptosis Apoptosis Casp3->Apoptosis IntrinsicPathway Intrinsic Pathway Amplification Bid->IntrinsicPathway

Caption: Rutin-induced extrinsic apoptosis pathway.

Experimental_Workflow CellCulture Cancer Cell Culture RutinTreatment Rutin Treatment (Dose- and Time-dependent) CellCulture->RutinTreatment CellViability Cell Viability Assay (e.g., MTT) RutinTreatment->CellViability ApoptosisDetection Apoptosis Detection (Annexin V/PI, DAPI) RutinTreatment->ApoptosisDetection MechanismInvestigation Mechanism Investigation RutinTreatment->MechanismInvestigation DataAnalysis Data Analysis and Interpretation CellViability->DataAnalysis ApoptosisDetection->DataAnalysis ROS ROS Measurement (DCFH-DA) MechanismInvestigation->ROS MMP MMP Analysis (Rhodamine 123) MechanismInvestigation->MMP ProteinExpression Protein Expression (Western Blot) MechanismInvestigation->ProteinExpression CaspaseActivity Caspase Activity Assay MechanismInvestigation->CaspaseActivity ROS->DataAnalysis MMP->DataAnalysis ProteinExpression->DataAnalysis CaspaseActivity->DataAnalysis

Caption: General workflow for studying rutin-induced apoptosis.

Conclusion

Rutin demonstrates significant potential as a pro-apoptotic agent in various cancer cell types. Its ability to target multiple points within the intrinsic and extrinsic apoptotic pathways, as well as other key signaling networks, underscores its promise as a candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and conduct further studies to fully elucidate the therapeutic potential of rutin in cancer treatment.

References

A Technical Guide on the Initial Studies of Rutin's Bioavailability and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rutin, also known as rutoside or vitamin P, is a flavonoid glycoside abundantly found in various plants, including citrus fruits, buckwheat, and asparagus.[1][2] It is comprised of the flavonol quercetin and the disaccharide rutinose.[3] Rutin has garnered significant interest in the pharmaceutical and nutraceutical industries due to its wide range of reported biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][4][5] However, the therapeutic application of rutin is often hindered by its low aqueous solubility and poor oral bioavailability.[4][6] This technical guide provides an in-depth summary of initial studies focusing on the absorption, distribution, metabolism, and excretion (ADME) of rutin, with a focus on quantitative data, experimental protocols, and the cellular pathways it modulates.

Bioavailability and Pharmacokinetics

The oral bioavailability of rutin is notably low. Studies consistently show that rutin itself is often undetectable in the bloodstream after oral administration.[7][8] Instead, it is primarily absorbed after being metabolized in the intestine.[9] The poor absorption of intact rutin is attributed to its hydrophilic nature, which limits its ability to diffuse across the lipophilic cell membranes of the intestinal epithelium.[10]

The primary event for rutin absorption is its hydrolysis by intestinal and/or bacterial enzymes into its aglycone, quercetin, which is more lipophilic and readily absorbable.[9][10] Consequently, pharmacokinetic studies following oral rutin administration primarily measure the appearance of quercetin and its conjugated metabolites in plasma.

A comparative study in rats demonstrated that after oral administration of rutin (328 µmol/kg), only the conjugated metabolites of quercetin (sulfates and glucuronides) were found in the bloodstream; neither rutin nor free quercetin was detected.[7][8] This indicates extensive first-pass metabolism in the gut and liver.[10] In contrast, the oral absorption rate of quercetin was determined to be 53% compared to intravenous administration, highlighting the significant difference in absorption between the glycoside and its aglycone.[7][9]

Table 1: Pharmacokinetic Parameters of Quercetin Metabolites in Rats After Oral Administration of Rutin and Quercetin

Compound Administered (Dose) Metabolite Measured Cmax (µg/mL) Tmax (h) AUC₀₋t (µg·h/mL)
Rutin (328 µmol/kg) Quercetin Sulfates 1.8 ± 0.3 8.0 ± 0.0 25.1 ± 1.6
Quercetin Glucuronides 0.8 ± 0.2 8.0 ± 0.0 9.0 ± 1.3
Quercetin (165 µmol/kg) Quercetin Sulfates 13.9 ± 1.8 2.0 ± 0.0 114.9 ± 11.2
Quercetin Glucuronides 6.2 ± 1.3 4.0 ± 0.0 45.4 ± 6.3

Data adapted from Yang et al., 2005.[7][8][9]

Metabolism of Rutin

The metabolism of rutin is a multi-step process initiated in the gastrointestinal tract.

  • Hydrolysis to Quercetin: The initial and rate-limiting step is the deglycosylation of rutin to its aglycone, quercetin. This process is carried out by β-glucosidases and rhamnosidases present in the small intestine and, more significantly, by the gut microbiota in the colon.[4]

  • Phase II Conjugation: Once quercetin is absorbed by intestinal cells, it undergoes extensive phase II metabolism, primarily glucuronidation and sulfation, mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[7][10] This results in the formation of quercetin glucuronides and quercetin sulfates, which are the major forms found circulating in the plasma.[8][9]

  • Further Degradation: Other reported metabolites of rutin, likely resulting from further degradation of quercetin by gut microbiota, include various phenolic acids such as 3,4-dihydroxyphenylacetic acid, m-hydroxyphenylacetic acid, and homovanillic acid.[4]

Rutin_Metabolism cluster_gut Gastrointestinal Tract cluster_systemic Systemic Circulation Rutin Rutin Quercetin Quercetin (Aglycone) Rutin->Quercetin  Hydrolysis  (Intestinal Microbiota) Metabolites Quercetin Glucuronides and Sulfates Quercetin->Metabolites  Phase II Conjugation  (Intestine, Liver) Phenolic_Acids Phenolic Acids (e.g., 3,4-dihydroxyphenylacetic acid) Quercetin->Phenolic_Acids  Microbial  Degradation

Caption: Metabolic pathway of orally administered Rutin.

Experimental Methodologies

A variety of in vivo and in vitro models have been employed to elucidate the bioavailability and metabolism of rutin.

Experimental Protocols

The protocols typically involve the administration of rutin to animal models or its application to cell cultures, followed by the analysis of biological samples to quantify the parent compound and its metabolites.

Table 2: Summary of Selected Experimental Protocols for Rutin Bioavailability Studies

Study Type Model System Compound & Dose Administration Sample Collection Key Findings
In Vivo Male Sprague-Dawley Rats Rutin (328 µmol/kg) Oral Blood via cardiopuncture at specific time points Rutin was not detected in plasma; only quercetin conjugates were present.[7][9]
In Vivo Male Wistar Rats Rutin (40 mg/kg/day for 10 days) Oral (gastric gavage) Blood and liver tissue Rutin administration intervened in hepatic hyperplastic activity.[11][12]
In Vivo Male Wistar Rats Rutin (50 mg/kg) Oral Blood and liver tissue Rutin protected against doxorubicin-induced liver toxicity.[13]

| In Vitro | Human Caco-2 Cells | Rutin (100 µM) | Incubation with cell monolayer | Cell lysates and basolateral medium | Rutin is transported across Caco-2 cells and is metabolized to glucuronidated rutin.[14][15] |

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Analytical Phase cluster_data_phase Data Interpretation Admin Oral Administration of Rutin to Rats Sampling Serial Blood Sampling (e.g., 0-24h) Admin->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Prep Sample Preparation (Protein Precipitation or SPE) Plasma->Prep Analysis UPLC-MS/MS or HPLC Analysis Prep->Analysis Quant Quantification of Metabolites Analysis->Quant PK Pharmacokinetic Modeling (e.g., Non-compartmental) Quant->PK

Caption: Typical workflow for an in vivo pharmacokinetic study of Rutin.

Analytical Techniques

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the most common techniques for the sensitive and specific quantification of rutin and its metabolites in biological matrices.[3][16]

Table 3: Analytical Methods for Quantification

Technique Column Mobile Phase Example Detection Application
HPLC-UV Reversed-phase C18 (e.g., Luna ODS-2) Acetonitrile and 0.01% phosphoric acid (24:76) UV at 370 nm Quantification of quercetin after hydrolysis of conjugates in rat plasma.[9][17]
UPLC-MS/MS Reversed-phase C18 (e.g., Acquity UPLC BEH C18) Acetonitrile and 0.1% formic acid (gradient elution) Multiple Reaction Monitoring (MRM), e.g., m/z 610.91→302.98 for rutin Sensitive quantification of rutin in rat plasma for pharmacokinetic studies.[16]

| HPLC-UV | Reversed-phase C18 | Acetonitrile, 0.1 M ammonium acetate, and acetic acid | UV at 282 nm (rutin) and 324 nm (quercetin) | Pharmacokinetic study of rutin and quercetin in rat plasma.[17][18] |

Modulation of Cellular Signaling Pathways

Rutin and its primary metabolite, quercetin, exert their biological effects by modulating numerous intracellular signaling pathways. This modulation is central to their therapeutic potential in various diseases, including cancer and inflammatory conditions.

  • PI3K/Akt/mTOR Pathway: Rutin has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade.[19] This pathway is crucial for cell survival, proliferation, and growth. By downregulating the phosphorylation of key proteins like Akt, rutin can induce apoptosis and suppress tumor growth.[1][19]

  • MAPK Pathways: Rutin can interfere with mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK.[2][19] These pathways are involved in cellular responses to a variety of stimuli and play roles in inflammation, cell proliferation, and apoptosis.

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Rutin can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators like TNF-α and interleukins.[2][19]

  • Nrf2 Pathway: Rutin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[5] This leads to the upregulation of various antioxidant and detoxifying enzymes, contributing to its protective effects against oxidative stress.

PI3K_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Rutin Rutin Rutin->PI3K Inhibits Rutin->AKT Inhibits Phosphorylation

Caption: Rutin's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Conclusion

Initial studies on rutin reveal a distinct pharmacokinetic profile characterized by poor oral absorption of the parent glycoside and extensive first-pass metabolism. The primary mechanism of absorption involves intestinal hydrolysis to quercetin, followed by rapid and widespread conjugation to form glucuronides and sulfates. These metabolites are the predominant forms found in systemic circulation and are likely responsible for many of the in vivo biological activities attributed to rutin. Understanding these metabolic and pharmacokinetic properties is critical for the rational design of future studies and the development of novel delivery systems aimed at enhancing the bioavailability and therapeutic efficacy of this promising natural compound.

References

The Modulatory Effects of Rutin on Gene Expression in Endothelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutin, a ubiquitous flavonoid found in a variety of plants, has garnered significant attention for its pleiotropic pharmacological effects, particularly its vasoprotective properties. Endothelial cells, forming the inner lining of blood vessels, are crucial regulators of vascular homeostasis. Endothelial dysfunction, characterized by an imbalance in vasodilator and vasoconstrictor production, increased expression of inflammatory molecules, and a pro-thrombotic state, is a hallmark of various cardiovascular diseases. This technical guide provides an in-depth exploration of the molecular mechanisms underlying rutin's beneficial effects on endothelial cells, with a specific focus on its impact on gene expression. We will delve into key signaling pathways modulated by rutin, present available quantitative data on gene expression changes, and provide detailed experimental protocols for researchers to investigate these effects further.

Core Mechanisms of Action: Rutin's Influence on Endothelial Gene Expression

Rutin exerts its effects on endothelial cells by modulating several key signaling pathways involved in vasodilation, inflammation, and oxidative stress.

Upregulation of Endothelial Nitric Oxide Synthase (eNOS) and Nitric Oxide (NO) Production

One of the most well-documented effects of rutin is its ability to enhance the production of nitric oxide (NO), a critical signaling molecule with potent vasodilatory and anti-atherogenic properties. Rutin achieves this by upregulating the expression of the endothelial nitric oxide synthase (eNOS) gene.

A study on Human Umbilical Vein Endothelial Cells (HUVECs) demonstrated that treatment with 300 μM rutin for 24 hours resulted in a 2.1-fold increase in eNOS mRNA expression. This upregulation of eNOS gene expression leads to increased eNOS protein synthesis and subsequent NO production, thereby promoting vasodilation and improving endothelial function.

Furthermore, rutin has been shown to increase the gene and protein expression of basic fibroblast growth factor (bFGF) in HUVECs. bFGF is a known stimulator of eNOS expression, suggesting that rutin's effect on eNOS may be mediated, at least in part, through the upregulation of bFGF.

Rutin Rutin bFGF bFGF Gene Expression Rutin->bFGF Upregulates eNOS_gene eNOS Gene Expression Rutin->eNOS_gene Upregulates bFGF->eNOS_gene Stimulates eNOS_protein eNOS Protein eNOS_gene->eNOS_protein Leads to NO Nitric Oxide (NO) eNOS_protein->NO Produces Vasodilation Vasodilation NO->Vasodilation

Caption: Rutin-mediated upregulation of the eNOS/NO signaling pathway.

Attenuation of Oxidative Stress and Inflammation

Rutin exhibits potent antioxidant and anti-inflammatory properties, which are crucial for protecting endothelial cells from damage. It achieves this by modulating the expression of genes involved in oxidative stress and inflammation.

Under conditions of high glucose, which mimics a diabetic state, rutin has been shown to dose-dependently reduce the mRNA and protein expression of NADPH oxidase 4 (Nox4).[1] Nox4 is a major source of reactive oxygen species (ROS) in endothelial cells. By downregulating Nox4, rutin mitigates oxidative stress.[1]

This reduction in ROS production, in turn, inhibits the activation of the ROS-sensitive NLRP3 inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Caspase-1 then processes pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. Therefore, by inhibiting the Nox4/ROS/NLRP3 pathway, rutin effectively reduces the expression and release of key inflammatory mediators.

Furthermore, rutin has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master transcriptional regulator of inflammation. Upon activation by stimuli like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including adhesion molecules (ICAM-1, VCAM-1) and cytokines (IL-6, TNF-α). By inhibiting NF-κB activation, rutin effectively dampens the inflammatory response in endothelial cells.

cluster_stimuli Inflammatory Stimuli High Glucose High Glucose Nox4 Nox4 Gene Expression High Glucose->Nox4 TNF-alpha / LPS TNF-alpha / LPS NFkB NF-κB Activation TNF-alpha / LPS->NFkB Rutin Rutin Rutin->Nox4 Inhibits Rutin->NFkB Inhibits ROS ROS Production Nox4->ROS NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Secretion Caspase1->IL1b Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Inflammatory_Genes Inflammatory Gene Expression (ICAM-1, VCAM-1, IL-6, TNF-α) NFkB->Inflammatory_Genes

Caption: Rutin's inhibitory effect on inflammatory signaling pathways.

Summary of Rutin's Effect on Gene Expression in Endothelial Cells

The following tables summarize the modulatory effects of rutin on the expression of key genes in endothelial cells based on available scientific literature.

Upregulated Genes Gene SymbolFold Change / EffectExperimental Conditions
Endothelial Nitric Oxide SynthaseeNOS (NOS3)2.1-fold increase in mRNAHUVECs treated with 300 μM rutin for 24 hours.
Basic Fibroblast Growth FactorbFGFUpregulation of mRNA and proteinHUVECs treated with rutin.
Downregulated Genes Gene SymbolFold Change / EffectExperimental Conditions
NADPH Oxidase 4Nox4Dose-dependent reduction in mRNA and proteinHigh glucose-stimulated HUVECs treated with 30 and 100 μM rutin.[1]
NLRP3 InflammasomeNLRP3Downregulation of protein expressionHigh glucose-stimulated HUVECs treated with rutin.[1]
Intercellular Adhesion Molecule 1ICAM-1Inhibition of TNF-α induced expressionRutin has been shown to inhibit the expression of adhesion molecules.
Vascular Cell Adhesion Molecule 1VCAM-1Inhibition of TNF-α induced expressionRutin has been shown to inhibit the expression of adhesion molecules.
Interleukin 1 BetaIL-1βDownregulation of protein expressionHigh glucose-stimulated HUVECs treated with rutin.[1]
Interleukin 6IL-6Inhibition of expressionRutin can inhibit the expression of inflammatory cytokines.
Tumor Necrosis Factor AlphaTNF-αInhibition of expressionRutin can inhibit the expression of inflammatory cytokines.

Detailed Experimental Protocols

The following protocols provide a framework for studying the effects of rutin on gene expression in endothelial cells.

Start Start HUVEC_Culture 1. HUVEC Culture Start->HUVEC_Culture Rutin_Treatment 2. Rutin Treatment HUVEC_Culture->Rutin_Treatment RNA_Isolation 3. RNA Isolation Rutin_Treatment->RNA_Isolation Protein_Extraction 5. Protein Extraction Rutin_Treatment->Protein_Extraction RT_qPCR 4. RT-qPCR for Gene Expression Analysis RNA_Isolation->RT_qPCR Data_Analysis 7. Data Analysis RT_qPCR->Data_Analysis Western_Blot 6. Western Blot for Protein Expression Analysis Protein_Extraction->Western_Blot Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for studying rutin's effects.

Human Umbilical Vein Endothelial Cell (HUVEC) Culture

Materials:

  • Cryopreserved HUVECs

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • 0.05% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • T-75 culture flasks, coated with a suitable attachment factor (e.g., gelatin)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Pre-warm Endothelial Cell Growth Medium to 37°C.

  • Rapidly thaw the cryopreserved vial of HUVECs in a 37°C water bath.

  • Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed growth medium.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 15 mL of fresh growth medium.

  • Seed the cells into a T-75 flask and place in a 37°C, 5% CO2 incubator.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and reseeding into new flasks at a 1:3 or 1:4 ratio.

Treatment of HUVECs with Rutin

Materials:

  • Confluent HUVEC cultures

  • Rutin stock solution (dissolved in a suitable solvent like DMSO)

  • Endothelial Cell Growth Medium

Protocol:

  • Prepare working solutions of rutin in endothelial cell growth medium at the desired concentrations (e.g., 30 µM, 100 µM, 300 µM).

  • If applicable, pre-treat cells with an inflammatory stimulus (e.g., high glucose, TNF-α, LPS) for a specified duration.

  • Remove the existing medium from the HUVEC cultures and replace it with the medium containing the appropriate concentration of rutin or vehicle control (medium with the same concentration of DMSO).

  • Incubate the cells for the desired time period (e.g., 24 hours).

RNA Isolation using TRIzol Reagent

Materials:

  • TRIzol Reagent

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes

Protocol:

  • Aspirate the medium from the treated HUVEC culture dish.

  • Add 1 mL of TRIzol Reagent directly to the culture dish and lyse the cells by pipetting up and down.

  • Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.

  • Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

  • Incubate for 3 minutes at room temperature.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Add 0.5 mL of isopropanol and incubate for 10 minutes at room temperature.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the supernatant and air-dry the pellet for 5-10 minutes.

  • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

  • Determine RNA concentration and purity using a spectrophotometer.

Reverse Transcription and Quantitative Real-Time PCR (RT-qPCR)

Materials:

  • Isolated RNA

  • Reverse transcriptase kit

  • SYBR Green qPCR master mix

  • Gene-specific primers (forward and reverse)

  • Real-time PCR instrument

Protocol:

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • Set up the qPCR reaction in a total volume of 20 µL, containing 10 µL of SYBR Green master mix, 1 µL of cDNA, 0.5 µL of each forward and reverse primer (10 µM), and 8 µL of nuclease-free water.

  • Perform the qPCR using a real-time PCR instrument with a typical cycling program: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Protein Extraction and Western Blot Analysis

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Protocol:

  • Lyse the treated HUVECs with ice-cold RIPA buffer.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL detection reagent and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Conclusion

Rutin demonstrates significant potential as a therapeutic agent for cardiovascular diseases by virtue of its ability to modulate gene expression in endothelial cells. Its capacity to upregulate eNOS and bFGF, leading to increased NO production, coupled with its potent anti-inflammatory and antioxidant effects through the downregulation of Nox4, the NLRP3 inflammasome, and the NF-κB pathway, underscores its multifaceted protective mechanisms. The experimental protocols detailed in this guide provide a robust framework for further investigation into the precise molecular interactions of rutin within the endothelium. Future research focusing on elucidating the exact quantitative changes in a broader range of target genes and the upstream signaling events will be pivotal in fully harnessing the therapeutic potential of rutin for the prevention and treatment of endothelial dysfunction.

References

Elucidating the Molecular Targets of Rutin in Metabolic Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome, a constellation of metabolic abnormalities including insulin resistance, central obesity, dyslipidemia, and hypertension, presents a significant and growing global health challenge. The flavonoid Rutin, abundant in various plants, has emerged as a promising therapeutic agent due to its multifaceted pharmacological effects. This technical guide provides an in-depth exploration of the molecular targets of Rutin in the context of metabolic syndrome. We delve into its mechanisms of action, focusing on key signaling pathways such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma (PPARγ), as well as its anti-inflammatory and antioxidant properties. This document summarizes quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The rising prevalence of metabolic syndrome necessitates the development of novel and effective therapeutic strategies. Rutin (quercetin-3-O-rutinoside), a glycoside of the flavonoid quercetin, has garnered considerable attention for its potential to ameliorate various components of metabolic syndrome. Its biological activities are attributed to its ability to modulate key cellular signaling pathways involved in energy homeostasis, lipid metabolism, and inflammation. This guide aims to provide a detailed technical overview of the molecular interactions of Rutin, offering a valuable resource for the scientific community engaged in metabolic disease research and drug discovery.

Key Molecular Targets and Mechanisms of Action

Rutin exerts its beneficial effects in metabolic syndrome through a multi-pronged approach, targeting several key cellular and molecular pathways.

Activation of AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a crucial energy sensor that plays a central role in regulating cellular metabolism.[1] Activation of AMPK in skeletal muscle and adipose tissue enhances glucose uptake and fatty acid oxidation, thereby improving insulin sensitivity.[1][2] Rutin has been shown to be a potent activator of AMPK.[1][3]

  • Upstream Activation: While the precise upstream mechanisms are still under investigation, evidence suggests that Rutin may increase the cellular AMP/ATP ratio, a primary activator of AMPK. Additionally, Rutin's influence on intracellular calcium levels could lead to the activation of calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), an upstream kinase of AMPK.[4][5] The tumor suppressor kinase LKB1 is another major upstream kinase responsible for AMPK activation.[6][7]

  • Downstream Effects: Once activated, AMPK phosphorylates a cascade of downstream targets to restore energy balance. This includes the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), leading to decreased fatty acid synthesis and increased fatty acid oxidation.[8] Furthermore, AMPK activation stimulates the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[1][9]

Modulation of Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)

PPARγ is a nuclear receptor that is a key regulator of adipogenesis and lipid metabolism.[10][11] While primarily known as a target for the thiazolidinedione class of insulin-sensitizing drugs, natural compounds like Rutin can also modulate its activity.[12][13] Rutin has been shown to decrease the expression of adipogenic genes such as PPARγ in adipose tissue.[1] By modulating PPARγ activity, Rutin can influence adipocyte differentiation and lipid storage.[12][13]

Anti-inflammatory Effects

Chronic low-grade inflammation is a hallmark of metabolic syndrome and contributes significantly to insulin resistance.[2][14] Rutin exhibits potent anti-inflammatory properties by targeting key inflammatory signaling pathways.[2][14]

  • Inhibition of NF-κB and MAPK Pathways: Rutin has been demonstrated to block the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][14] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][14][15]

Antioxidant Properties

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathophysiology of metabolic syndrome.[16] Rutin is a powerful antioxidant capable of scavenging free radicals and reducing oxidative damage.[16][17] It can also enhance the activity of endogenous antioxidant enzymes.[17]

Quantitative Data on the Effects of Rutin

The following tables summarize the quantitative effects of Rutin on various molecular and metabolic parameters as reported in preclinical and clinical studies.

Table 1: Effects of Rutin on AMPK Signaling and Gene Expression in Preclinical Models

ParameterModelRutin Dose/ConcentrationObserved EffectReference
AMPK Activity (Muscle)High-fat diet-induced obese ratsNot specified40% increase[1]
AMPK Activity (Adipose Tissue)High-fat diet-induced obese ratsNot specified50% increase[1]
PGC-1α mRNA Expression (Muscle)High-fat diet-induced obese ratsNot specifiedSignificant increase[1]
PPARγ mRNA Expression (Adipose Tissue)High-fat diet-induced obese ratsNot specifiedSignificant decrease[1]
Ucp-1 and Pgc-1α Expression3T3-L1 cells60 μMSignificant increase[12]

Table 2: Effects of Rutin on Inflammatory Markers in Preclinical Models

MarkerModelRutin DoseObserved EffectReference
TNF-αSTZ-induced diabetic rats50 mg/kg/daySignificant reduction (p < 0.001)[15]
Retinal TNF-αSTZ-induced diabetic rats50 mg/kg p.o.Significant reduction (p < 0.001)[18]
IL-6--Reduced production[2]

Table 3: Effects of Rutin on Glycemic Control and Lipid Profile in Human Studies

ParameterStudy PopulationRutin DoseDurationObserved EffectReference
Fasting Blood GlucoseType 2 Diabetes Mellitus patients500 mg/day3 monthsSignificant decrease[19]
HbA1cType 2 Diabetes Mellitus patients500 mg/day3 monthsSignificant decrease[19]
LDL-CholesterolHealthy adults with mild hypercholesterolemia200 mg/day (as monoglucosyl rutin)12 weeks5.0% decrease[20]
Total CholesterolType 2 Diabetes Mellitus patients500 mg/day-Significant decrease[19]
TriglyceridesType 2 Diabetes Mellitus patients500 mg/day-Significant decrease[19]
HDL-CholesterolType 2 Diabetes Mellitus patients500 mg/day60 daysSignificant increase[10]
Fasting Blood SugarType 2 Diabetes Mellitus patients500 mg/day60 daysSignificant decrease[3]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the molecular targets of Rutin.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[8][14][16][21][22]

  • Sample Preparation:

    • Treat cells or tissues with Rutin at the desired concentration and for the specified duration.

    • Lyse the cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Denature the protein samples by boiling in Laemmli buffer.[16]

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[22]

  • Immunodetection:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[22]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-PGC-1α) overnight at 4°C.[21]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[21]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[21]

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is a sensitive method to measure the expression levels of specific genes.[23][24]

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from cells or tissues treated with Rutin using a suitable RNA isolation kit or reagent (e.g., TRIzol).[23]

    • Assess the quality and quantity of the isolated RNA.

    • Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[23]

  • qPCR:

    • Perform qPCR using a qPCR instrument, a DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe, and gene-specific primers for the target genes (e.g., Pgc-1α, Pparγ, Tnf-α, Il-6) and a housekeeping gene (e.g., Gapdh, Actb).[23]

    • The relative gene expression is typically calculated using the 2-ΔΔCt method.[23]

AMPK Activity Assay

Direct measurement of AMPK activity can be performed using commercially available assay kits or by immunoprecipitation followed by a kinase assay.

  • Commercial Assay Kits:

    • Several kits are available that measure the phosphorylation of a specific AMPK substrate (e.g., SAMS peptide) by detecting the consumption of ATP or the production of ADP.[11]

    • These assays are typically performed in a microplate format and offer a high-throughput method for screening potential AMPK activators.[11]

  • Immunoprecipitation-Kinase Assay:

    • Immunoprecipitate AMPK from cell or tissue lysates using an anti-AMPK antibody.

    • Perform an in vitro kinase assay using the immunoprecipitated AMPK, a substrate (e.g., SAMS peptide), and radiolabeled ATP (γ-32P-ATP).

    • Measure the incorporation of the radiolabel into the substrate to determine AMPK activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Rutin and a typical experimental workflow.

Rutin_AMPK_Signaling cluster_FA Rutin Rutin CaMKKb CaMKKβ Rutin->CaMKKb LKB1 LKB1 Rutin->LKB1 AMPK AMPK CaMKKb->AMPK P LKB1->AMPK P ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits PGC1a PGC-1α AMPK->PGC1a Activates FattyAcidSynthesis Fatty Acid Synthesis ACC->FattyAcidSynthesis FattyAcidOxidation Fatty Acid Oxidation ACC->FattyAcidOxidation Inhibits MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis

Caption: Rutin activates AMPK via upstream kinases LKB1 and CaMKKβ, leading to inhibition of fatty acid synthesis and promotion of fatty acid oxidation and mitochondrial biogenesis.

Rutin_Anti_Inflammatory_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., in Metabolic Syndrome) MAPK MAPK Pathway InflammatoryStimuli->MAPK NFkB NF-κB Pathway InflammatoryStimuli->NFkB Rutin Rutin Rutin->MAPK Inhibits Rutin->NFkB Inhibits ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->ProInflammatoryCytokines Promotes NFkB->ProInflammatoryCytokines Promotes Inflammation Inflammation ProInflammatoryCytokines->Inflammation

Caption: Rutin exerts anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways, thereby reducing the production of pro-inflammatory cytokines.

Experimental_Workflow_Western_Blot CellCulture Cell/Tissue Culture + Rutin Treatment Lysis Cell/Tissue Lysis CellCulture->Lysis ProteinQuant Protein Quantification (BCA Assay) Lysis->ProteinQuant SDSPAGE SDS-PAGE ProteinQuant->SDSPAGE Transfer Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking Blocking (5% BSA/Milk) Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) Incubation PrimaryAb->SecondaryAb Detection Detection (ECL) SecondaryAb->Detection Analysis Image Analysis & Quantification Detection->Analysis

Caption: A typical experimental workflow for analyzing protein expression and phosphorylation using Western blotting.

Conclusion

Rutin demonstrates significant potential as a therapeutic agent for the management of metabolic syndrome through its ability to modulate a network of interconnected molecular targets. Its capacity to activate AMPK, influence PPARγ activity, and exert potent anti-inflammatory and antioxidant effects underscores its pleiotropic mechanism of action. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research into the clinical applications of Rutin. Future studies should focus on elucidating the precise upstream regulators of Rutin's effects, conducting large-scale clinical trials to confirm its efficacy and safety in diverse populations, and exploring synergistic combinations with other therapeutic agents to enhance its beneficial effects in metabolic syndrome. This comprehensive understanding will be instrumental in translating the promising preclinical findings of Rutin into effective clinical strategies for combating this global health issue.

References

Methodological & Application

Application Note: Quantification of Rutin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Rutin in various plant extracts. The described protocol provides a reliable and efficient approach for researchers, scientists, and drug development professionals engaged in the analysis of flavonoids and other natural products. The method utilizes a reversed-phase C18 column with a gradient elution, ensuring high resolution and accurate quantification of Rutin.

Introduction

Rutin, a citrus flavonoid glycoside, is a significant secondary metabolite found in a wide variety of plants. It exhibits a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and vasoprotective effects. Accurate and precise quantification of Rutin in plant extracts is crucial for the standardization of herbal products and for pharmacokinetic studies in drug development. This document provides a detailed protocol for a validated HPLC method suitable for this purpose.

Experimental

Materials and Reagents
  • Rutin standard (≥95% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Formic acid (analytical grade)

  • Glacial acetic acid (analytical grade)[1]

  • Ultrapure water

  • Plant extract samples

Instrumentation

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

  • HPLC System: Agilent 1260 Infinity series or equivalent[2]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][3]

  • Detector: UV-Vis or DAD detector

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the quantification of Rutin.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min, 15-25% B; 5-15 min, 25-40% B; 15-20 min, 40-15% B; 20-25 min, 15% B
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature 30 °C
Detection Wavelength 257 nm
Run Time 25 minutes

Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Rutin standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (Plant Extract)
  • Extraction: Accurately weigh 1 g of the dried and powdered plant material. Extract with 20 mL of 80% methanol using ultrasonication for 30 minutes.[4]

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the Rutin concentration within the calibration curve range.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[3]

Linearity

The linearity of the method was determined by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of Rutin.

Concentration (µg/mL)Peak Area (arbitrary units)
115234
576170
10152340
25380850
50761700
1001523400
Regression Equation y = 15234x - 12.5
Correlation Coefficient (R²) 0.9995
Precision

The precision of the method was evaluated by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision).

Precision Type% RSD
Intra-day Precision 0.85
Inter-day Precision 1.23
Accuracy

The accuracy of the method was determined by a recovery study. A known amount of Rutin was spiked into a pre-analyzed plant extract sample at three different concentration levels (80%, 100%, and 120%).

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)% RSD
80%4039.298.01.1
100%5049.599.00.9
120%6058.898.01.3
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
LOD 0.15
LOQ 0.45

Results and Discussion

The developed HPLC method provided a well-resolved peak for Rutin with a retention time of approximately 12.5 minutes. The method demonstrated excellent linearity, precision, and accuracy, making it suitable for the routine quantification of Rutin in plant extracts. The low LOD and LOQ values indicate the high sensitivity of the method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Method Validation sample_prep Plant Sample Preparation (Extraction & Filtration) hplc_analysis HPLC Analysis sample_prep->hplc_analysis standard_prep Rutin Standard Preparation (Stock & Working Solutions) standard_prep->hplc_analysis peak_integration Peak Integration & Identification hplc_analysis->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification linearity Linearity quantification->linearity precision Precision quantification->precision accuracy Accuracy quantification->accuracy lod_loq LOD & LOQ quantification->lod_loq

Caption: Experimental workflow for Rutin quantification.

method_development_logic start Start: Define Analytical Goal (Quantify Rutin) info Gather Information (Literature Search, Rutin Properties) start->info scouting Method Scouting (Column, Mobile Phase, Wavelength) info->scouting optimization Method Optimization (Gradient, Flow Rate, Temperature) scouting->optimization validation Method Validation (ICH Guidelines) optimization->validation documentation Documentation (Application Note, SOP) validation->documentation end End: Robust Method documentation->end

Caption: Logical steps in HPLC method development.

Conclusion

The HPLC method described in this application note is simple, rapid, and reliable for the quantification of Rutin in plant extracts. The validation data confirms that the method is accurate, precise, and sensitive. This protocol can be readily implemented in quality control laboratories and research settings for the analysis of Rutin in various botanical matrices.

References

Application Note: LC-MS/MS Protocol for Analyzing Rutin and Its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rutin, a prominent dietary flavonoid, undergoes extensive metabolism following ingestion, leading to the formation of various conjugates in the bloodstream. The primary circulating forms are not the parent compound but rather glucuronidated and sulfated derivatives of its aglycone, quercetin, and the methylated metabolite, isorhamnetin.[1][2] Accurate quantification of these metabolites in plasma is crucial for pharmacokinetic studies and for understanding the bioavailability and biological activity of rutin. This document provides a detailed protocol for the extraction and quantification of rutin and its major metabolites from plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol includes two approaches: direct quantification of conjugated metabolites and quantification of total aglycone following enzymatic hydrolysis.

Metabolic Pathway of Rutin

Rutin is first hydrolyzed in the intestine to its aglycone, quercetin. Quercetin is then absorbed and undergoes extensive Phase II metabolism in the intestines and liver, where it is conjugated with glucuronic acid and sulfate groups. It can also be methylated to form isorhamnetin, which is subsequently conjugated.

Rutin_Metabolism cluster_conjugates Plasma Metabolites Rutin Rutin Quercetin Quercetin Rutin->Quercetin Intestinal Hydrolysis Isorhamnetin Isorhamnetin Quercetin->Isorhamnetin Methylation (COMT) Q_Gluc Quercetin Glucuronides Quercetin->Q_Gluc Glucuronidation & Sulfation (Liver/Intestine) Q_Sulf Quercetin Sulfates Quercetin->Q_Sulf Glucuronidation & Sulfation (Liver/Intestine) Mixed_Conj Mixed Conjugates (Glucuronide-Sulfate) Quercetin->Mixed_Conj I_Gluc Isorhamnetin Glucuronides Isorhamnetin->I_Gluc Glucuronidation & Sulfation I_Sulf Isorhamnetin Sulfates Isorhamnetin->I_Sulf Glucuronidation & Sulfation Isorhamnetin->Mixed_Conj

Caption: Metabolic conversion of rutin to its primary plasma metabolites.

Experimental Protocols

Two primary methodologies are presented: direct analysis of conjugated metabolites and analysis of total aglycones after enzymatic deconjugation.

Protocol 1: Direct Quantification of Rutin and Its Conjugated Metabolites

This method is for the simultaneous measurement of the parent compound (if present) and its various conjugated metabolites.

1. Materials and Reagents

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Rutin, Quercetin-3-glucuronide, and other available metabolite standards

  • Internal Standard (IS): Tolbutamide for Rutin; Naringenin or Liquiritin for metabolites. A stable isotope-labeled analog is highly recommended if available.

2. Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples to room temperature. Vortex briefly to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 30 µL of the internal standard working solution (e.g., 40 µg/mL Tolbutamide in methanol).

  • Add 200-300 µL of ice-cold acetonitrile to precipitate proteins.[3]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 13,000-14,800 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Inject 2-5 µL of the supernatant into the LC-MS/MS system.

3. LC-MS/MS Conditions

  • LC System: UPLC/UHPLC system

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    0.8 40
    1.5 80
    2.0 80
    2.5 40

    | 3.5 | 40 (Re-equilibration) |

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive Mode. Negative mode is often preferred for flavonoid conjugates.

  • Scan Type: Multiple Reaction Monitoring (MRM)

Protocol 2: Quantification of Total Aglycones (Quercetin and Isorhamnetin) via Enzymatic Hydrolysis

This method measures the total amount of quercetin and isorhamnetin by first cleaving the glucuronide and sulfate conjugates.

1. Materials and Reagents

  • Reagents from Protocol 1

  • β-glucuronidase/arylsulfatase from Helix pomatia (Type H-1)

  • Sodium Acetate Buffer (0.1 M, pH 5.0)

  • Ascorbic Acid

2. Enzymatic Hydrolysis Procedure

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add a small amount of ascorbic acid to prevent degradation.

  • Add 125 µL of the enzyme solution containing β-glucuronidase/sulfatase in sodium acetate buffer (e.g., ~2,500 units of glucuronidase and ~100 units of sulfatase).[4]

  • Vortex briefly and incubate the mixture overnight (12-16 hours) in a water bath at 37°C.[4]

  • After incubation, stop the reaction by adding 200-300 µL of ice-cold acetonitrile (this also serves as the protein precipitation step).

  • Add the internal standard.

  • Proceed with steps 5-8 from the Protein Precipitation protocol (Protocol 1, Step 2).

3. LC-MS/MS Conditions

  • Use the same LC-MS/MS conditions as in Protocol 1, but the MRM transitions will be focused on the aglycones (Quercetin and Isorhamnetin).

Experimental Workflow Diagram

experimental_workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (100 µL) IS_add Add Internal Standard Plasma->IS_add PPT Protein Precipitation (Acetonitrile) IS_add->PPT Vortex Vortex (2 min) PPT->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (UPLC-QqQ) Supernatant->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for the direct analysis of rutin metabolites in plasma.

Data Presentation: Quantitative Data

The following table summarizes the key mass spectrometry parameters for the analysis of rutin and its major metabolites. Note that collision energies (CE) should be optimized for the specific instrument being used.

AnalyteIonization ModePrecursor Ion (Q1) m/zProduct Ion (Q2) m/zPutative CE (eV)
Rutin Positive611.1303.030-40
Quercetin Negative301.0151.020-30
Quercetin-3-Glucuronide Negative477.1301.0 ([M-H-176]⁻)15-25
Quercetin Sulfate Negative381.0301.0 ([M-H-80]⁻)20-30
Isorhamnetin Negative315.0300.0 ([M-H-15]⁻)15-25
Isorhamnetin-3-Glucuronide Negative491.1315.0 ([M-H-176]⁻)15-25
Quercetin Glucuronide Sulfate Negative557.0301.0 ([M-H-SO₃-GlcA]⁻)30-40
Tolbutamide (IS) Positive271.2155.115-25
Naringenin (IS) Negative271.0151.020-30

Fragmentation notes: The characteristic neutral loss for a glucuronide moiety is 176 Da, and for a sulfate moiety is 80 Da.[5][6]

References

Step-by-step guide for Rutin antioxidant activity DPPH assay

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Rutin Antioxidant Activity DPPH Assay

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[1][2][3][4] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[1][3][5] DPPH is a stable free radical with a deep violet color in solution, exhibiting a strong absorbance maximum at approximately 517 nm.[1][3] When the DPPH radical is scavenged by an antioxidant, it is reduced to the corresponding hydrazine (DPPH-H), resulting in a color change from violet to a pale yellow.[1][2][6] The degree of this discoloration, measured by the decrease in absorbance, is stoichiometric to the concentration of the antioxidant and its scavenging capacity.[3] This method is frequently employed to assess the antioxidant potential of natural products, including flavonoids like Rutin.[2][7]

Experimental Protocols

This section provides a detailed methodology for determining the antioxidant activity of Rutin using the DPPH radical scavenging assay.

1. Materials and Equipment

  • Chemicals: 2,2-diphenyl-1-picrylhydrazyl (DPPH), Rutin (≥95% purity), Ascorbic acid (or Trolox, as a positive control), Methanol (or Ethanol, spectrophotometric grade).

  • Equipment: UV-Vis Spectrophotometer or a microplate reader capable of measuring absorbance at 517 nm, analytical balance, volumetric flasks, micropipettes, 96-well microplates or quartz cuvettes, and aluminum foil.

2. Reagent Preparation

  • DPPH Stock Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder using an analytical balance.

    • Dissolve the DPPH in 100 mL of methanol in a volumetric flask.

    • Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.[8]

    • Store the stock solution in a refrigerator (4°C) until use. It is recommended to prepare this solution fresh daily.[8]

  • Rutin Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of Rutin.

    • Dissolve it in 10 mL of methanol to create a 1 mg/mL (1000 µg/mL) stock solution.

  • Working Rutin Solutions:

    • Perform serial dilutions of the Rutin stock solution with methanol to prepare a range of working concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Standard Antioxidant (Ascorbic Acid) Stock Solution (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of Ascorbic Acid in methanol, similar to the Rutin stock solution.

  • Working Standard Solutions:

    • Perform serial dilutions of the Ascorbic Acid stock solution to prepare working concentrations identical to the Rutin series for comparison.

3. Assay Procedure

The following procedure can be adapted for either cuvettes or a 96-well microplate.

  • Pipetting:

    • Test Samples: Add 1.0 mL of each Rutin working solution to a separate test tube.

    • Positive Control: Add 1.0 mL of each Ascorbic Acid working solution to a separate set of test tubes.

    • Blank (Control): Add 1.0 mL of methanol to a test tube. This will be used to measure the initial absorbance of the DPPH solution (A_control).

  • Reaction Initiation:

    • Add 2.0 mL of the 0.1 mM DPPH working solution to all test tubes (including the blank).

    • Mix the contents of each tube thoroughly.

  • Incubation:

    • Incubate all the tubes in the dark at room temperature for 30 minutes.[1] The incubation period allows the scavenging reaction to reach completion.

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.[1]

    • Use methanol as the reference to zero the spectrophotometer.

Data Presentation and Analysis

1. Data Collection

Record the absorbance values for each concentration of Rutin and the standard antioxidant.

Sample Concentration (µg/mL) Absorbance at 517 nm (Mean ± SD)
Control (Blank)0Absorbance of DPPH solution
Rutin10Absorbance value
Rutin25Absorbance value
Rutin50Absorbance value
Rutin100Absorbance value
Rutin200Absorbance value
Ascorbic Acid10Absorbance value
Ascorbic Acid25Absorbance value
Ascorbic Acid50Absorbance value
Ascorbic Acid100Absorbance value
Ascorbic Acid200Absorbance value

2. Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity (also referred to as % Inhibition) is calculated using the following formula:

% Scavenging Activity = [ (A₀ - A₁) / A₀ ] * 100

Where:

  • A₀ is the absorbance of the control (DPPH solution without the sample).

  • A₁ is the absorbance of the sample (DPPH solution with Rutin or standard).

Sample Concentration (µg/mL) % Scavenging Activity
Rutin10Calculated value
Rutin25Calculated value
Rutin50Calculated value
Rutin100Calculated value
Rutin200Calculated value
Ascorbic Acid10Calculated value
Ascorbic Acid25Calculated value
Ascorbic Acid50Calculated value
Ascorbic Acid100Calculated value
Ascorbic Acid200Calculated value

3. IC₅₀ Determination

The IC₅₀ (Inhibitory Concentration 50%) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[1] A lower IC₅₀ value indicates a higher antioxidant potency.

  • Plot a graph of % Scavenging Activity (Y-axis) against the concentration of Rutin/standard (X-axis).

  • Determine the IC₅₀ value from the graph by identifying the concentration that corresponds to 50% scavenging activity. This can be done using linear regression or non-linear regression analysis for a more accurate result.[9]

Visualizations

DPPH_Reaction_Mechanism DPPH DPPH• (Stable Radical) Antioxidant Rutin-OH (Antioxidant) DPPHH DPPH-H (Reduced Form) DPPH->DPPHH H• donation Rutin_Radical Rutin-O• (Oxidized Rutin) Antioxidant->Rutin_Radical

Caption: Chemical mechanism of DPPH radical scavenging by Rutin.

DPPH_Workflow DPPH Assay Workflow prep 1. Reagent Preparation - DPPH Solution (0.1 mM) - Rutin & Standard Series setup 2. Assay Setup - Pipette samples, standard, and blank into tubes/plate prep->setup react 3. Reaction - Add DPPH solution to all wells - Mix thoroughly setup->react incubate 4. Incubation - 30 minutes at Room Temp - In the dark react->incubate measure 5. Measurement - Read Absorbance at 517 nm incubate->measure analyze 6. Data Analysis - Calculate % Inhibition - Determine IC50 Value measure->analyze

Caption: Step-by-step experimental workflow for the DPPH assay.

References

Protocol for Assessing Rutin's Effect on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rutin, a natural flavonoid glycoside, has garnered significant interest for its potential therapeutic effects, including its influence on mitochondrial function. Dysfunctional mitochondria are implicated in a range of pathologies, making the study of compounds like rutin that can modulate mitochondrial activity crucial for drug discovery and development. This document provides a detailed protocol for assessing the impact of rutin on key aspects of mitochondrial function, including mitochondrial biogenesis, membrane potential, ATP production, and reactive oxygen species (ROS) levels. The protocols outlined herein are designed to be adaptable for both in vitro and in vivo studies.

Key Signaling Pathways

Rutin has been shown to modulate mitochondrial function primarily through the activation of two key signaling pathways: the AMPK/PGC-1α pathway and the SIRT1/PGC-1α pathway .[1][2]

  • AMPK/PGC-1α Pathway: AMP-activated protein kinase (AMPK) is a crucial energy sensor in cells. Upon activation by an increase in the AMP/ATP ratio, AMPK phosphorylates and activates peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis, stimulating the expression of nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM), which in turn drive the replication of mitochondrial DNA (mtDNA) and the synthesis of mitochondrial proteins.[1][2]

  • SIRT1/PGC-1α Pathway: Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a critical role in cellular metabolism and stress resistance. SIRT1 can deacetylate and activate PGC-1α, leading to enhanced mitochondrial biogenesis and function. Rutin has been observed to increase the expression of SIRT1, thereby promoting this pathway.[1]

Experimental Workflow

The following diagram outlines a general experimental workflow for assessing the effect of rutin on mitochondrial function.

G cluster_0 In Vitro / In Vivo Model cluster_1 Rutin Treatment cluster_2 Mitochondrial Function Assessment cluster_3 Signaling Pathway Analysis Cell Culture / Animal Model Cell Culture / Animal Model Dose-Response & Time-Course Dose-Response & Time-Course Cell Culture / Animal Model->Dose-Response & Time-Course MitoBiogenesis Mitochondrial Biogenesis (qPCR, Western Blot) Dose-Response & Time-Course->MitoBiogenesis MMP Mitochondrial Membrane Potential (JC-1 Assay) Dose-Response & Time-Course->MMP ATP ATP Production (Luminometry) Dose-Response & Time-Course->ATP ROS Reactive Oxygen Species (DCFDA Assay) Dose-Response & Time-Course->ROS EnzymeActivity Enzyme Activity (Citrate Synthase, COX) Dose-Response & Time-Course->EnzymeActivity WesternBlot Western Blot (p-AMPK, SIRT1, PGC-1α) Dose-Response & Time-Course->WesternBlot G cluster_0 AMPK/PGC-1α Signaling Pathway Rutin_AMPK Rutin AMPK AMPK Rutin_AMPK->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation PGC1a_AMPK PGC-1α pAMPK->PGC1a_AMPK pPGC1a_AMPK p-PGC-1α (Active) PGC1a_AMPK->pPGC1a_AMPK Phosphorylation NRF1_AMPK NRF-1 pPGC1a_AMPK->NRF1_AMPK TFAM_AMPK TFAM pPGC1a_AMPK->TFAM_AMPK MitoBiogenesis_AMPK Mitochondrial Biogenesis NRF1_AMPK->MitoBiogenesis_AMPK TFAM_AMPK->MitoBiogenesis_AMPK G cluster_1 SIRT1/PGC-1α Signaling Pathway Rutin_SIRT1 Rutin SIRT1 SIRT1 Rutin_SIRT1->SIRT1 Increases Expression PGC1a_SIRT1 PGC-1α SIRT1->PGC1a_SIRT1 Deacetylation deacetylatedPGC1a Deacetylated PGC-1α (Active) PGC1a_SIRT1->deacetylatedPGC1a NRF1_SIRT1 NRF-1 deacetylatedPGC1a->NRF1_SIRT1 TFAM_SIRT1 TFAM deacetylatedPGC1a->TFAM_SIRT1 MitoBiogenesis_SIRT1 Mitochondrial Biogenesis NRF1_SIRT1->MitoBiogenesis_SIRT1 TFAM_SIRT1->MitoBiogenesis_SIRT1

References

Application Notes and Protocols: Utilizing Rutin in In Vivo Models of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutin, a glycoside of the flavonoid quercetin, has garnered significant interest in the scientific community for its potential neuroprotective effects.[1][2] Found abundantly in various plants, including buckwheat, citrus fruits, and apples, rutin exhibits potent antioxidant and anti-inflammatory properties.[1][2] These characteristics make it a promising candidate for investigation in the context of neurodegenerative diseases, which are often characterized by oxidative stress, neuroinflammation, and neuronal loss.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing rutin in preclinical in vivo models of Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD).

Data Presentation: Efficacy of Rutin in Neurodegenerative Disease Models

The following tables summarize the quantitative data from various studies, highlighting the effective dosages and observed outcomes of rutin administration in different in vivo models.

Table 1: Rutin in Alzheimer's Disease Models

Animal ModelRutin Dosage & Administration RouteDurationKey FindingsReference
APPswe/PS1dE9 transgenic mice100 mg/kg/day, oral6 weeksAttenuated memory deficits, reduced oligomeric Aβ levels, decreased microgliosis and astrocytosis, and lowered IL-1 and IL-6 levels in the brain.[1]
Tau-P301S miceDaily oral administration30 daysReduced pathological tau levels, suppressed gliosis and neuroinflammation via the NF-kB pathway, and improved cognitive performance.[4][5]
Aβ₂₅₋₃₅-induced mouse modelNot specifiedNot specifiedAlleviated impaired cognition and memory.[1]
Doxorubicin-induced cognitive dysfunction in Wistar ratsPretreatmentNot specifiedInhibited ROS generation and increased levels of CAT, GSH, and SOD.[1]

Table 2: Rutin in Parkinson's Disease Models

Animal ModelRutin Dosage & Administration RouteDurationKey FindingsReference
6-OHDA-induced male Wistar rats25 mg/kg, oral3 weeks (pretreatment)Protected against motor deficits, increased antioxidant levels, and protected dopaminergic neurons from 6-OHDA toxicity.[1][6]
6-OHDA-induced male Wistar rats10 mg/kg14 daysImproved motor capacity and intestinal transit.[7]
Haloperidol-induced ratsNot specifiedNot specifiedAttenuated behavioral, biochemical, and histological alterations.[1]

Table 3: Rutin in Huntington's Disease Models

Animal ModelRutin Dosage & Administration RouteDurationKey FindingsReference
3-NP-treated rats25 mg/kg and 50 mg/kg, oral14 daysDecreased protein oxidation, improved endogenous antioxidant defense system, and restored body weight, locomotor activities, and memory.[1][8][9]
3-NP-treated rats24 mg/kg (in a mix)Not specifiedReduced lipid peroxidation in the cerebellum.[10]

Experimental Protocols

Preparation of Rutin for In Vivo Administration

a. Oral Administration (Suspension)

  • Materials: Rutin powder, 0.5% carboxymethylcellulose (CMC) solution or saline.

  • Procedure:

    • Calculate the required amount of rutin based on the animal's body weight and the desired dosage (e.g., 25, 50, or 100 mg/kg).

    • Weigh the appropriate amount of rutin powder.

    • Suspend the rutin powder in a known volume of 0.5% CMC solution or saline to achieve the final desired concentration.

    • Vortex the suspension thoroughly before each administration to ensure uniform distribution.

    • Administer the suspension to the animal using an oral gavage needle.

b. Intraperitoneal (IP) Injection

  • Materials: Rutin powder, sterile saline, paraffin oil (optional, as a vehicle).

  • Procedure:

    • Calculate the required amount of rutin based on the animal's body weight and the desired dosage.

    • To enhance solubility, rutin can be dissolved in a minimal amount of a suitable solvent before being suspended in sterile saline. Alternatively, for some applications, it can be prepared as a suspension in paraffin oil.

    • Ensure the final solution/suspension is sterile. Filter sterilization may be possible for solutions, while aseptic techniques are crucial for suspensions.

    • Administer the solution/suspension to the animal via intraperitoneal injection using a sterile syringe and needle.

Induction of Neurodegenerative Disease Models

a. Parkinson's Disease Model: 6-OHDA Lesion in Rats

  • Materials: 6-hydroxydopamine (6-OHDA), 0.1% ascorbic acid in normal saline, stereotaxic apparatus, Hamilton syringe.

  • Procedure:

    • Anesthetize the rat following approved institutional protocols.

    • Secure the animal in a stereotaxic frame.

    • Prepare the 6-OHDA solution (e.g., 10 μg in 0.1% ascorbic acid in normal saline).[6]

    • Perform a craniotomy to expose the target brain region (e.g., striatum or medial forebrain bundle).

    • Slowly infuse the 6-OHDA solution into the target site using a Hamilton syringe.

    • After infusion, leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.

    • Suture the incision and provide post-operative care.

b. Alzheimer's Disease Model: APPswe/PS1dE9 Transgenic Mice

  • This model involves the use of genetically modified mice that overexpress human amyloid precursor protein (APP) with the Swedish mutation and a mutant form of presenilin 1 (PS1-dE9).[11][12] These mice develop age-dependent amyloid plaques and cognitive deficits. No specific induction protocol is required beyond breeding and aging the mice to the desired pathological stage.

c. Huntington's Disease Model: 3-Nitropropionic Acid (3-NP) in Rats

  • Materials: 3-Nitropropionic acid (3-NP), sterile saline.

  • Procedure:

    • Prepare a solution of 3-NP in sterile saline (e.g., 10 mg/kg).[8][9]

    • Administer the 3-NP solution to the rats via intraperitoneal injection daily for a specified period (e.g., 14 days) to induce striatal damage and HD-like symptoms.[8][9]

Behavioral Assessments

a. Morris Water Maze (for spatial learning and memory)

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water, a submerged platform, and a video tracking system.

  • Procedure:

    • Acquisition Phase: For 4-5 consecutive days, place the mouse in the pool at different starting positions and allow it to find the hidden platform. Guide the mouse to the platform if it fails to find it within a set time (e.g., 60 or 90 seconds).

    • Probe Trial: On the day after the last acquisition trial, remove the platform and allow the mouse to swim freely for a set duration (e.g., 60 seconds).

    • Data Analysis: Record the escape latency (time to find the platform) during the acquisition phase and the time spent in the target quadrant during the probe trial.

b. Rotarod Test (for motor coordination and balance)

  • Apparatus: A rotating rod with adjustable speed.

  • Procedure:

    • Training: Acclimatize the animals to the rotarod at a low, constant speed for a few trials.

    • Testing: Place the animal on the rod and gradually increase the speed (accelerating rotarod protocol).

    • Data Analysis: Record the latency to fall from the rod.

Biochemical Assays

a. Brain Tissue Homogenate Preparation

  • Euthanize the animal and quickly dissect the brain region of interest (e.g., hippocampus, striatum, cortex) on ice.

  • Homogenize the tissue in an appropriate ice-cold buffer (e.g., phosphate-buffered saline with protease inhibitors).

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C.

  • Collect the supernatant for subsequent biochemical assays.

b. Measurement of Oxidative Stress Markers

  • Malondialdehyde (MDA) Assay (Lipid Peroxidation): MDA levels can be measured using a thiobarbituric acid reactive substances (TBARS) assay. The principle involves the reaction of MDA with TBA to form a colored product that can be quantified spectrophotometrically.

  • Superoxide Dismutase (SOD) Activity Assay: SOD activity can be determined using commercial kits that are often based on the inhibition of a reaction that produces a colored product.

  • Catalase (CAT) Activity Assay: CAT activity can be measured by monitoring the decomposition of hydrogen peroxide (H₂O₂), often using a spectrophotometric method.

  • Glutathione Peroxidase (GPx) Activity Assay: GPx activity is typically measured indirectly by a coupled reaction in which glutathione reductase and NADPH are used. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

c. Measurement of Inflammatory Cytokines

  • Levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in brain homogenates can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Visualization of Pathways and Workflows

Rutin_Neuroprotective_Mechanisms cluster_rutin Rutin cluster_effects Cellular Effects cluster_outcomes Neuroprotective Outcomes Rutin Rutin Antioxidant Antioxidant Activity Rutin->Antioxidant AntiInflammatory Anti-inflammatory Activity Rutin->AntiInflammatory AntiApoptotic Anti-apoptotic Activity Rutin->AntiApoptotic ReducedOxidativeStress Reduced Oxidative Stress Antioxidant->ReducedOxidativeStress ReducedNeuroinflammation Reduced Neuroinflammation AntiInflammatory->ReducedNeuroinflammation NeuronSurvival Neuronal Survival AntiApoptotic->NeuronSurvival ImprovedCognition Improved Cognitive Function NeuronSurvival->ImprovedCognition ReducedOxidativeStress->NeuronSurvival ReducedNeuroinflammation->NeuronSurvival

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Assessment cluster_analysis Data Analysis AnimalModel Induce Neurodegenerative Disease Model (e.g., 6-OHDA, 3-NP) RutinAdmin Administer Rutin or Vehicle (Oral or IP) AnimalModel->RutinAdmin Behavioral Behavioral Testing (e.g., MWM, Rotarod) RutinAdmin->Behavioral Biochemical Biochemical Analysis (e.g., Oxidative Stress, Cytokines) RutinAdmin->Biochemical Histology Histopathological Analysis RutinAdmin->Histology DataAnalysis Statistical Analysis and Interpretation Behavioral->DataAnalysis Biochemical->DataAnalysis Histology->DataAnalysis

Rutin_Signaling_Pathways cluster_inflammatory Inflammatory Pathway cluster_survival Cell Survival Pathway Rutin Rutin NFkB NF-κB Pathway Rutin->NFkB inhibits MAPK MAPK Cascade (ERK1/2, CREB) Rutin->MAPK activates BDNF BDNF Activation Rutin->BDNF activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines activates NeuronSurvival Neuronal Survival and Plasticity MAPK->NeuronSurvival BDNF->NeuronSurvival

References

Application Notes and Protocols for the Synthesis of Rutin-Loaded Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and characterization of Rutin-loaded nanoparticles using various methods. The aim is to offer a comprehensive guide for the development of effective nano-delivery systems for Rutin, a natural flavonoid with numerous therapeutic properties but limited by its poor water solubility and bioavailability.

Introduction

Rutin, a polyphenolic flavonoid, exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects. However, its clinical application is often hampered by its low aqueous solubility and poor absorption, leading to low bioavailability. Encapsulating Rutin into nanoparticles is a promising strategy to overcome these limitations. Nanoparticles can enhance the solubility and stability of Rutin, facilitate its transport across biological membranes, and enable controlled and targeted drug delivery.

This document outlines three prevalent methods for the synthesis of Rutin-loaded nanoparticles:

  • Ionic Gelation using Chitosan.

  • Solvent Evaporation using Poly(lactic-co-glycolic acid) (PLGA).

  • Solvent Emulsification/Diffusion for Solid Lipid Nanoparticles (SLNs).

Detailed experimental protocols for synthesis and characterization are provided, along with tables summarizing key quantitative data from literature to aid in the selection of the most appropriate method for specific research and development needs.

Synthesis Methods and Protocols

Ionic Gelation Method for Rutin-Loaded Chitosan Nanoparticles

This method is based on the electrostatic interaction between the positively charged amino groups of chitosan and a negatively charged cross-linking agent, such as sodium tripolyphosphate (TPP).[1][2]

Experimental Protocol:

  • Preparation of Chitosan Solution:

    • Dissolve Chitosan (e.g., 2 mg/mL) in an aqueous solution of acetic acid (e.g., 1-3% v/v).[1]

    • Stir the solution overnight at room temperature to ensure complete dissolution.[1]

  • Preparation of Rutin Solution:

    • Dissolve Rutin in a suitable solvent, such as 70% ethanol.[1]

  • Formation of Rutin-Chitosan Mixture:

    • Add the Rutin solution to the Chitosan solution under continuous stirring.

    • Stir the mixture for approximately 30 minutes.[1]

  • Nanoparticle Formation:

    • Prepare an aqueous solution of sodium tripolyphosphate (TPP) (e.g., 1 mg/mL).[1]

    • Add the TPP solution dropwise to the Rutin-Chitosan mixture while stirring continuously. Nanoparticles will form spontaneously.[1]

    • Continue stirring for about 2 hours to allow for particle hardening.[1]

  • Purification:

    • Centrifuge the nanoparticle suspension (e.g., at 12,000 x g for 10 minutes) to separate the nanoparticles from the reaction medium.[1]

    • Collect the pellet and wash it with deionized water to remove unreacted reagents.

    • The supernatant can be used to determine the encapsulation efficiency.

Diagram of Experimental Workflow:

Ionic_Gelation_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification chitosan_sol Chitosan Solution (in Acetic Acid) mixing Mix Rutin and Chitosan Solutions chitosan_sol->mixing rutin_sol Rutin Solution (in Ethanol) rutin_sol->mixing tpp_sol TPP Solution nanoparticle_formation Dropwise addition of TPP Solution tpp_sol->nanoparticle_formation mixing->nanoparticle_formation centrifugation Centrifugation nanoparticle_formation->centrifugation washing Washing centrifugation->washing final_product Rutin-Loaded Chitosan Nanoparticles washing->final_product

Caption: Workflow for Rutin-loaded Chitosan Nanoparticle Synthesis.

Solvent Evaporation Method for Rutin-Loaded PLGA Nanoparticles

This technique involves dissolving the polymer and the drug in a volatile organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent by evaporation to form nanoparticles.[3][4]

Experimental Protocol:

  • Preparation of Organic Phase:

    • Dissolve PLGA and Rutin in a suitable organic solvent mixture, such as dichloromethane (DCM) and propylene glycol.[3]

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).[3]

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[3] This step should be performed in an ice bath to prevent overheating.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature overnight on a magnetic stirrer to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.[3]

  • Purification:

    • Centrifuge the nanoparticle suspension (e.g., at 9,000 rpm for 40 minutes at 4°C).[3]

    • Collect the pellet and wash it multiple times with ultrapure water to remove the excess stabilizer.[3]

    • The resulting nanoparticles can be lyophilized for long-term storage.[3]

Diagram of Experimental Workflow:

Solvent_Evaporation_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification organic_phase Organic Phase (PLGA + Rutin in DCM) emulsification Emulsification (Sonication) organic_phase->emulsification aqueous_phase Aqueous Phase (PVA Solution) aqueous_phase->emulsification solvent_evap Solvent Evaporation (Stirring) emulsification->solvent_evap centrifugation Centrifugation solvent_evap->centrifugation washing Washing centrifugation->washing lyophilization Lyophilization washing->lyophilization final_product Rutin-Loaded PLGA Nanoparticles lyophilization->final_product

Caption: Workflow for Rutin-loaded PLGA Nanoparticle Synthesis.

Solvent Emulsification/Diffusion Method for Rutin-Loaded Solid Lipid Nanoparticles (SLNs)

This method involves emulsifying a solution of the lipid and drug in an aqueous surfactant solution, followed by the diffusion of the solvent into the aqueous phase, leading to the precipitation of solid lipid nanoparticles.[5]

Experimental Protocol:

  • Preparation of Lipid Phase:

    • Dissolve the solid lipid (e.g., Phospholipon 80H®) and Rutin in a water-miscible organic solvent.[5]

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution of a surfactant (e.g., Polysorbate 80).[5]

  • Emulsification:

    • Add the lipid phase to the aqueous phase under homogenization to form an emulsion.

  • Solvent Diffusion and Nanoparticle Formation:

    • Dilute the emulsion with a large volume of water under stirring. This causes the solvent to diffuse from the droplets into the aqueous phase, resulting in the precipitation of the lipid as solid nanoparticles encapsulating the drug.

  • Purification:

    • The nanoparticle suspension can be purified by dialysis or centrifugation to remove the organic solvent and excess surfactant.[5]

    • The purified nanoparticles can be freeze-dried for storage.

Diagram of Experimental Workflow:

Solvent_Emulsification_Diffusion_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification lipid_phase Lipid Phase (Lipid + Rutin in Solvent) emulsification Emulsification lipid_phase->emulsification aqueous_phase Aqueous Phase (Surfactant Solution) aqueous_phase->emulsification solvent_diffusion Solvent Diffusion (Dilution with Water) emulsification->solvent_diffusion purification Purification (Dialysis/Centrifugation) solvent_diffusion->purification freeze_drying Freeze-Drying purification->freeze_drying final_product Rutin-Loaded Solid Lipid Nanoparticles freeze_drying->final_product

Caption: Workflow for Rutin-loaded SLN Synthesis.

Characterization of Rutin-Loaded Nanoparticles

Particle Size, Polydispersity Index (PDI), and Zeta Potential

Method: Dynamic Light Scattering (DLS)

Protocol:

  • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

  • Analyze the sample using a DLS instrument (e.g., Zetasizer Nano ZS).

  • Measure the particle size (hydrodynamic diameter), PDI (a measure of the width of the particle size distribution), and zeta potential (an indicator of colloidal stability).

Morphology

Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)

Protocol:

  • For SEM:

    • Place a drop of the diluted nanoparticle suspension on a clean stub and allow it to air dry.

    • Coat the sample with a conductive material (e.g., gold) using a sputter coater.

    • Image the sample using an SEM.

  • For TEM:

    • Place a drop of the diluted nanoparticle suspension on a copper grid and allow it to dry.

    • Optionally, negatively stain the sample (e.g., with uranyl acetate) to enhance contrast.

    • Image the sample using a TEM.

Encapsulation Efficiency (EE) and Drug Loading (DL)

Method: Indirect Method (quantifying the amount of free drug in the supernatant)

Protocol:

  • Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium.

  • Carefully collect the supernatant.

  • Quantify the amount of free Rutin in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry at the maximum absorbance wavelength of Rutin (around 354 nm).[3]

  • Calculate EE and DL using the following formulas:

    • Encapsulation Efficiency (%EE) = [(Total amount of Rutin - Amount of free Rutin in supernatant) / Total amount of Rutin] x 100

    • Drug Loading (%DL) = [(Total amount of Rutin - Amount of free Rutin in supernatant) / Total weight of nanoparticles] x 100

In Vitro Drug Release

Method: Dialysis Bag Method

Protocol:

  • Disperse a known amount of Rutin-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).[5]

  • Place the dispersion in a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a larger volume of the same release medium at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of Rutin released in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Plot the cumulative percentage of drug released versus time.

Quantitative Data Summary

The following tables summarize typical quantitative data for Rutin-loaded nanoparticles prepared by the different methods described. These values can vary depending on the specific formulation parameters.

Table 1: Rutin-Loaded Chitosan Nanoparticles

ParameterTypical ValueReference
Particle Size (nm)80 - 240[3][6]
Polydispersity Index (PDI)< 0.3[7]
Zeta Potential (mV)+20 to +40[6]
Encapsulation Efficiency (%)70 - 90[1][7]
Drug Loading (%)~5 - 10[1]

Table 2: Rutin-Loaded PLGA Nanoparticles

ParameterTypical ValueReference
Particle Size (nm)120 - 260[8][9]
Polydispersity Index (PDI)< 0.2[9]
Zeta Potential (mV)-15 to -30[9]
Encapsulation Efficiency (%)27 - 81[8][9]
Drug Loading (%)~1 - 5[8]

Table 3: Rutin-Loaded Solid Lipid Nanoparticles (SLNs)

ParameterTypical ValueReference
Particle Size (nm)40 - 170[5]
Polydispersity Index (PDI)< 0.3[5]
Zeta Potential (mV)-20 to -30[5]
Encapsulation Efficiency (%)> 90[5]
Drug Content (%)1 - 5[5]

Conclusion

The choice of method for synthesizing Rutin-loaded nanoparticles depends on the desired characteristics of the final formulation and the intended application. The ionic gelation method is simple and uses mild conditions, making it suitable for encapsulating sensitive molecules. The solvent evaporation method is versatile and widely used for biodegradable polymers like PLGA, allowing for good control over particle size. The solvent emulsification/diffusion method is effective for producing small-sized solid lipid nanoparticles with high encapsulation efficiency. By following the detailed protocols and considering the comparative data presented, researchers can develop optimized Rutin-loaded nanoparticles for various drug delivery applications.

References

Application Notes and Protocols: In Vitro Evaluation of Rutin as an Inhibitor of Amyloid-Beta Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, forming senile plaques in the brain.[1] The aggregation of Aβ, particularly the Aβ1-42 isoform, is a critical event in the pathogenesis of AD.[2] Consequently, the inhibition of Aβ aggregation is a primary therapeutic strategy for the development of new drugs for AD.[1] Rutin (quercetin-3-O-rutinoside), a natural flavonoid glycoside, has demonstrated neuroprotective effects and the ability to inhibit Aβ fibrillization and disaggregate pre-formed fibrils.[3][4][5][6][7] This document provides a detailed in vitro protocol for studying the inhibitory effects of rutin on Aβ aggregation.

Key Mechanisms of Rutin's Anti-Amyloidogenic Activity

Rutin's therapeutic potential in AD is attributed to its multifaceted mechanisms of action, which include:

  • Direct Inhibition of Aβ Aggregation: Rutin has been shown to directly interfere with the fibrillization of Aβ peptides.[5][8]

  • Antioxidant Properties: Rutin can mitigate oxidative stress, a key factor in Aβ-induced neurotoxicity, by scavenging reactive oxygen species (ROS).[6][8]

  • Anti-inflammatory Effects: Rutin can modulate the production of pro-inflammatory cytokines in microglia, which are involved in the neuroinflammatory response in AD.[6][8]

  • Metal Chelation: The physicochemical properties of rutin allow it to chelate metal ions that can promote Aβ aggregation.[3][4][9]

Data Presentation

Table 1: Summary of In Vitro Studies on Rutin's Inhibition of Aβ Aggregation
Aβ IsoformAβ Concentration (µM)Rutin Concentration (µM)Incubation Time (h)AssayKey FindingsReference
Aβ42251 - 5024Thioflavin T (ThT) Assay, Transmission Electron Microscopy (TEM)Dose-dependent inhibition of Aβ42 fibrillization.[8]
Aβ25-352510 - 10024ThT Assay, TEMInhibition of Aβ25-35 fibril formation and disaggregation of pre-formed fibrils.[5]
Aβ421010 - 5048ThT Assay, Atomic Force Microscopy (AFM)Rutin significantly reduced the formation of Aβ42 oligomers and fibrils.[6]

Experimental Protocols

Preparation of Amyloid-Beta (Aβ1-42) Monomers

A critical step for reproducible in vitro aggregation assays is the preparation of aggregate-free Aβ peptide solutions.[2][10]

Materials:

  • Lyophilized human Aβ1-42 peptide

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Dissolution in HFIP: Dissolve the lyophilized Aβ1-42 peptide in HFIP to a concentration of 1 mg/mL to dissociate any pre-existing aggregates.[2][10][11]

  • Solvent Evaporation: Aliquot the HFIP/peptide solution into microcentrifuge tubes and allow the HFIP to evaporate in a fume hood overnight, resulting in a thin peptide film.[2][12]

  • Storage: Store the dried peptide films at -20°C until use.[2][12]

  • Solubilization in DMSO: Immediately before use, resuspend the Aβ1-42 peptide film in DMSO to a concentration of 5 mM.[2]

  • Dilution in Buffer: Dilute the DMSO stock solution into cold PBS (pH 7.4) to the final desired concentration for the aggregation assay (e.g., 25 µM).[12]

Thioflavin T (ThT) Aggregation Assay

The ThT assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time.[13][14][15] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[13][15][16]

Materials:

  • Prepared Aβ1-42 monomer solution

  • Rutin stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Thioflavin T (ThT)

  • Glycine-NaOH buffer (50 mM, pH 8.5)[11]

  • 96-well black, clear-bottom microplates

Protocol:

  • Reaction Setup: In a 96-well plate, mix the Aβ1-42 monomer solution with different concentrations of rutin. Include a control group with Aβ1-42 and the vehicle solvent for rutin.

  • Incubation: Incubate the plate at 37°C with continuous gentle shaking to promote aggregation.[17]

  • ThT Measurement: At specified time intervals, add an aliquot of the reaction mixture to the glycine-NaOH buffer containing ThT (final concentration of 1.5 µM).[11]

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.[11][17][18]

  • Data Analysis: Plot the fluorescence intensity against time to obtain aggregation curves. The inhibitory effect of rutin can be quantified by comparing the lag time, maximum fluorescence intensity, and the apparent rate constant of aggregation between the rutin-treated and control groups.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of Aβ aggregates and confirm the inhibitory effect of rutin on fibril formation.

Materials:

  • Aβ1-42 samples incubated with and without rutin

  • Copper grids (400-mesh) coated with carbon

  • Uranyl acetate solution (2%)

Protocol:

  • Sample Application: Apply a small aliquot (e.g., 5-10 µL) of the incubated Aβ1-42 sample onto a copper grid for 1-2 minutes.

  • Staining: Remove the excess sample and negatively stain the grid with 2% uranyl acetate for 1-2 minutes.

  • Drying: Allow the grid to air dry completely.

  • Imaging: Observe the morphology of the Aβ aggregates using a transmission electron microscope. Fibrillar structures are expected in the control samples, while smaller, amorphous aggregates or monomers may be observed in the presence of effective concentrations of rutin.

Visualizations

Experimental Workflow for Screening Rutin's Aβ Aggregation Inhibition

experimental_workflow A Preparation of Aβ1-42 Monomers B Incubation with Rutin (and Control) A->B Add varying concentrations C Thioflavin T (ThT) Assay (Kinetics) B->C Time-course measurement D Transmission Electron Microscopy (TEM) (Morphology) B->D End-point analysis E Data Analysis and Interpretation C->E D->E

Caption: Workflow for in vitro screening of rutin's inhibitory effect on Aβ aggregation.

Putative Signaling Pathway of Rutin's Neuroprotective Effects

signaling_pathway Rutin Rutin Abeta Aβ Aggregation Rutin->Abeta Inhibits ROS Reactive Oxygen Species (ROS) Rutin->ROS Scavenges Inflammation Neuroinflammation (e.g., TNF-α, IL-1β) Rutin->Inflammation Reduces Abeta->ROS Induces Abeta->Inflammation Induces Neurotoxicity Neurotoxicity & Cell Death ROS->Neurotoxicity Leads to Inflammation->Neurotoxicity Contributes to

Caption: Proposed mechanism of rutin's neuroprotection against Aβ-induced toxicity.

References

Standard Operating Procedure for Rutin Stability Testing in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Rutin, a flavonoid glycoside found in many plants, is a compound of significant interest in the pharmaceutical and nutraceutical industries due to its antioxidant, anti-inflammatory, and vasoprotective properties. However, the stability of Rutin in solution is a critical factor that can influence its efficacy and shelf-life. This document provides a detailed standard operating procedure (SOP) for conducting stability testing of Rutin in solution, including forced degradation studies and analysis by High-Performance Liquid Chromatography (HPLC). The protocols outlined here are designed to be a comprehensive guide for researchers and professionals in drug development and quality control.

2. Principle

The stability of Rutin in solution is assessed by subjecting it to various stress conditions, as mandated by the International Council for Harmonisation (ICH) guidelines for stability testing. These conditions include acidic, basic, oxidative, photolytic, and thermal stress. The degradation of Rutin is monitored over time using a stability-indicating HPLC method, which can separate the intact Rutin from its degradation products, primarily Quercetin. By quantifying the amount of Rutin remaining at different time points, its stability profile and degradation kinetics can be determined.

3. Materials and Reagents

  • Rutin reference standard (≥95% purity)

  • Quercetin reference standard (≥95% purity)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Formic acid (analytical grade)

  • Hydrochloric acid (HCl, analytical grade)

  • Sodium hydroxide (NaOH, analytical grade)

  • Hydrogen peroxide (H₂O₂, 30%, analytical grade)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • pH meter

  • HPLC system with a UV-Vis or PDA detector

  • HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

  • Photostability chamber

  • Oven or water bath

4. Experimental Protocols

4.1. Preparation of Standard and Sample Solutions

4.1.1. Rutin Stock Solution (e.g., 1000 µg/mL) Accurately weigh 10 mg of Rutin reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored protected from light at 2-8 °C.

4.1.2. Working Standard Solution (e.g., 100 µg/mL) Pipette 1 mL of the Rutin stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

4.1.3. Sample Solution for Stability Studies (e.g., 100 µg/mL) Prepare a solution of Rutin at the desired concentration (e.g., 100 µg/mL) in the relevant solvent for the stability study (e.g., water, buffer).

4.2. Forced Degradation Studies

Forced degradation studies are performed to evaluate the intrinsic stability of Rutin and to develop a stability-indicating analytical method.

4.2.1. Acidic Hydrolysis To 1 mL of the Rutin sample solution, add 1 mL of 0.1 N HCl. Keep the solution at 80°C for 2 hours. After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N NaOH. Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

4.2.2. Basic Hydrolysis To 1 mL of the Rutin sample solution, add 1 mL of 0.1 N NaOH. Keep the solution at 80°C for 2 hours. After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N HCl. Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

4.2.3. Oxidative Degradation To 1 mL of the Rutin sample solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. After the incubation period, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

4.2.4. Thermal Degradation Place the Rutin sample solution in an oven or a water bath maintained at 80°C for 48 hours. At appropriate time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots, cool them to room temperature, and dilute with the mobile phase for HPLC analysis.

4.2.5. Photolytic Degradation Expose the Rutin sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark at the same temperature. After the exposure, dilute the samples with the mobile phase for HPLC analysis.

4.3. HPLC Analysis

A stability-indicating HPLC method is crucial for separating Rutin from its degradation products.

4.3.1. Chromatographic Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of Solvent A (0.1% Formic acid in water) and Solvent B (Acetonitrile). A typical gradient might be: 0-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 257 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

4.3.2. System Suitability Before sample analysis, perform a system suitability test by injecting the working standard solution six times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

4.3.3. Analysis of Samples Inject the prepared samples from the forced degradation studies into the HPLC system. Record the chromatograms and determine the peak areas for Rutin and its degradation products.

5. Data Presentation

Summarize the quantitative data from the forced degradation studies in clearly structured tables.

Table 1: Summary of Forced Degradation Studies of Rutin

Stress ConditionReagent/ConditionDurationTemperature% Degradation of RutinMajor Degradation Product(s)
Acidic Hydrolysis0.1 N HCl2 hours80 °C~15-25%Quercetin
Basic Hydrolysis0.1 N NaOH2 hours80 °C~30-50%Quercetin and other products
Oxidative Degradation3% H₂O₂24 hoursRoom Temp~20-40%Various oxidation products
Thermal DegradationHeat48 hours80 °C~10-20%Quercetin
Photolytic Degradation1.2 million lux hours & 200 Wh/m²As per ICH Q1BAmbient~5-15%Photodegradation products

Note: The % degradation values are approximate and can vary based on the specific experimental conditions.

Table 2: HPLC Method Validation Parameters for Rutin Analysis

ParameterSpecification
Linearity (µg/mL)1 - 100
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD) (µg/mL)~0.1
Limit of Quantification (LOQ) (µg/mL)~0.3
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
SpecificityNo interference from blank and degradation products

6. Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Rutin Stock Solution prep_work Prepare Working Solutions prep_stock->prep_work acid Acidic Hydrolysis (0.1N HCl, 80°C) prep_work->acid Expose to Stress base Basic Hydrolysis (0.1N NaOH, 80°C) prep_work->base Expose to Stress oxidation Oxidative Degradation (3% H2O2, RT) prep_work->oxidation Expose to Stress thermal Thermal Degradation (80°C) prep_work->thermal Expose to Stress photo Photolytic Degradation (ICH Q1B) prep_work->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Analysis & Reporting hplc->data

Caption: Workflow for Rutin stability testing.

Rutin Degradation Pathway under Hydrolysis

G Rutin Rutin (Quercetin-3-rutinoside) Quercetin Quercetin (Aglycone) Rutin->Quercetin Hydrolysis (Acid or Base) Rutinose Rutinose (Disaccharide) Rutin->Rutinose Hydrolysis (Acid or Base)

Caption: Rutin degradation to Quercetin.

This SOP provides a comprehensive framework for assessing the stability of Rutin in solution. Adherence to these protocols will enable researchers and drug development professionals to generate reliable and reproducible stability data, which is essential for ensuring the quality, safety, and efficacy of Rutin-containing products. The stability-indicating HPLC method is a key component of this SOP, allowing for the accurate quantification of Rutin in the presence of its degradation products. The provided workflow and degradation pathway diagrams serve as visual aids to better understand the experimental process and the chemical transformations involved.

Troubleshooting & Optimization

How to improve Rutin solubility for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for working with Rutin, a flavonoid known for its potent biological activities but challenging solubility in aqueous solutions for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Rutin and why is its poor solubility a problem for cell culture?

Rutin (Quercetin-3-O-rutinoside) is a flavonoid glycoside found in many plants, including buckwheat and citrus fruits.[1] It is widely studied for its antioxidant, anti-inflammatory, anticancer, and cardioprotective properties.[2][3] However, its therapeutic potential is limited by its very low water solubility, which is approximately 0.125 mg/mL.[4] This poor solubility makes it difficult to prepare stock solutions and achieve desired concentrations in aqueous cell culture media without precipitation, which can lead to inaccurate experimental results and potential cytotoxicity.

Q2: What is the most common solvent for dissolving Rutin?

The most common and effective solvent for preparing a concentrated stock solution of Rutin is Dimethyl Sulfoxide (DMSO).[5] Rutin is highly soluble in DMSO, with a reported solubility of approximately 25 mg/mL.[5] Ethanol is another organic solvent that can be used.[6]

Q3: What is the maximum concentration of DMSO I can safely use in my cell culture experiments?

The maximum tolerated concentration of DMSO is highly cell-line specific. A general rule of thumb is to keep the final concentration of DMSO in the culture medium at or below 0.5%.[1] Many researchers recommend a maximum of 0.1% to avoid any potential off-target effects or cytotoxicity.[3][7] Some robust cell lines may tolerate up to 1%, but this should be determined empirically for your specific cell line by running a vehicle control experiment.[1][7]

Troubleshooting Guide

Problem: My Rutin stock solution, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium.

This is the most common issue encountered when working with Rutin. It occurs because the Rutin, which is stable in concentrated DMSO, crashes out of solution when diluted into the aqueous, pH-neutral environment of the cell culture medium.

Solutions to Try:

  • Check Final Concentrations: Ensure your final DMSO concentration is sufficient to maintain Rutin's solubility at the desired working concentration. If you add a 10 mM Rutin stock in 100% DMSO to your medium at a 1:1000 dilution, the final DMSO concentration is 0.1%. If Rutin precipitates, you may have exceeded its solubility limit in 0.1% DMSO-media.

  • Modify Dilution Technique: Instead of adding the Rutin stock directly to the full volume of media, try adding it dropwise to a smaller, rapidly vortexing volume of media to encourage dispersion before further dilution.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the Rutin stock can sometimes help prevent precipitation. Avoid large temperature differences between the stock and the medium.[8]

  • Use a Solubility Enhancer: If the above methods fail, you likely need a more advanced solubilization technique. The recommended method is to use a cyclodextrin inclusion complex (see Protocol 2).

Problem: I need to use a high concentration of Rutin, but this requires a final DMSO concentration that is toxic to my cells.

Solution:

This is the ideal scenario for using a solubility enhancer that avoids organic solvents.

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation: This is the most effective and recommended method. HP-β-CD is a cyclic oligosaccharide that can encapsulate the hydrophobic Rutin molecule, making the entire complex water-soluble.[9] This method can increase the aqueous solubility of Rutin by over 50-fold and is generally considered non-toxic to cells.[9][10] See Protocol 2 for a detailed methodology.

  • pH Adjustment: Rutin's solubility increases in alkaline conditions.[6] You can prepare a stock solution in a slightly basic buffer (e.g., pH 8.0-9.0). However, you must carefully control the final pH of your cell culture medium after adding the stock to ensure it remains within the physiological range for your cells. See Protocol 3 for guidance.

Quantitative Data: Rutin Solubility

The following table summarizes the solubility of Rutin in various solvents and with enhancement techniques.

Solvent / MethodApproximate Solubility (mg/mL)Fold Increase vs. WaterNotes
Water0.125[4]1xVery poor aqueous solubility is the primary challenge.
Dimethyl Sulfoxide (DMSO)~25[5]~200xExcellent for creating high-concentration stock solutions, but limited by its toxicity in final cell culture media (typically ≤0.5%).[1]
Ethanol~5~40xA viable alternative to DMSO, but also has concentration-dependent cytotoxic effects.
Water with HP-β-CD Complexation~6.4~51x[10]Significantly enhances aqueous solubility, allowing for higher Rutin concentrations in media with minimal toxicity. This is a highly recommended method.[10]
Phosphate Buffer (pH 6.8) with 3% SLS~1.69[11][12]~13.5xSodium Lauryl Sulfate (SLS) is a surfactant that increases solubility but is generally too cytotoxic for live-cell experiments and is used for dissolution assays.

Experimental Protocols

Protocol 1: Standard Rutin Stock Solution (DMSO)

This protocol describes the preparation of a standard, high-concentration Rutin stock solution using DMSO.

  • Weigh Rutin: Accurately weigh the desired amount of Rutin powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of sterile, cell-culture grade 100% DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).

  • Dissolve: Vortex the tube vigorously for 1-2 minutes until the Rutin is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.

  • Sterilization: DMSO stock solutions at this concentration are considered self-sterilizing. No filtration is required.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The stock is stable for several months.

Protocol 2: Rutin-HP-β-Cyclodextrin (HP-β-CD) Inclusion Complex

This protocol creates a highly water-soluble Rutin complex suitable for experiments requiring low or no organic solvent. The process is based on a 1:1 molar ratio.

  • Prepare Solutions:

    • HP-β-CD Solution: Weigh out HP-β-CD and dissolve it in sterile, deionized water to create a 2-10 mM solution. Stir until fully dissolved.

    • Rutin Solution: Weigh out Rutin and dissolve it in a minimal amount of 100% ethanol. For example, dissolve 6.1 mg of Rutin (MW: 610.5 g/mol ) in 0.5-1 mL of ethanol to get a ~10 mM solution.

  • Combine: While stirring the HP-β-CD solution vigorously with a magnetic stirrer, slowly add the Rutin-ethanol solution dropwise.[13]

  • Incubate for Complexation: Cover the beaker or flask to prevent evaporation and stir the mixture continuously at room temperature for 24-48 hours, protected from light.[4][13]

  • Sterilization and Use: After incubation, the resulting aqueous solution contains the water-soluble Rutin-HP-β-CD complex. Sterilize the solution by passing it through a 0.22 µm syringe filter. This stock can now be directly added to your cell culture medium.

  • Storage: Store the aqueous complex at 4°C, protected from light, for short-term use (up to one week). For long-term storage, it can be frozen at -20°C.

Protocol 3: pH-Adjusted Rutin Stock Solution

This method uses a slightly alkaline buffer to solubilize Rutin. It should be used with caution, and the final pH of the cell culture medium must be verified after addition.

  • Prepare Alkaline Buffer: Prepare a sterile 0.1 M NaOH solution.

  • Dissolve Rutin: Weigh Rutin powder and add a small volume of the 0.1 M NaOH solution. Mix until the Rutin is fully dissolved. The solution will turn a clear, deep yellow/orange.[6]

  • Neutralize: Carefully adjust the pH of the stock solution to a slightly alkaline range (e.g., pH 8.0-8.5) using sterile 0.1 M HCl. Do not let the pH drop below 7.5, as this may cause precipitation.

  • Final Volume: Bring the solution to its final volume with a sterile buffer like PBS or HEPES.

  • Sterilization and Use: Sterilize the stock solution using a 0.22 µm syringe filter. When adding this stock to your cell culture medium, use a small volume and verify that the final pH of the medium is not significantly altered.

Visual Guides: Workflows and Pathways

The following diagrams illustrate key experimental processes and biological pathways related to Rutin.

Rutin_Preparation_Workflow start Start: Rutin Powder choose_method Choose Solubilization Method start->choose_method prep_dmso Protocol 1: Dissolve in 100% DMSO choose_method->prep_dmso Simple & Fast prep_hpcd Protocol 2: Prepare Inclusion Complex with HP-β-CD choose_method->prep_hpcd Best for High Conc. & Low Toxicity prep_ph Protocol 3: Dissolve in Alkaline Buffer and Neutralize choose_method->prep_ph Alternative Aqueous stock_dmso High-Concentration DMSO Stock prep_dmso->stock_dmso add_to_media Add Stock to Cell Culture Media (Final Conc. <0.5% DMSO) stock_dmso->add_to_media stock_hpcd Aqueous Water-Soluble Complex Stock prep_hpcd->stock_hpcd stock_hpcd->add_to_media stock_ph pH-Adjusted Aqueous Stock prep_ph->stock_ph stock_ph->add_to_media observe Observe for Precipitation Under Microscope add_to_media->observe finish Proceed with Experiment observe->finish

Caption: General workflow for preparing Rutin for cell culture experiments.

Troubleshooting_Workflow start Do you see a precipitate in your final culture medium? check_dmso Is your final DMSO concentration very low (e.g., <0.1%)? start->check_dmso Yes end_ok No precipitate observed. Proceed with your experiment. start->end_ok No sol_limit You may have exceeded Rutin's solubility limit at that DMSO concentration. check_dmso->sol_limit Yes check_temp Did you add a cold stock to warm media or vice versa? check_dmso->check_temp No try_hpcd Solution: Use Protocol 2 (HP-β-CD) to create a true aqueous stock. sol_limit->try_hpcd temp_shock Thermal shock can cause poorly soluble compounds to precipitate. check_temp->temp_shock Yes rethink Is the Rutin concentration very high (>100 µM)? check_temp->rethink No equilibrate Solution: Equilibrate both medium and stock to 37°C before mixing. temp_shock->equilibrate max_sol This concentration may not be achievable without precipitation. rethink->max_sol Yes re_eval Action: Re-evaluate required dose or use HP-β-CD (Protocol 2). max_sol->re_eval Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rutin Rutin Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Rutin->Keap1_Nrf2 Inhibits Interaction Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2 Released Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Normal State Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

References

Technical Support Center: Overcoming Rutin Stability Issues in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability challenges of Rutin in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my Rutin solution precipitating or changing color in an aqueous buffer?

A1: Rutin has poor aqueous solubility and is susceptible to degradation, which can manifest as precipitation or color change. Several factors influence its stability in aqueous buffers:

  • pH: Rutin's solubility is highly pH-dependent. It exhibits very poor solubility in acidic conditions (e.g., HCl buffer at pH 1.2) and higher solubility in neutral to slightly alkaline buffers (e.g., phosphate buffer at pH 6.8).[1] However, at alkaline pH, it is prone to hydrolytic degradation.[2]

  • Temperature: High temperatures can accelerate the degradation of Rutin.[3] It is sensitive to thermal degradation, especially under oxidative conditions.[4]

  • Light: Exposure to light can lead to the photodegradation of Rutin.[5][6]

  • Oxidation: Rutin can be oxidized, a process that can be catalyzed by the presence of transition metal ions like Fe²⁺ and Cu²⁺.[4]

Q2: What is the optimal pH for dissolving Rutin in an aqueous buffer?

A2: The optimal pH for dissolving Rutin depends on the experimental requirements. While its solubility increases with pH, so does its degradation rate in alkaline conditions.[2][7] For many applications, a phosphate buffer with a pH of 6.8 is a good starting point as it offers a reasonable balance between solubility and stability.[1][8] It is crucial to assess Rutin's stability at the chosen pH and temperature for the duration of your experiment.

Q3: How can I improve the solubility and stability of Rutin in my aqueous buffer?

A3: Several strategies can be employed to enhance the solubility and stability of Rutin in aqueous solutions:

  • Co-solvents: The use of polyhydroxyalkyl alcohols like propylene glycol and glycerin can significantly increase the water solubility of Rutin.[9]

  • Cyclodextrins: Complexation with cyclodextrins, particularly 2-hydroxypropyl-β-cyclodextrin (HP-β-CyD), has been shown to enhance the solubility, dissolution rate, and stability of Rutin.[10][11]

  • Nanoformulations: Encapsulating Rutin into nanosystems such as nanovesicles, nanoemulsions, or nanosuspensions can improve its stability against photodegradation and enhance its efficacy.[5][12][13][14]

  • Solid Dispersions: Preparing solid dispersions of Rutin with polymers like PVPK30 or β-cyclodextrin can improve its aqueous solubility.[2]

  • Protein Complexation: Using proteins like sodium caseinate can improve both the solubility and chemical stability of Rutin.[7]

Troubleshooting Guides

Issue 1: Rutin precipitates out of solution during the experiment.
Potential Cause Troubleshooting Step
Low Solubility at Experimental pH Rutin has poor solubility in acidic buffers. Consider increasing the pH of your buffer if your experiment allows. A phosphate buffer at pH 6.8 generally offers better solubility than acidic buffers.[1]
Buffer Capacity Exceeded Ensure your buffer has sufficient capacity to maintain the desired pH after the addition of Rutin or other components.
Temperature Fluctuations If the experiment involves temperature changes, be aware that Rutin's solubility can be affected. Ensure the temperature is controlled and consistent.
Incorrect Solvent If possible, consider using a co-solvent system. The addition of propylene glycol or glycerin can improve Rutin's solubility in aqueous solutions.[9]
Issue 2: The color of the Rutin solution changes over time.
Potential Cause Troubleshooting Step
Degradation A color change can indicate degradation. This can be caused by pH, temperature, light, or oxidation.[3][4]
Light Exposure Protect the Rutin solution from light by using amber vials or covering the container with aluminum foil.[5]
Oxidation If oxidation is suspected, consider de-gassing your buffer or adding an antioxidant, if compatible with your experimental setup. Avoid contamination with metal ions.[4]
Alkaline pH At alkaline pH, Rutin can undergo hydrolytic degradation.[2] If a high pH is required, prepare the solution fresh and use it immediately.

Quantitative Data Summary

Table 1: Solubility of Rutin in Different Aqueous Buffers

BufferpHSolubilityReference
HCl Buffer1.2Lowest[1]
Acetate Buffer4.6Moderate[1]
Phosphate Buffer6.8Highest[1]
Water-Low[1]

Table 2: Efficacy of Different Stabilization Methods

MethodKey FindingsReference
HP-β-Cyclodextrin Complexation Significantly increased solubility, dissolution rate, and oral bioavailability. Inhibited hydrolysis in alkaline buffer.[10]
Nanoemulsion Showed good thermodynamic stability and significantly improved drug release profile compared to Rutin suspension.[14]
Nanosuspension Aqueous nanosuspensions were stable for over 12 months and protected Rutin from chemical degradation.[13]
Sodium Caseinate Complexation Improved both solubility and chemical stability of Rutin.[7]

Experimental Protocols

Protocol 1: Preparation and Stability Assessment of Rutin in Aqueous Buffer

Objective: To prepare a solution of Rutin in an aqueous buffer and assess its stability over time.

Materials:

  • Rutin powder

  • Selected aqueous buffer (e.g., 0.1 M Phosphate Buffer, pH 6.8)

  • Spectrophotometer (UV-Vis) or HPLC system

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Amber vials

Procedure:

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate buffer pH 6.8).

  • Rutin Solution Preparation:

    • Weigh the required amount of Rutin powder.

    • In a volumetric flask, add a small amount of the buffer to the Rutin powder to form a slurry.

    • Gradually add more buffer while stirring continuously with a magnetic stirrer until the Rutin is fully dissolved.

    • Make up the final volume with the buffer.

  • Initial Analysis (Time 0):

    • Immediately after preparation, take an aliquot of the Rutin solution.

    • Measure the absorbance at the λmax of Rutin (around 360 nm) using a UV-Vis spectrophotometer or analyze by HPLC to determine the initial concentration.[15]

  • Stability Study:

    • Divide the remaining Rutin solution into several amber vials to protect from light.

    • Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, 37°C).

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial.

    • Analyze the concentration of Rutin using the same method as in step 3.

  • Data Analysis:

    • Calculate the percentage of Rutin remaining at each time point relative to the initial concentration.

    • Plot the percentage of Rutin remaining versus time to determine the stability profile.

Protocol 2: Forced Degradation Study of Rutin

Objective: To evaluate the stability of Rutin under various stress conditions.

Materials:

  • Rutin solution in a suitable buffer

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp

  • Oven

  • HPLC system

Procedure:

  • Acid Hydrolysis: Add 1 mL of 0.1 N HCl to 1 mL of the Rutin solution. Keep at room temperature for a specified period (e.g., 24 hours). Neutralize the solution before HPLC analysis.[16][17]

  • Alkaline Hydrolysis: Add 1 mL of 0.1 N NaOH to 1 mL of the Rutin solution. Keep at room temperature for a specified period. Neutralize the solution before HPLC analysis.[16][17]

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of the Rutin solution. Keep at room temperature for a specified period.

  • Thermal Degradation: Place a vial of the Rutin solution in an oven at a high temperature (e.g., 60-80°C) for a specified period.[18]

  • Photodegradation: Expose a vial of the Rutin solution to UV light for a specified period.

  • Analysis: After each stress condition, analyze the samples by a stability-indicating HPLC method to quantify the remaining Rutin and observe any degradation products. A study has shown that Rutin is very stable in acidic media.[17][19]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Stability Assessment cluster_analysis Data Analysis prep Prepare Rutin Stock Solution in Selected Aqueous Buffer initial_analysis Initial Analysis (T=0) (UV-Vis or HPLC) prep->initial_analysis stress_conditions Incubate under Experimental Conditions (e.g., Temp, Light) initial_analysis->stress_conditions time_points Sample at Various Time Points stress_conditions->time_points final_analysis Analyze Samples (UV-Vis or HPLC) time_points->final_analysis data_analysis Calculate % Rutin Remaining and Analyze Degradation Products final_analysis->data_analysis

Caption: Workflow for assessing Rutin stability in aqueous buffers.

troubleshooting_rutin_stability cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Rutin Stability Issue (Precipitation/Color Change) cause_ph Incorrect pH? start->cause_ph cause_temp High Temperature? start->cause_temp cause_light Light Exposure? start->cause_light cause_oxidation Oxidation? start->cause_oxidation solution_ph Adjust pH (e.g., to 6.8) or Use Co-solvent cause_ph->solution_ph solution_temp Control Temperature cause_temp->solution_temp solution_light Protect from Light cause_light->solution_light solution_complex Use Stabilization Method (Cyclodextrin, Nanoformulation) cause_oxidation->solution_complex

Caption: Troubleshooting logic for Rutin stability issues.

References

Technical Support Center: Troubleshooting Rutin Precipitation in Physiological Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with rutin precipitation in physiological media during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my rutin precipitate when I add it to my cell culture medium?

Rutin has poor aqueous solubility, especially in neutral or acidic pH conditions typical of many physiological media.[1] Precipitation occurs when the concentration of rutin exceeds its solubility limit in the aqueous environment of your cell culture medium. This is a common issue due to rutin's hydrophobic nature.[2]

Q2: What is the maximum concentration of rutin I can use in my experiments?

Q3: Can I dissolve rutin directly in my physiological media?

Directly dissolving rutin in physiological media is generally not recommended and is often unsuccessful due to its low aqueous solubility.[4] It is best to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the final medium.

Q4: How should I prepare a rutin stock solution?

The recommended method for preparing a rutin stock solution is to dissolve it in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).[3] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of the organic solvent in the cell culture medium, which can be toxic to cells.

Q5: What is the best way to dilute my rutin stock solution into the cell culture medium to avoid precipitation?

To prevent precipitation upon dilution, it is crucial to add the rutin stock solution to the physiological medium dropwise while vortexing or stirring the medium. This gradual introduction helps to disperse the rutin quickly and avoid localized high concentrations that can lead to immediate precipitation.

Troubleshooting Guide

Issue: Rutin precipitates immediately upon addition to the medium.
Possible Cause Troubleshooting Step
High local concentration Add the stock solution drop-by-drop into the vortex of the stirring medium. This ensures rapid dispersion.
Stock solution concentration is too low Prepare a more concentrated stock solution. This will reduce the volume of organic solvent added to the medium, which can sometimes influence solubility.
Medium temperature Ensure the physiological medium is at the appropriate temperature (e.g., 37°C for cell culture) before adding the rutin stock solution.
Issue: Rutin precipitates over time in the incubator.
Possible Cause Troubleshooting Step
Saturation exceeded The final concentration of rutin in the medium may be too high. Try using a lower final concentration in your experiment.
pH changes in the medium Cell metabolism can alter the pH of the culture medium over time, which can affect rutin solubility. Monitor the pH of your medium and consider using a medium with a stronger buffering capacity if significant pH shifts are observed.
Instability of the solution Aqueous solutions of rutin may not be stable for long periods. It is recommended to prepare fresh dilutions of rutin for each experiment.[3]

Quantitative Data: Rutin Solubility

The following table summarizes the solubility of rutin in various solvents and media.

Solvent/Medium Solubility Reference
Water (20°C)~0.12 g/L[5]
Phosphate Buffered Saline (PBS, pH 7.2) with 1:5 DMF~0.16 mg/mL[3]
Phosphate Buffer (pH 6.5)~1.8 µg/mL[6]
Phosphate Buffer (pH 6.8) with 3% SLS~1.690 mg/mL[7]
Dimethyl Sulfoxide (DMSO)~25 mg/mL[3]
Dimethyl Formamide (DMF)~30 mg/mL[3]
Ethanol~5.5 g/L[8]
Methanol~55 g/L[8]
DMEM/RPMI-1640Specific quantitative data not readily available. However, concentrations up to 200 µM have been used in cell culture.[3]

Experimental Protocols

Protocol 1: Preparation of a Rutin Stock Solution
  • Weighing: Accurately weigh the desired amount of rutin powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile DMSO or DMF to achieve the desired stock concentration (e.g., 50 mM).

  • Dissolution: Vortex the tube vigorously until the rutin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of Rutin Stock Solution into Physiological Medium
  • Pre-warm Medium: Pre-warm the desired volume of physiological medium to the experimental temperature (e.g., 37°C).

  • Calculate Volume: Calculate the volume of the rutin stock solution needed to achieve the final desired concentration. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).

  • Dilution: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the rutin stock solution dropwise.

  • Final Mix: Continue to mix the solution for a few seconds to ensure homogeneity.

  • Use Immediately: Use the freshly prepared rutin-containing medium for your experiment immediately to minimize the risk of precipitation.

Visualizations

Signaling Pathways

// Node styles Rutin [fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [fillcolor="#FBBC05", fontcolor="#202124"]; Bax [fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c [fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Rutin -> ROS [label=" induces"]; ROS -> p53 [label=" activates"]; p53 -> Bax [label=" upregulates"]; p53 -> Bcl2 [label=" downregulates"]; Bax -> Mitochondria [label=" promotes release"]; Bcl2 -> Mitochondria [label=" inhibits release", arrowhead=tee]; Mitochondria -> Cytochrome_c [label=" releases"]; Cytochrome_c -> Caspase9 [label=" activates"]; Caspase9 -> Caspase3 [label=" activates"]; Caspase3 -> Apoptosis [label=" executes"]; } dot Caption: Rutin-induced apoptosis signaling pathway.

// Node styles Rutin [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Stress [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [fillcolor="#FBBC05", fontcolor="#202124"]; ARE [fillcolor="#F1F3F4", fontcolor="#202124"]; HO1 [fillcolor="#34A853", fontcolor="#FFFFFF"]; GCLC [fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Response [shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Rutin -> Nrf2 [label=" activates"]; Oxidative_Stress -> Nrf2 [style=dashed, arrowhead=none]; Nrf2 -> ARE [label=" translocates to nucleus and binds"]; ARE -> HO1 [label=" upregulates"]; ARE -> GCLC [label=" upregulates"]; HO1 -> Antioxidant_Response; GCLC -> Antioxidant_Response; Rutin -> Oxidative_Stress [label=" scavenges ROS", arrowhead=tee]; Antioxidant_Response -> Oxidative_Stress [label=" neutralizes", arrowhead=tee]; } dot Caption: Rutin's role in the antioxidant response pathway.

Experimental Workflow

// Node styles Start [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="Start"]; Prepare_Stock [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Prepare Rutin\nStock Solution"]; Prewarm_Medium [fillcolor="#FBBC05", fontcolor="#202124", label="Pre-warm\nPhysiological Medium"]; Dilute_Stock [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Dilute Stock into\nMedium (Dropwise)"]; Vortex [shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Vortex/Mix"]; Check_Precipitation [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Precipitation?"]; Use_Immediately [fillcolor="#34A853", fontcolor="#FFFFFF", label="Use Immediately\nin Experiment"]; Troubleshoot [shape=box, fillcolor="#F1F3F4", fontcolor="#202124", label="Troubleshoot:\n- Lower Concentration\n- Check pH\n- Use Enhancers"]; End [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="End"];

// Edges Start -> Prepare_Stock; Start -> Prewarm_Medium; Prepare_Stock -> Dilute_Stock; Prewarm_Medium -> Dilute_Stock; Dilute_Stock -> Vortex; Vortex -> Check_Precipitation; Check_Precipitation -> Use_Immediately [label=" No"]; Check_Precipitation -> Troubleshoot [label=" Yes"]; Use_Immediately -> End; Troubleshoot -> Dilute_Stock; } dot Caption: Experimental workflow for preparing rutin solutions.

References

Technical Support Center: Optimizing Rutin Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Rutin dosage for in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for Rutin in my animal model?

A good starting point for determining the appropriate dosage of Rutin depends on the specific research question and the animal model being used. Preclinical studies have reported a wide range of effective doses. For instance, in studies investigating the anti-inflammatory and antioxidant effects of Rutin, doses between 30 mg/kg and 100 mg/kg have been shown to be effective in rodent models.[1][2] A study on D-galactose-induced aging in mice used a subcutaneous dose of 30 mg/kg of Rutin daily for six weeks.[2] For anti-inflammatory effects in a carrageenan-induced paw edema model in rats, an intramuscular dose of 100 mg/kg was found to be effective.[1] It is advisable to conduct a pilot study with a range of doses to determine the optimal concentration for your specific experimental conditions.

Q2: I'm seeing low efficacy with oral administration of Rutin. Why is this happening and what can I do?

Low efficacy with oral Rutin is a common issue primarily due to its low bioavailability.[3][4] This is attributed to its poor water solubility and hydrophilic nature, which limits its ability to pass through cell membranes.[3][4] After oral administration, Rutin is largely metabolized by intestinal microflora into its aglycone form, quercetin, and other metabolites, which are then absorbed.[3][5][6] In fact, after oral administration of Rutin to rats, only quercetin sulfates and glucuronides were detected in the bloodstream, with Rutin itself being absent.[3][5][7][8]

Troubleshooting Steps:

  • Alternative Administration Routes: Consider parenteral routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism and increase systemic availability.[9][10][11] Intramuscular administration has also been shown to provide a satisfactory pharmacokinetic profile.[1]

  • Formulation Strategies: Explore the use of drug delivery systems like nanoparticles or phytosomes to enhance the oral absorption of Rutin.[6]

  • Co-administration: Some studies have investigated co-administration with other compounds. For example, a clinical trial in humans used a combination of Rutin and ascorbic acid.[12]

Q3: What are the common routes of administration for Rutin in animal studies?

The most common routes of administration for Rutin in mice and rats include:

  • Oral Gavage (PO): This method is frequently used as it mimics the natural route of intake.[10] However, as mentioned, it is associated with low bioavailability for Rutin.

  • Intraperitoneal (IP): IP injection allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract.[10] Many preclinical studies have utilized this route for Rutin administration.[11]

  • Intravenous (IV): IV injection provides the most rapid and complete absorption of the substance.[9]

  • Subcutaneous (SC): This route involves injecting the substance into the fatty tissue beneath the skin.[2]

  • Intramuscular (IM): While less common for small rodents due to their small muscle mass, IM administration has been successfully used for Rutin in rats.[1]

The choice of administration route should be guided by the experimental objectives and the pharmacokinetic properties of Rutin.

Troubleshooting Guide

Problem: High variability in plasma concentrations of Rutin or its metabolites.

  • Possible Cause: Inconsistent administration technique, particularly with oral gavage or injections.

  • Solution: Ensure all personnel are thoroughly trained and standardized procedures are followed for animal handling and substance administration. For oral gavage, ensure the needle is correctly placed in the stomach. For injections, use consistent anatomical locations.

Problem: Signs of toxicity at doses reported to be safe in the literature.

  • Possible Cause: The vehicle used to dissolve or suspend Rutin may have its own toxicity. The specific animal strain, age, or sex might be more sensitive.

  • Solution: Always run a vehicle control group. Review the literature for toxicity information specific to your animal model. Consider reducing the dose or using a different vehicle. A chronic toxicity study in Wistar rats established a No-Observed-Adverse-Effect Level (NOAEL) of 1% in the diet, which corresponds to 542.4 mg/kg/day for males and 674.0 mg/kg/day for females.[13] Acute toxicity studies in mice have shown that Rutin is practically non-toxic, with an LD50 of 1.51 g/kg for males and 1.49 g/kg for females via intraperitoneal injection.[14][15]

Problem: Unexpected or contradictory results compared to published studies.

  • Possible Cause: Differences in experimental protocols, including the animal model, diet, housing conditions, and the source or purity of the Rutin used.

  • Solution: Carefully review and compare your experimental design with the cited literature. Ensure the quality and purity of your Rutin compound. Consider that the biological effects observed may be due to Rutin's metabolites, such as quercetin, rather than Rutin itself.[3][5]

Data Presentation

Table 1: Pharmacokinetic Parameters of Rutin in Rodents

ParameterAnimal ModelRoute of AdministrationDoseCmaxTmaxt1/2Reference
RutinRatIntramuscular100 mg/kg21.11 ± 0.46 µg/ml2 h9.11 ± 1.50 h (elimination)[1]
RutinRatOral (Mulberry Leaf Extract)34.856 mg/kg1.546 ± 0.188 mg/l1 h-[16][17]
Quercetin (from Rutin)RatOral (Mulberry Leaf Extract)11.128 mg/kg1.127 ± 0.329 mg/l0.333 h-[16][17]
Quercetin MetabolitesRatOral (Rutin)328 µmol/kg---[5][7][8]

Table 2: Toxicity Data for Rutin in Animal Models

Study TypeAnimal ModelRoute of AdministrationDose/ConcentrationKey FindingsReference
Acute ToxicityMale MiceIntraperitoneal0.312 - 5 g/kgLD50 = 1.51 g/kg[14][15]
Acute ToxicityFemale MiceIntraperitoneal0.312 - 5 g/kgLD50 = 1.49 g/kg[14][15]
Chronic ToxicityWistar RatsDietary0.04%, 0.2%, 1%, 5% for 52 weeksNOAEL = 1% (542.4 mg/kg/day for males, 674.0 mg/kg/day for females)[13]
Subacute ToxicityRatsOral (Rutin-rich dough)5,000 mg/kg flourNo observed adverse effect level.[18]

Table 3: Effective Dose Ranges of Rutin in Preclinical Studies

Therapeutic AreaAnimal ModelRoute of AdministrationEffective DoseOutcomeReference
AgingMiceSubcutaneous30 mg/kg/day for 6 weeksImproved memory retrieval.[2]
InflammationRatsIntramuscular100 mg/kgSignificant decrease in paw edema.[1]
NephrotoxicityMale Wistar RatsOral50 mg/kg every other day for 5 weeksProtective effect against doxorubicin-induced renocardiotoxicity.[19]
ColitisRats--Reduced serum levels of inflammatory markers.[12]
Intestinal HealthBroilersDietary500 mg/kgImproved growth performance and intestinal barrier function.[20]
Intestinal HealthAged Laying HensDietary500 mg/kgIncreased villus height and enhanced immune response.[21][22]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice/Rats

  • Preparation: Prepare the Rutin solution or suspension in the desired vehicle (e.g., 1% carboxymethyl cellulose).[19] Ensure the final volume is appropriate for the animal's weight.

  • Animal Restraint: Gently restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Measure the distance from the tip of the animal's nose to the last rib to estimate the length of insertion. Gently insert the gavage needle into the mouth and pass it over the tongue into the esophagus.

  • Administration: Once the needle is in the correct position, slowly administer the Rutin formulation.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or injury.

Protocol 2: Intraperitoneal Injection in Mice/Rats

  • Preparation: Prepare the Rutin solution in a sterile, isotonic vehicle. Draw the required volume into a sterile syringe with an appropriate gauge needle (e.g., 25-27 gauge for mice).

  • Animal Restraint: Position the animal on its back and gently restrain it.

  • Injection Site: Locate the lower right or left quadrant of the abdomen. Avoid the midline to prevent damage to the bladder and major blood vessels.

  • Injection: Lift the skin slightly and insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, then slowly inject the solution.

  • Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Protocol 3: Pharmacokinetic Analysis

  • Dosing: Administer Rutin to the animals via the chosen route and dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-administration) via appropriate methods (e.g., retro-orbital plexus, tail vein).[1][16]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of Rutin and its metabolites (primarily quercetin conjugates) using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[1][5]

  • Pharmacokinetic Modeling: Use appropriate software to calculate key pharmacokinetic parameters like Cmax, Tmax, and elimination half-life (t1/2).[5][16]

Visualizations

experimental_workflow Experimental Workflow for In Vivo Rutin Studies cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis A Animal Acclimatization B Rutin Formulation Preparation A->B C Randomization into Groups B->C D Rutin Administration (e.g., Oral, IP) C->D E Observation for Clinical Signs D->E F Blood/Tissue Collection D->F I Data Interpretation & Conclusion E->I G Biochemical/Histopathological Analysis F->G H Pharmacokinetic Analysis F->H G->I H->I

Caption: A typical experimental workflow for in vivo studies involving Rutin.

rutin_metabolism Metabolic Pathway of Orally Administered Rutin Rutin Rutin (in GI Tract) Microflora Intestinal Microflora Rutin->Microflora Hydrolysis Quercetin Quercetin (Aglycone) Microflora->Quercetin Absorption Absorption (Intestinal Wall) Quercetin->Absorption Metabolites Quercetin Glucuronides & Sulfates (in Bloodstream) Absorption->Metabolites Conjugation Excretion Excretion Metabolites->Excretion

Caption: Simplified metabolic pathway of orally administered Rutin.

rutin_antioxidant_pathway Simplified Antioxidant Action of Rutin Metabolites ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes Rutin_Metabolites Rutin Metabolites (e.g., Quercetin) Rutin_Metabolites->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Rutin_Metabolites->Antioxidant_Enzymes Upregulates Protection Cellular Protection Rutin_Metabolites->Protection Antioxidant_Enzymes->ROS Neutralizes Antioxidant_Enzymes->Protection

Caption: Rutin's role in mitigating oxidative stress.

References

Preventing Rutin degradation during extraction from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing rutin degradation during extraction from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause rutin degradation during extraction?

A1: Rutin is susceptible to degradation from several factors during the extraction process. The primary culprits are elevated temperatures, high pH levels, exposure to light, the presence of oxygen, and enzymatic activity from the plant matrix itself.[1][2] Careful control of these parameters is crucial to maximize the yield and purity of the extracted rutin.

Q2: Which extraction method is generally considered the most effective for preserving rutin?

A2: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more effective in preserving rutin compared to conventional methods like maceration or boiling.[3] These methods typically require shorter extraction times and can be performed at lower temperatures, minimizing thermal degradation.[3][4] For instance, MAE can complete extraction within 5 minutes, significantly reducing the exposure of rutin to potentially degrading conditions.[3]

Q3: What is the optimal pH range for rutin stability during extraction?

A3: Rutin exhibits better stability in neutral to slightly acidic conditions. While its solubility increases at alkaline pH (e.g., pH 11), prolonged exposure to high pH can lead to degradation.[5][6][7][8] For maximizing both solubility and stability, a common strategy involves dissolving rutin at an alkaline pH and then neutralizing the solution to pH 7.[5][6]

Q4: How does light exposure affect rutin, and what precautions should be taken?

A4: Exposure to light, particularly UV radiation, can cause significant degradation of rutin.[9] The degradation pathway induced by light differs from that of thermal degradation, leading to different breakdown products.[9] To mitigate this, all extraction and subsequent processing steps should be performed in a dark environment or using amber-colored glassware to protect the sample from light.

Q5: Can the presence of enzymes in the plant material affect my rutin yield?

A5: Yes, endogenous enzymes such as rutinosidase present in the plant material can degrade rutin into its aglycone, quercetin, and the sugar rutinose.[10][11] Inactivation of these enzymes, for instance by a brief heat treatment (blanching) of the plant material before extraction, can help prevent enzymatic degradation.[11]

Troubleshooting Guides

Issue 1: Low Rutin Yield
Possible Cause Troubleshooting Step
Incomplete Extraction - Increase extraction time or temperature within the stability limits of rutin.[12] - Optimize the solid-to-liquid ratio; a ratio of 1:10 to 1:20 (w/v) is often effective.[3] - Consider using a more efficient extraction method like UAE or MAE.[3]
Rutin Degradation - Review the "Factors Causing Rutin Degradation" diagram below and assess your protocol for potential issues. - Minimize exposure to high temperatures, extreme pH, and light.[2][9]
Improper Solvent Selection - Use polar solvents like ethanol or methanol, often in aqueous mixtures (e.g., 40-80% ethanol).[3] The choice of solvent can significantly impact extraction efficiency.
Issue 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Step
Co-extraction of other compounds - Employ a purification step after initial extraction, such as polyamide chromatography.[13] - Optimize the polarity of your extraction solvent to be more selective for rutin.
Rutin Degradation Products - If degradation is suspected, analyze the extract for common degradation products like quercetin and protocatechuic acid.[2][14][15] - Implement preventative measures as outlined in the FAQs and the degradation pathway diagram.

Quantitative Data on Rutin Stability

Table 1: Effect of Temperature on Rutin Degradation

Temperature (°C)TimeDegradation (%)Reference
702 hours< 10%[9]
90Not specified> 50%[16]
1006 hours22%[9]
13030 minutesTotal degradation[9]

Table 2: Effect of pH on Rutin Stability

pHStabilityObservationReference
5Susceptible to degradationSome degradation observed.[17]
7StableRemained stable.[17]
9StableRemained stable.[17]
11DegradationApproximately 10% degradation after 30 minutes.[17]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Rutin

This protocol is a general guideline and may require optimization based on the plant source.

  • Sample Preparation: Dry the plant material and grind it into a fine powder.

  • Extraction:

    • Place 2.5 g of the powdered plant material into a 250 mL extraction vessel.

    • Add the extraction solvent (e.g., 40-60% aqueous ethanol) at a solid-liquid ratio of 1:10 to 1:20 (w/v).[3]

    • Place the vessel in an ultrasonic bath.

  • Sonication:

    • Set the ultrasonic frequency (e.g., 21.5 kHz).[18]

    • Sonify for a specific duration (e.g., 90 minutes), maintaining the temperature between 40-50 °C.[3]

  • Post-Extraction:

    • Filter the mixture to separate the extract from the solid plant material.

    • Concentrate the extract under reduced pressure.

    • Store the extract in a dark, cool environment.

Protocol 2: Microwave-Assisted Extraction (MAE) of Rutin

This protocol is a general guideline and should be optimized for the specific plant material.

  • Sample Preparation: Dry and powder the plant material.

  • Extraction:

    • Weigh 2.5 g of the plant material into a microwave-safe extraction vessel.[3]

    • Add the solvent (e.g., 60% aqueous ethanol) at a 1:10 solid-liquid ratio.[3]

  • Microwave Irradiation:

    • Place the vessel in a modified household microwave equipped with a condenser to prevent solvent loss.[3]

    • Apply microwave power (e.g., 540 W) for a short duration (e.g., 5 minutes).[3]

  • Post-Extraction:

    • Allow the vessel to cool.

    • Filter the extract.

    • Store the final extract away from light.

Visualizations

cluster_factors Factors Leading to Rutin Degradation cluster_pathway Degradation Pathway Temperature High Temperature Rutin Rutin Temperature->Rutin pH Extreme pH (Acidic/Alkaline) pH->Rutin Light Light Exposure (UV) Light->Rutin Oxygen Oxygen (Oxidation) Oxygen->Rutin Enzymes Enzymatic Activity Enzymes->Rutin DegradationProducts Degradation Products (e.g., Quercetin, Phenolic Acids) Rutin->DegradationProducts Degrades into

Caption: Key factors that contribute to the degradation of rutin.

cluster_workflow General Rutin Extraction Workflow cluster_precautions Degradation Prevention Steps PlantMaterial 1. Plant Material (Dried & Powdered) Extraction 2. Extraction (Solvent, UAE, or MAE) PlantMaterial->Extraction EnzymeInactive Enzyme Inactivation PlantMaterial->EnzymeInactive Filtration 3. Filtration Extraction->Filtration ControlTemp Control Temperature Extraction->ControlTemp ControlpH Control pH Extraction->ControlpH ProtectLight Protect from Light Extraction->ProtectLight InertAtmosphere Use Inert Atmosphere Extraction->InertAtmosphere Concentration 4. Concentration Filtration->Concentration Purification 5. Purification (Optional) Concentration->Purification FinalProduct 6. Final Rutin Extract Concentration->FinalProduct If no purification Purification->FinalProduct

Caption: A generalized workflow for rutin extraction with key checkpoints.

References

Technical Support Center: Addressing Rutin Autofluorescence in Imaging Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the autofluorescence of Rutin during imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging Rutin?

Autofluorescence is the natural emission of light by biological structures or compounds, like Rutin, when they are excited by light. This becomes a challenge in fluorescence microscopy as it can obscure the signal from the fluorescent probes used to label specific cellular targets, leading to high background noise and difficulty in interpreting the results.

Q2: What are the spectral properties of Rutin that cause autofluorescence?

Rutin, a flavonoid, exhibits intrinsic fluorescence with a specific excitation and emission profile. Understanding these properties is the first step in designing an imaging experiment to minimize its interference.

Troubleshooting Guide

Issue 1: High background fluorescence obscuring the signal of interest.

Cause: The autofluorescence of Rutin is overlapping with the emission spectrum of your fluorescent probe.

Solutions:

  • Spectral Characterization: First, characterize the excitation and emission spectra of Rutin under your experimental conditions. This will help in selecting appropriate fluorophores and filter sets.

  • Fluorophore Selection: Choose fluorophores that have excitation and emission spectra distinct from Rutin. Dyes that emit in the red or far-red regions of the spectrum are often a good choice as autofluorescence is typically lower at longer wavelengths.

  • Chemical Quenching: Employ quenching agents to reduce Rutin's autofluorescence. Sudan Black B is a commonly used agent for this purpose.

  • Photobleaching: Intentionally photobleach the autofluorescence of Rutin before imaging your target. This involves exposing the sample to intense light at the excitation wavelength of Rutin until its fluorescence diminishes.

  • Spectral Unmixing: If your imaging system is equipped with a spectral detector, you can use spectral unmixing algorithms to computationally separate the fluorescence signal of Rutin from that of your probe.

Issue 2: Quenching agent is affecting the integrity of my sample.

Cause: The concentration or incubation time of the quenching agent may be too high, leading to cellular damage or alteration of the target molecule.

Solutions:

  • Titration of Quenching Agent: Perform a concentration-response experiment to determine the lowest effective concentration of the quenching agent that reduces autofluorescence without causing significant damage to the sample.

  • Optimize Incubation Time: Reduce the incubation time with the quenching agent. A shorter exposure may be sufficient to quench autofluorescence while minimizing adverse effects.

  • Alternative Quenching Agents: Test other quenching agents that may be less harsh on your specific sample type.

Issue 3: Photobleaching is also reducing the signal from my fluorescent probe.

Cause: The excitation spectrum of your fluorescent probe may overlap with that of Rutin, causing it to photobleach along with the autofluorescence.

Solutions:

  • Selective Photobleaching: Use a light source with a narrow excitation wavelength that is specific for Rutin and minimally excites your fluorescent probe.

  • Sequential Imaging: If possible, acquire the image of your fluorescent probe before performing the photobleaching step for Rutin. This is only feasible if the presence of Rutin does not interfere with the initial imaging.

  • Use Photostable Dyes: Select fluorescent probes that are known for their high photostability.

Quantitative Data Summary

Table 1: Spectral Properties of Rutin

ParameterWavelength (nm)Reference
Excitation Maximum~360-425[1]
Emission Maximum~535[2]

Table 2: Recommended Starting Concentrations for Quenching Agents

Quenching AgentStarting ConcentrationSolventReference
Sudan Black B0.1% - 0.3% (w/v)70% Ethanol[3][4]

Experimental Protocols

Protocol 1: Sudan Black B Quenching of Rutin Autofluorescence
  • Prepare Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure the solution is well-dissolved and filtered to remove any particulates.[3]

  • Sample Preparation: After your standard immunofluorescence or staining protocol, wash the sample with Phosphate Buffered Saline (PBS).

  • Incubation: Incubate the sample with the Sudan Black B solution for 10-20 minutes at room temperature in a moist chamber.[3]

  • Washing: Wash the sample extensively with PBS or a buffer containing a mild detergent like Tween-20 to remove excess Sudan Black B.[3]

  • Mounting and Imaging: Mount the sample and proceed with imaging.

Protocol 2: Photobleaching of Rutin Autofluorescence
  • Determine Rutin's Excitation Peak: Identify the optimal excitation wavelength for Rutin from its spectrum.

  • Expose Sample to High-Intensity Light: Using a confocal microscope or a dedicated photobleaching setup, expose the sample to high-intensity light at the determined excitation wavelength.

  • Monitor Fluorescence Decay: Monitor the decrease in Rutin's autofluorescence over time.

  • Endpoint: Stop the photobleaching process once the autofluorescence has been significantly reduced, but before significant damage to the sample or your fluorescent probe occurs.

  • Image Your Target: Proceed with imaging your fluorescently labeled target.

Protocol 3: Spectral Unmixing for Rutin Autofluorescence Removal
  • Acquire a Reference Spectrum for Rutin: Image a sample containing only Rutin (and your biological specimen without the fluorescent probe) to obtain a clean emission spectrum for Rutin's autofluorescence.

  • Acquire a Reference Spectrum for Your Fluorophore: Image a sample containing your fluorescent probe without the presence of Rutin to get its pure emission spectrum.

  • Acquire the Experimental Image: Image your experimental sample containing both Rutin and your fluorescent probe using a spectral detector that captures the entire emission spectrum at each pixel.

  • Apply Linear Unmixing Algorithm: Use the imaging software's linear unmixing function, providing the reference spectra for Rutin and your fluorophore. The algorithm will then calculate the contribution of each component to the mixed signal in every pixel, effectively separating the two signals into different channels.[5]

Visualizations

autofluorescence_troubleshooting_workflow cluster_start Start: Autofluorescence Issue Identified cluster_characterization Step 1: Characterize the Problem cluster_mitigation Step 2: Apply Mitigation Strategy cluster_optimization Step 3: Optimize and Validate cluster_end End: Clear Signal Achieved start High Background Fluorescence characterize Acquire Excitation/Emission Spectra of Rutin start->characterize choose_probe Select Fluorophore with Non-Overlapping Spectra characterize->choose_probe quenching Chemical Quenching (e.g., Sudan Black B) choose_probe->quenching photobleaching Photobleaching choose_probe->photobleaching spectral_unmixing Spectral Unmixing choose_probe->spectral_unmixing optimize_quenching Titrate Quencher Concentration & Incubation Time quenching->optimize_quenching optimize_bleaching Adjust Bleaching Intensity & Duration photobleaching->optimize_bleaching validate_unmixing Verify Separation with Controls spectral_unmixing->validate_unmixing end_result Image with High Signal-to-Noise Ratio optimize_quenching->end_result optimize_bleaching->end_result validate_unmixing->end_result

Caption: Troubleshooting workflow for addressing Rutin autofluorescence.

rutin_signaling_effects cluster_nfkb NF-κB Pathway (Pro-inflammatory) cluster_nrf2 Nrf2 Pathway (Antioxidant) Rutin Rutin NFkB_activation NF-κB Activation Rutin->NFkB_activation Inhibits Nrf2_activation Nrf2 Activation Rutin->Nrf2_activation Activates Inflammatory_response Inflammatory Response (e.g., TNF-α, IL-6) NFkB_activation->Inflammatory_response Cellular_Stress Cellular Stress (e.g., Oxidative Stress, Inflammation) Inflammatory_response->Cellular_Stress Antioxidant_response Antioxidant Response (e.g., HO-1, SOD) Nrf2_activation->Antioxidant_response Antioxidant_response->Cellular_Stress Reduces Cellular_Stress->NFkB_activation Cellular_Stress->Nrf2_activation

Caption: Rutin's modulatory effects on NF-κB and Nrf2 signaling pathways.[6][7][8]

References

Technical Support Center: Optimizing HPLC Separation of Rutin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Rutin and Quercetin.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of Rutin and Quercetin by HPLC.

Issue Possible Cause Recommended Solution
Poor Resolution/Overlapping Peaks Inadequate mobile phase strength.Optimize the mobile phase composition. A common mobile phase is a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous solution (often with a small amount of acid like acetic acid or formic acid to improve peak shape). Adjusting the ratio of organic to aqueous phase can significantly impact resolution.[1][2][3]
Incorrect pH of the mobile phase.The pH of the mobile phase can affect the ionization and, therefore, the retention of Rutin and Quercetin. Acidifying the mobile phase (e.g., with 0.1% glacial acetic acid or 0.3% acetic acid) can improve peak shape and resolution.[1][4]
Column degradation.Ensure the column is not clogged or degraded. If necessary, regenerate the column according to the manufacturer's instructions or replace it. Using a guard column can help protect the analytical column.[5]
Inappropriate column chemistry.A C18 stationary phase is commonly used and effective for the separation of these flavonoids.[1][3] Ensure the chosen column provides good retention and selectivity for your specific sample matrix.
Peak Tailing Secondary interactions with the stationary phase.Adding a small amount of acid to the mobile phase can help to protonate free silanol groups on the silica-based stationary phase, reducing peak tailing.[5][6]
Column overload.Reduce the sample concentration or the injection volume to avoid overloading the column.[5]
Presence of interfering compounds in the sample.Improve the sample preparation procedure to remove interfering substances. This may involve solid-phase extraction (SPE) or liquid-liquid extraction.
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. For gradient elution, ensure the pump is functioning correctly and delivering a consistent gradient.
Temperature variations.Use a column oven to maintain a constant column temperature. A temperature of around 30-37°C is often used for this separation.[1][2]
Column equilibration.Ensure the column is properly equilibrated with the mobile phase before each injection.
Low Sensitivity/Poor Peak Area Incorrect detection wavelength.The optimal wavelength for simultaneous detection of Rutin and Quercetin is often in the UV range. Wavelengths around 259 nm, 356 nm, and 370 nm have been successfully used.[1][4][7] A photodiode array (PDA) detector can be used to monitor multiple wavelengths.[4]
Sample degradation.Rutin and Quercetin can be sensitive to light and temperature. Store standards and samples appropriately and prepare fresh solutions as needed.
Low sample concentration.Concentrate the sample if the analyte concentrations are below the limit of detection (LOD) of the method.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for separating Rutin and Quercetin?

A1: A good starting point for a reversed-phase HPLC separation of Rutin and Quercetin is a gradient or isocratic elution using a C18 column.[1][3] A common mobile phase consists of acetonitrile and water (acidified with a small amount of acetic or formic acid). For example, a mobile phase of acetonitrile and 0.1% v/v solution of glacial acetic acid has been used successfully.[1][8] Another option is a mixture of methanol, water, and acetic acid.[2]

Q2: What type of HPLC column is best suited for this separation?

A2: A reversed-phase C18 column is the most commonly used and generally provides good separation for Rutin and Quercetin.[1][3] These columns have a non-polar stationary phase that retains the moderately polar flavonoids, allowing for their separation based on differences in their hydrophobicity.

Q3: How does pH affect the separation of Rutin and Quercetin?

A3: The pH of the mobile phase plays a crucial role in the separation. Both Rutin and Quercetin have acidic hydroxyl groups. At higher pH, these groups can deprotonate, making the molecules more polar and causing them to elute earlier from a reversed-phase column. To ensure consistent retention and good peak shape, it is recommended to use an acidic mobile phase (pH below the pKa of the analytes) to keep them in their protonated, less polar form.[5]

Q4: What are the typical retention times for Rutin and Quercetin?

A4: Retention times can vary significantly depending on the specific HPLC method (column, mobile phase, flow rate, temperature). However, in reversed-phase chromatography, Quercetin is more non-polar than its glycoside, Rutin, and therefore will have a longer retention time. For instance, in one method, Rutin eluted at 3.239 minutes and Quercetin at 5.959 minutes.[1]

Q5: How can I improve the peak shape for Rutin and Quercetin?

A5: Peak tailing is a common issue. To improve peak shape, try the following:

  • Acidify the mobile phase: Adding a small amount of acid (e.g., 0.1% acetic acid) can suppress the interaction of the analytes with free silanol groups on the stationary phase.[1][5]

  • Optimize the mobile phase composition: Adjusting the organic solvent percentage can improve peak symmetry.

  • Use a high-purity silica column: Columns with end-capping can reduce silanol interactions.

  • Lower the sample load: Injecting a smaller volume or a more dilute sample can prevent column overload.[5]

Experimental Protocols

Below are examples of HPLC methods that have been successfully used for the separation and quantification of Rutin and Quercetin.

Method 1: Isocratic Elution
Parameter Condition
Column C18 (250mm x 4.6mm, 5µm particle size)[1]
Mobile Phase Acetonitrile and 0.1% v/v solution of glacial acetic acid[1]
Elution Mode Isocratic[1]
Flow Rate 1 mL/min[1]
Column Temperature 37°C[1]
Detection Wavelength 259 nm[1]
Injection Volume 20 µL[1]
Method 2: Gradient Elution
Parameter Condition
Column C18 (250 mm x 4.6 mm, 5 µm particle size)[4]
Mobile Phase A: Water with 0.3% acetic acid; B: Acetonitrile with 0.3% acetic acid[4]
Elution Mode Gradient[4]
Flow Rate 0.9 mL/min[4]
Detection Wavelength 370 nm[4]
Injection Volume 20 µL[4]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues for Rutin and Quercetin.

HPLC_Troubleshooting start Start: Separation Issue (e.g., Poor Resolution, Peak Tailing) check_method Review HPLC Method Parameters start->check_method check_mp Check Mobile Phase (Composition, pH, Degassing) check_method->check_mp check_column Inspect Column (Age, Performance, Contamination) check_method->check_column check_sample Evaluate Sample (Concentration, Purity, Solvent) check_method->check_sample adjust_mp Adjust Mobile Phase (Organic %, pH) check_mp->adjust_mp clean_column Clean/Flush Column check_column->clean_column adjust_sample Adjust Sample Concentration/ Injection Volume check_sample->adjust_sample resolved Separation Resolved adjust_mp->resolved Success unresolved Issue Persists adjust_mp->unresolved Failure optimize_gradient Optimize Gradient Profile optimize_gradient->resolved Success optimize_gradient->unresolved Failure clean_column->resolved Success clean_column->unresolved Failure replace_column Replace Column replace_column->resolved Success adjust_sample->resolved Success adjust_sample->unresolved Failure improve_prep Improve Sample Preparation improve_prep->resolved Success improve_prep->unresolved Failure unresolved->optimize_gradient unresolved->replace_column unresolved->improve_prep consult Consult Senior Scientist/ Instrument Vendor unresolved->consult

Caption: A logical workflow for troubleshooting HPLC separation issues.

References

Technical Support Center: Navigating Rutin Interference in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate interference caused by rutin in enzymatic assays. Rutin, a common flavonoid, can be a source of false-positive or misleading results due to its physicochemical properties. This guide offers practical solutions and detailed protocols to ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is rutin and why does it interfere with enzymatic assays?

Rutin (quercetin-3-O-rutinoside) is a flavonoid glycoside found in many plants, including buckwheat, citrus fruits, and tea. Its structure, rich in hydroxyl groups, contributes to its biological activities but also to its tendency to interfere in biochemical assays through several mechanisms:

  • Direct Enzyme Inhibition: Rutin can directly inhibit enzymes by binding to their active or allosteric sites. This can be a genuine biological effect or a non-specific interaction. For example, rutin has been shown to be a competitive inhibitor of tyrosinase and a mixed-competitive inhibitor of xanthine oxidase.[1][2]

  • Fluorescence Interference: Rutin can absorb light in the UV-visible range and exhibit fluorescence quenching properties, which can interfere with fluorescence-based assays.[3][4] This can lead to a decrease in the fluorescence signal, mimicking enzyme inhibition. Studies have shown that rutin can cause static fluorescence quenching.[2]

  • Compound Aggregation: At certain concentrations, rutin and other polyphenolic compounds can form aggregates in solution.[5][6] These aggregates can sequester and non-specifically inhibit enzymes, leading to false-positive results.[1] This is a common mechanism for many "promiscuous inhibitors" found in high-throughput screening (HTS).[1][7]

Q2: What are the common signs of rutin interference in my assay?

Several signs may indicate that rutin is interfering with your assay:

  • Steep dose-response curves: Inhibition that appears to have a very steep Hill slope.

  • Irreproducible results: High variability in IC50 values between experiments.

  • Time-dependent inhibition: The level of inhibition increases with pre-incubation time, which can be a hallmark of aggregate formation.

  • Sensitivity to assay conditions: Inhibition is highly dependent on enzyme or substrate concentration, or the presence of detergents.

  • "Promiscuous" activity: The compound shows activity against multiple, unrelated enzymes.[8]

Q3: How can I prevent or minimize rutin interference?

Several strategies can be employed to mitigate rutin interference:

  • Inclusion of a non-ionic detergent: Detergents like Triton X-100 or Tween-20 can help to disrupt compound aggregates.[9][10] A final concentration of 0.01% (v/v) Triton X-100 is often a good starting point.[9]

  • Assay buffer optimization: Modifying the buffer composition, such as pH or ionic strength, can sometimes reduce non-specific interactions.

  • Use of control experiments: Performing specific control experiments is crucial to identify and quantify the extent of interference.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter.

Issue 1: Suspected False-Positive Inhibition by Rutin

Is the observed inhibition of my enzyme by rutin real?

To determine if the inhibition is a genuine, specific interaction or an artifact, a series of control experiments should be performed. The following workflow can help you dissect the mechanism of inhibition.

start Initial Hit: Rutin shows inhibition detergent Perform Detergent Titration Assay start->detergent no_change Inhibition is NOT detergent-sensitive detergent->no_change No change Inhibition IS detergent-sensitive detergent->change Yes fluorescence Is it a fluorescence-based assay? no_change->fluorescence aggregate Inhibition is likely due to aggregation. Report as an assay artifact. change->aggregate quenching_assay Perform Fluorescence Quenching Control Assay fluorescence->quenching_assay Yes kinetic Perform Kinetic Analysis fluorescence->kinetic No quenching_present Quenching Observed quenching_assay->quenching_present no_quenching No Significant Quenching quenching_assay->no_quenching artifact Inhibition is a fluorescence artifact. Correct data or use alternative assay format. quenching_present->artifact no_quenching->kinetic specific Inhibition is likely specific. Proceed with further characterization. mechanism Determine Inhibition Mechanism (e.g., competitive, non-competitive) kinetic->mechanism mechanism->specific

Figure 1: Workflow for Validating a Rutin Hit. This diagram outlines the steps to differentiate between specific inhibition and common assay artifacts.

Issue 2: Interference in Fluorescence-Based Assays

My fluorescence signal is decreasing in the presence of rutin. How do I know if it's due to enzyme inhibition or fluorescence quenching?

Rutin is known to quench fluorescence, which can be mistaken for enzyme inhibition.[3] To distinguish between these two effects, you need to perform a fluorescence quenching control assay.

start Decreased fluorescence signal with Rutin control_assay Run Control Assay: Enzyme Product + Rutin (No Enzyme) start->control_assay signal_decrease Fluorescence signal decreases? control_assay->signal_decrease Yes no_signal_decrease Fluorescence signal stable? control_assay->no_signal_decrease No quenching Rutin is quenching the fluorophore. Inhibition data is unreliable. signal_decrease->quenching inhibition Rutin is likely inhibiting the enzyme. Proceed with further validation. no_signal_decrease->inhibition correct_data Correct for quenching or use a non-fluorescent assay. quenching->correct_data

Figure 2: Differentiating Inhibition from Fluorescence Quenching. This workflow helps determine if a decreased fluorescence signal is due to enzymatic activity or an artifact.

Experimental Protocols

Protocol 1: Detergent Titration Assay to Detect Aggregation-Based Inhibition

Objective: To determine if the inhibitory activity of rutin is dependent on the formation of aggregates.

Principle: Non-specific inhibition by compound aggregates is often sensitive to the presence of non-ionic detergents.[9] By testing the inhibitory potency of rutin in the presence of increasing concentrations of a detergent like Triton X-100, one can identify aggregation-based artifacts. A significant decrease in potency with increasing detergent concentration suggests aggregation.[9]

Materials:

  • Enzyme, substrate, and buffer for your specific assay.

  • Rutin stock solution (in DMSO).

  • Triton X-100 stock solution (e.g., 10% v/v in assay buffer).

  • 96- or 384-well assay plates.

  • Plate reader appropriate for your assay's detection method.

Procedure:

  • Prepare serial dilutions of Triton X-100: Prepare a series of assay buffers containing different final concentrations of Triton X-100 (e.g., 0%, 0.001%, 0.01%, 0.1% v/v).

  • Prepare rutin dose-response curves: For each Triton X-100 concentration, prepare a serial dilution of rutin in the corresponding assay buffer. Include a vehicle control (DMSO) for each condition.

  • Perform the enzymatic assay: a. Add the rutin dilutions (or vehicle) to the assay plate. b. Add the enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for potential aggregate formation and enzyme interaction. c. Initiate the enzymatic reaction by adding the substrate. d. Monitor the reaction progress using the plate reader.

  • Data Analysis: a. For each Triton X-100 concentration, calculate the percent inhibition for each rutin concentration relative to the vehicle control. b. Plot the percent inhibition versus the logarithm of the rutin concentration and fit the data to a dose-response curve to determine the IC50 value at each detergent concentration.

Interpretation of Results:

ObservationInterpretation
IC50 of rutin significantly increases with increasing Triton X-100 concentration.Inhibition is likely due to aggregation.
IC50 of rutin remains relatively constant across all Triton X-100 concentrations.Inhibition is likely not due to aggregation.
Protocol 2: Fluorescence Quenching Control Assay

Objective: To determine if rutin quenches the fluorescence of the reporter molecule in a fluorescence-based assay.

Principle: This control experiment measures the effect of rutin on the fluorescence of the assay's product in the absence of the enzyme. A decrease in fluorescence in this setup indicates direct quenching by rutin.

Materials:

  • The fluorescent product of your enzymatic reaction (or a stable fluorescent analog).

  • Assay buffer.

  • Rutin stock solution (in DMSO).

  • 96- or 384-well black assay plates.

  • Fluorometric plate reader.

Procedure:

  • Prepare rutin dilutions: Prepare a serial dilution of rutin in the assay buffer at the same concentrations used in the enzymatic assay. Include a vehicle control (DMSO).

  • Add fluorescent product: To each well containing the rutin dilution or vehicle, add the fluorescent product at a concentration that is typically generated at the end of your enzymatic reaction.

  • Incubate: Incubate the plate for the same duration as your enzymatic assay.

  • Measure fluorescence: Read the fluorescence intensity using the same excitation and emission wavelengths as your enzymatic assay.

  • Data Analysis: a. Calculate the percent change in fluorescence for each rutin concentration relative to the vehicle control. b. A concentration-dependent decrease in fluorescence indicates quenching.

Quantitative Data Summary

The inhibitory potency of rutin varies depending on the target enzyme and the assay conditions. The following table summarizes some reported IC50 values for rutin against different enzymes.

EnzymeInhibition TypeIC50 (µM)Assay ConditionsReference
Xanthine OxidaseMixed-competitive60.81 ± 0.19Enzyme kinetic analysis[2]
Angiotensin-Converting Enzyme (ACE)Not specified64Fluorimetric method[11]
Acetylcholinesterase (AChE)Not specified~1.3 - 2.5Ellman's method[11]
HyaluronidaseNot specified>1000Spectrophotometric assay[12]
ElastaseNot specified134.4Spectrophotometric assay[12]
CollagenaseNot specified163.2Spectrophotometric assay[12]
TyrosinaseCompetitive1100 ± 250Spectrophotometric assay[1][9]

Note: IC50 values can be highly dependent on the specific assay conditions (e.g., substrate concentration, pH, temperature, buffer components). The values presented here should be considered as a reference.

Signaling Pathways Potentially Affected by Promiscuous Inhibitors

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth GrowthFactor Growth Factor GrowthFactor->RTK

Figure 3: Simplified PI3K/Akt Signaling Pathway. Polyphenols are often investigated for their modulatory effects on such pathways. Non-specific inhibition by compounds like rutin can confound the interpretation of their effects on these complex cellular processes.[13][14]

References

Technical Support Center: Encapsulation of Rutin in Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the encapsulation of Rutin in liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions for problems you may encounter when encapsulating Rutin in liposomes.

Q1: My encapsulation efficiency for Rutin is very low. What are the potential causes and how can I improve it?

A1: Low encapsulation efficiency (EE) is a common issue. Several factors can contribute to this problem. Here are some key areas to investigate and optimize:

  • Lipid Composition: The ratio of phospholipid to cholesterol is crucial for the stability and rigidity of the liposomal membrane, which in turn affects drug loading.[1] An optimized ratio can significantly enhance EE. For instance, studies have shown that varying the lipid-to-cholesterol ratio can lead to an optimized formulation with high EE.[2][3]

  • Drug-to-Lipid Ratio: The amount of Rutin relative to the total lipid content can impact encapsulation. Increasing the lipid concentration in relation to a fixed drug concentration has been shown to improve EE.[4] However, there is a saturation point, beyond which increasing the lipid concentration may not lead to higher EE.[5]

  • Preparation Method: The method used to prepare the liposomes plays a significant role. For poorly water-soluble drugs like Rutin, passive loading methods might result in limited capacity and poor retention.[6] Active loading strategies, such as using a calcium acetate gradient, can enhance the amount of entrapped drug.[6] The thin-film hydration method is also a commonly used and effective technique.[2][7][8]

  • Hydration Medium: The pH of the hydration buffer can influence the charge of both the lipids and the drug, affecting encapsulation. Ensure the pH of your buffer is optimized for your specific formulation.

  • Sonication/Extrusion: The energy input during size reduction steps like sonication or extrusion can affect the integrity of the liposomes and lead to drug leakage. Optimize the duration and intensity of sonication or the number of extrusion cycles.

Q2: I am observing a large and inconsistent particle size in my Rutin liposome formulation. What could be the reason?

A2: Achieving a uniform and small particle size is critical for many applications. Here are some troubleshooting tips:

  • Homogenization Process: Inadequate homogenization during preparation can lead to large, multilamellar vesicles (MLVs). Ensure your homogenization process (e.g., sonication, extrusion) is sufficient to produce smaller, unilamellar vesicles (SUVs or LUVs).

  • Lipid Film Hydration: Uneven hydration of the lipid film can result in a heterogeneous liposome population. Ensure the lipid film is thin and uniform before hydration and that the hydration process is carried out above the phase transition temperature of the lipids.[3]

  • Extrusion: If using extrusion, ensure the polycarbonate membranes are not clogged or damaged. Passing the liposome suspension through a series of membranes with decreasing pore sizes can help achieve a more uniform size distribution.

  • Storage and Stability: Liposomes can aggregate and fuse over time, leading to an increase in particle size. Store your liposomal formulations at an appropriate temperature (typically 4°C) and consider including charge-inducing lipids (e.g., phosphatidylglycerol) to increase electrostatic repulsion between vesicles and prevent aggregation.

Q3: My Rutin liposomes are not stable and are leaking the drug upon storage. How can I improve their stability?

A3: Drug leakage and formulation instability are significant challenges. Consider the following to enhance stability:

  • Cholesterol Content: Cholesterol is a key component that modulates the fluidity and permeability of the liposomal bilayer.[1] Incorporating an optimal amount of cholesterol can increase the rigidity of the membrane, reducing drug leakage.

  • Lipid Choice: The choice of phospholipid can impact stability. Lipids with a higher phase transition temperature (Tm) form more rigid and less leaky bilayers at room temperature.

  • Surface Modification (PEGylation): The addition of polyethylene glycol (PEG) to the liposome surface (PEGylation) can provide steric hindrance, preventing aggregation and improving stability. PEGylated liposomes have also been shown to prolong drug release.[1]

  • Zeta Potential: A sufficiently high absolute zeta potential value (positive or negative) can prevent vesicle aggregation due to electrostatic repulsion, thereby improving physical stability.[9]

Data Presentation: Quantitative Analysis of Rutin Liposome Formulations

The following tables summarize quantitative data from various studies on Rutin liposome formulations, providing a comparative overview of different preparation methods and their outcomes.

Table 1: Encapsulation Efficiency and Physicochemical Properties of Rutin Liposomes

Preparation MethodPhospholipid:Cholesterol Ratio (w/w or molar)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)Reference
Calcium Acetate Gradient + Reverse Evaporation5:1 (w/w)80.05 ± 3.04149.3 ± 7.7-4.1 ± 0.8[6][10]
Thin-Film HydrationOptimized with Box-Behnken Design61.22167.1-13.50[7][8]
Thin-Film HydrationOptimized Ratio88--[2][3][4]
Thin-Film Hydration-~90147.20 ± 1.42-20.0 ± 1.0[11]
Ethosomal DispersionVaried Lipid/Ethanol67.5 ± 5.2--[12]

Table 2: Influence of Formulation Parameters on Rutin Encapsulation

Parameter VariedObservationImpact on Encapsulation EfficiencyReference
Lipid to Cholesterol RatioOptimization of the ratio leads to higher entrapment.Crucial for membrane integrity and drug loading.[1][2][4]
Drug to Lipid RatioHigher lipid concentration for a fixed drug amount can increase EE.Influences the drug loading capacity.[1][4]
Preparation MethodActive loading (e.g., calcium acetate gradient) showed high EE.Method selection is critical for efficient encapsulation.[6]
Addition of SurfactantsTween 80 resulted in smaller particle sizes compared to cholesterol.Can influence vesicle size and polydispersity.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the preparation and characterization of Rutin liposomes.

Protocol 1: Preparation of Rutin Liposomes using the Thin-Film Hydration Method

This protocol is adapted from methodologies described in multiple studies.[2][3][7][8]

Materials:

  • Rutin

  • Phosphatidylcholine (e.g., Soy PC, Egg PC)

  • Cholesterol

  • Organic Solvent (e.g., Chloroform, Methanol, or a mixture)

  • Hydration Buffer (e.g., Phosphate Buffered Saline pH 7.4)

  • Rotary Evaporator

  • Sonicator (bath or probe) or Extruder

Procedure:

  • Dissolution of Lipids and Drug: Dissolve the desired amounts of phosphatidylcholine, cholesterol, and Rutin in the organic solvent in a round-bottom flask.

  • Formation of the Lipid Film: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a controlled temperature (above the glass transition temperature of the lipids) to evaporate the organic solvent. A thin, uniform lipid film will form on the inner wall of the flask.

  • Hydration of the Lipid Film: Add the hydration buffer (pre-heated to a temperature above the lipid's phase transition temperature) to the flask. Continue to rotate the flask (without vacuum) to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller and more uniform liposomes, the MLV suspension can be subjected to sonication or extrusion.

    • Sonication: Place the liposomal suspension in a bath sonicator or use a probe sonicator for a specified time until the suspension becomes translucent.

    • Extrusion: Pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) for a set number of cycles.

Protocol 2: Determination of Encapsulation Efficiency

Materials:

  • Rutin Liposome Suspension

  • Centrifugal Ultrafiltration Devices (e.g., Amicon Ultra) or Dialysis Tubing

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Methanol or other suitable solvent to dissolve liposomes

Procedure:

  • Separation of Free Rutin: Separate the unencapsulated (free) Rutin from the liposomes.

    • Ultrafiltration: Place a known volume of the liposome suspension into a centrifugal ultrafiltration device and centrifuge according to the manufacturer's instructions. The filtrate will contain the free Rutin.

    • Dialysis: Place the liposome suspension in a dialysis bag and dialyze against a large volume of buffer to remove the free drug.

  • Quantification of Free Rutin: Measure the concentration of Rutin in the filtrate or dialysis medium using a pre-established calibration curve with a UV-Vis spectrophotometer or HPLC.

  • Quantification of Total Rutin: Disrupt a known volume of the original liposome suspension by adding a solvent like methanol to release the encapsulated Rutin. Measure the total Rutin concentration.

  • Calculation of Encapsulation Efficiency: Calculate the EE using the following formula:

    EE (%) = [(Total Rutin - Free Rutin) / Total Rutin] x 100

Visualizations

The following diagrams illustrate key workflows and relationships in the process of improving Rutin encapsulation efficiency.

experimental_workflow cluster_prep Liposome Preparation cluster_size_reduction Size Reduction & Homogenization cluster_characterization Characterization & Optimization prep_start Start: Define Formulation dissolve Dissolve Rutin, Phospholipid, & Cholesterol in Organic Solvent prep_start->dissolve film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Aqueous Buffer film->hydrate mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv size_reduction Sonication or Extrusion mlv->size_reduction final_lipo Final Rutin Liposome Suspension size_reduction->final_lipo ee_analysis Encapsulation Efficiency Analysis final_lipo->ee_analysis ps_analysis Particle Size & PDI Analysis final_lipo->ps_analysis zp_analysis Zeta Potential Analysis final_lipo->zp_analysis stability Stability Studies final_lipo->stability optimize Optimize Formulation Parameters ee_analysis->optimize ps_analysis->optimize zp_analysis->optimize stability->optimize

Caption: Experimental workflow for the preparation and optimization of Rutin-loaded liposomes.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions & Optimization Strategies problem Low Encapsulation Efficiency cause1 Suboptimal Lipid:Cholesterol Ratio problem->cause1 cause2 Inappropriate Drug:Lipid Ratio problem->cause2 cause3 Inefficient Preparation Method problem->cause3 cause4 Incorrect Hydration Conditions problem->cause4 solution1 Vary and Optimize Cholesterol Content cause1->solution1 solution2 Adjust Drug and Lipid Concentrations cause2->solution2 solution3 Explore Alternative Methods (e.g., Active Loading) cause3->solution3 solution4 Optimize Hydration Buffer pH and Temperature cause4->solution4

Caption: Troubleshooting logic for addressing low encapsulation efficiency of Rutin in liposomes.

References

Validation & Comparative

Rutin vs. Quercetin: A Comparative Analysis of Antioxidant Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar flavonoids is critical for targeted therapeutic applications. This guide provides a comparative analysis of the antioxidant capacities of rutin and quercetin, supported by experimental data and detailed methodologies.

Rutin, a glycoside of quercetin, and its aglycone, quercetin, are both potent antioxidants. However, the presence of the rutinose sugar moiety in rutin's structure significantly influences its bioavailability and antioxidant activity. Quercetin generally exhibits a higher antioxidant capacity in in vitro assays, which is often attributed to the presence of a free hydroxyl group on its C-ring. This structural feature is crucial for radical scavenging.

In Vitro Antioxidant Capacity: A Quantitative Comparison

The antioxidant activities of rutin and quercetin have been extensively evaluated using various assays that measure their ability to scavenge free radicals and reduce oxidizing agents. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.

Below is a summary of quantitative data from various studies, presented as the half-maximal inhibitory concentration (IC50) or equivalent antioxidant capacity. Lower IC50 values indicate higher antioxidant activity.

Antioxidant AssayRutinQuercetinReference
DPPH (IC50) 60.25 µM29.13 µM (as glycoside)[1]
0.55 µg/ml[2]
ABTS (IC50) 105.43 µM63.21 µM (as glycoside)[1]
1.17 µg/ml[2]
FRAP Lower activityHigher activity[2]
No significant change after irradiationNo significant change after irradiation[3]
ORAC Data not consistently available in direct comparisonHigher than rutin (inferred)

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Procedure: [4][5][6][7][8]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compounds (rutin and quercetin) and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a series of dilutions.

  • Reaction: Mix a specific volume of the sample or standard with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Procedure: [9][10][11][12]

  • Preparation of ABTS•+ Solution: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., Trolox).

  • Reaction: Add a specific volume of the sample or standard to the diluted ABTS•+ solution.

  • Measurement: Record the decrease in absorbance at 734 nm after a specific time (e.g., 6 minutes).

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[13][14][15][16][17]

Procedure: [13][14][15][16][17]

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare dilutions of the test compounds and a ferrous sulfate standard.

  • Reaction: Add a small volume of the sample or standard to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe²⁺ equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Procedure: [18][19][20][21][22]

  • Reagent Preparation: Prepare a working solution of the fluorescent probe (typically fluorescein) and an AAPH solution in a phosphate buffer (pH 7.4).

  • Sample and Standard Preparation: Prepare dilutions of the test compounds and a Trolox standard.

  • Assay Setup: In a black 96-well plate, add the fluorescent probe, followed by the sample, standard, or a blank (buffer).

  • Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical generation.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for a set period (e.g., 60-90 minutes) at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents.

Visualization of Experimental Workflow and Signaling Pathways

To further elucidate the experimental processes and the biological mechanisms of action, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis DPPH_sol DPPH Solution (0.1 mM) Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_sol Sample/Standard Solutions Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock ABTS Radical Cation (ABTS•+) Stock Mix Mix Sample/Standard with diluted ABTS•+ ABTS_stock->Mix Sample_sol Sample/Standard Solutions Sample_sol->Mix Measure Measure Absorbance at 734 nm Mix->Measure Calculate Calculate TEAC Measure->Calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis FRAP_reagent FRAP Reagent Mix Mix Sample/Standard with FRAP Reagent FRAP_reagent->Mix Sample_sol Sample/Standard Solutions Sample_sol->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Fe²⁺ Equivalents Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Probe Fluorescent Probe Mix Mix Probe, Sample/Standard, and AAPH in 96-well plate Probe->Mix AAPH AAPH Solution AAPH->Mix Sample_sol Sample/Standard Solutions Sample_sol->Mix Measure Measure Fluorescence Decay Mix->Measure Calculate Calculate Area Under the Curve (AUC) Measure->Calculate

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Modulation of Cellular Signaling Pathways

Both rutin and quercetin exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways, particularly the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[23][24][25][26][27] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like quercetin and rutin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant defense system.[23][24][25][26][27] Quercetin has been shown to be a potent activator of this pathway.[26][28][29][30]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quercetin Quercetin / Rutin Keap1_Nrf2 Keap1-Nrf2 Complex Quercetin->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription of Cell_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cell_Protection leads to

Caption: Rutin and Quercetin activate the Nrf2 signaling pathway.

Conclusion

References

A Comparative Guide to the Anti-inflammatory Bioactivity of Rutin and Hesperidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of two prominent flavonoids, Rutin and Hesperidin. The information presented is curated from experimental data to assist researchers in evaluating their potential as therapeutic agents. This document details their mechanisms of action, comparative efficacy in inhibiting inflammatory markers, and the experimental protocols used to derive these findings.

Introduction

Rutin and Hesperidin are naturally occurring flavonoids celebrated for their antioxidant and anti-inflammatory activities.[1] Rutin, a flavonol glycoside, is abundant in sources like buckwheat, apples, and tea. Hesperidin, a flavanone glycoside, is predominantly found in citrus fruits. Both compounds have garnered significant interest in the scientific community for their potential to modulate inflammatory pathways, thereby offering therapeutic avenues for a host of inflammatory diseases. This guide aims to dissect and compare their anti-inflammatory bioactivities based on available scientific evidence.

Comparative Analysis of Bioactivity

Experimental studies have demonstrated that both Rutin and Hesperidin exert their anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. The following tables summarize quantitative data from various studies, offering a comparative look at their efficacy. It is important to note that experimental conditions can vary between studies, which may influence the absolute values reported.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators
CompoundAssay SystemMediatorConcentration/Dose% Inhibition / EffectReference
Hesperidin LPS-stimulated RAW 264.7 cellsTNF-α50 µMSignificant Suppression[2][3]
LPS-stimulated RAW 264.7 cellsIL-650 µMSignificant Suppression[2][3]
Rutin LPS-stimulated RAW 264.7 cellsTNF-α>50 µMDose-dependent reduction[4]
LPS-stimulated RAW 264.7 cellsIL-6>50 µMDose-dependent reduction[4]
Table 2: In Vivo Anti-inflammatory Effects
CompoundAnimal ModelInflammatory StimulusDoseEffectReference
Hesperidin Male Wistar RatsPaclitaxel-induced hepatotoxicity50 mg/kgSignificant reduction in TNF-α expression[5]
Rutin Male Wistar RatsPaclitaxel-induced hepatotoxicity50 mg/kgSignificant reduction in TNF-α expression[5]

Note: A direct comparison in the same study showed that the combination of Rutin and Hesperidin was more effective in reducing TNF-α expression than either compound alone in a paclitaxel-induced hepatotoxicity model in rats.[5]

Signaling Pathways in Inflammation

The anti-inflammatory effects of Rutin and Hesperidin are largely attributed to their ability to interfere with key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Both Rutin and Hesperidin have been shown to inhibit this pathway. They typically act by preventing the degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_inhibition Inhibition by Rutin & Hesperidin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Rutin_Hesperidin Rutin_Hesperidin Rutin_Hesperidin->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates p65_p50 NF-κB (p65/p50) IκBα->p65_p50 Degradation & Release p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocation IκBα_p65_p50 IκBα-p65/p50 Complex IκBα_p65_p50->IKK Phosphorylation DNA DNA p65_p50_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_Genes Leads to

NF-κB signaling pathway and points of inhibition by Rutin and Hesperidin.
MAPK Signaling Pathway

The MAPK pathway, comprising cascades like ERK, JNK, and p38, plays a crucial role in translating extracellular signals into cellular responses, including inflammation. Rutin and Hesperidin can modulate these cascades, often by inhibiting the phosphorylation of key kinases, which ultimately leads to a reduction in the production of inflammatory cytokines.

MAPK_Pathway cluster_stimulus Inflammatory Stimuli cluster_inhibition Inhibition by Rutin & Hesperidin cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK Rutin_Hesperidin Rutin_Hesperidin Rutin_Hesperidin->MAPKKK Inhibits MAPKK MAPKK Rutin_Hesperidin->MAPKK Inhibits MAPK MAPK (p38, JNK, ERK) Rutin_Hesperidin->MAPK Inhibits MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Experimental_Workflow_In_Vitro cluster_workflow In Vitro Experimental Workflow A 1. Cell Culture: Seed RAW 264.7 cells in 96-well plates. B 2. Pre-treatment: Treat cells with varying concentrations of Rutin or Hesperidin. A->B C 3. Induction: Stimulate cells with Lipopolysaccharide (LPS). B->C D 4. Incubation: Incubate for a defined period (e.g., 24 hours). C->D E 5. Supernatant Collection: Collect the cell culture supernatant. D->E F 6. Analysis: Measure cytokine levels (TNF-α, IL-6) using ELISA. E->F

References

Rutin's Anticancer Efficacy in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rutin's anticancer effects demonstrated in various xenograft models, supported by experimental data. It aims to offer a comprehensive resource for evaluating Rutin's potential as a therapeutic agent.

Quantitative Data Summary

The following table summarizes the quantitative outcomes of Rutin treatment in different cancer xenograft models.

Cancer TypeCell LineAnimal ModelRutin Dosage & AdministrationKey FindingsReference
Leukemia HL-60BALB/c nude mice120 mg/kg, intraperitoneally (i.p.) every four days for 36 daysSignificant reduction in tumor weight and volume compared to the control group.[1][1]
Colon Cancer SW480N/AN/AConsiderably reduced tumor growth.[2][2]
Triple-Negative Breast Cancer (TNBC) N/ANude miceN/ADecreased the average tumor volume.[3][3]
Ehrlich Ascites Carcinoma EAC cellsN/A25 mg/kg and 50 mg/kg, i.p. for 14 daysStatistically significant decrease in tumor size increase compared to the control group. A significant decrease in AKT, mTOR, and PI3K expression was observed, especially at the 25 mg/kg dose.[2][4][2][4]

Experimental Protocols

Detailed methodologies for the key xenograft experiments are outlined below.

Leukemia Xenograft Model (HL-60)
  • Cell Line: Human promyelocytic leukemia (HL-60) cells.

  • Animal Model: Female BALB/c nude mice.

  • Tumor Induction: HL-60 cells are implanted into the mice to induce tumor formation.

  • Treatment Groups:

    • Control Group: Treated with vehicle (1% DMSO).

    • Rutin Group: Administered with 120 mg/kg of Rutin.

    • Positive Control Group: Treated with 120 μg/kg of vinblastine.

  • Administration: Compounds are injected intraperitoneally (i.p.) once every four days for a total of 36 days.

  • Data Collection: Tumor weight and volume are measured and compared between the groups.[1]

Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model
  • Cell Line: Ehrlich ascites carcinoma (EAC) cells.

  • Tumor Induction: EAC cells are injected subcutaneously into the experimental animals to form solid tumors.

  • Treatment Groups:

    • Tumor Control Group.

    • Rutin Group 1: Administered with 25 mg/kg of Rutin.

    • Rutin Group 2: Administered with 50 mg/kg of Rutin.

  • Administration: Rutin is injected intraperitoneally (i.p.) for 14 consecutive days.

  • Data Collection: Tumor size is monitored. After the treatment period, tumors are excised for immunohistochemical analysis of PI3K, AKT, and mTOR expression, as well as Real-time PCR to quantify the mRNA levels of these genes.[2][4]

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the signaling pathways modulated by Rutin and a general workflow for xenograft-based anticancer studies.

Signaling Pathways Modulated by Rutin

Rutin has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

Rutin_Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_wnt Wnt/β-catenin Pathway PI3K PI3K Akt Akt PI3K->Akt Inhibition mTOR mTOR Akt->mTOR Inhibition Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Inhibition Rutin_PI3K Rutin Rutin_PI3K->PI3K Inhibits Ras Ras Raf Raf Ras->Raf Inhibition MEK MEK Raf->MEK Inhibition ERK ERK MEK->ERK Inhibition Proliferation_Survival_MAPK Cell Proliferation & Survival ERK->Proliferation_Survival_MAPK Inhibition Rutin_MAPK Rutin Rutin_MAPK->Raf Inhibits Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3B Dishevelled->GSK3B Inhibition beta_catenin beta_catenin GSK3B->beta_catenin Degradation TCF_LEF TCF_LEF beta_catenin->TCF_LEF Activation Gene_Transcription Gene_Transcription TCF_LEF->Gene_Transcription Proliferation Rutin_Wnt Rutin Rutin_Wnt->beta_catenin Suppresses accumulation

Caption: Rutin's modulation of PI3K/Akt/mTOR, MAPK, and Wnt/β-catenin signaling pathways.

General Experimental Workflow for Xenograft Models

This diagram outlines the typical steps involved in conducting a xenograft study to evaluate the anticancer effects of a compound like Rutin.

Xenograft_Workflow start Start: Select Cancer Cell Line culture Cell Culture and Expansion start->culture implant Implantation of Cancer Cells into Immunodeficient Mice culture->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., Rutin, Vehicle Control) randomization->treatment data_collection Data Collection: Tumor Volume/Weight, Survival Analysis treatment->data_collection analysis Endpoint: Tumor Excision and Analysis (e.g., IHC, PCR) data_collection->analysis end End: Data Analysis and Conclusion analysis->end

Caption: A generalized workflow for in vivo anticancer drug evaluation using xenograft models.

References

Cross-validation of different analytical methods for Rutin quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Rutin, a flavonoid with significant therapeutic potential, is paramount. This guide provides an objective comparison of various analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

The quantification of Rutin is crucial for the quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. A variety of analytical techniques are available, each with its own set of advantages and limitations. This guide focuses on the cross-validation of High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible (UV-Vis) Spectrophotometry for the accurate determination of Rutin content.

Comparative Analysis of Analytical Methods

The selection of an analytical method for Rutin quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of the most commonly employed techniques, compiled from various validation studies.

ParameterHPTLCHPLCLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 100-800 ng/band[1], 200-1000 ng/spot2-12 µg/mL[2]25-2000 ng/mL[3]2-12 µg/mL[2][4]
Correlation Coefficient (r²) >0.99>0.99[5]>0.99[3]0.999[4]
Limit of Detection (LOD) 2.145 ng/spot[2]-<1 ng/mL[6]-
Limit of Quantitation (LOQ) 6.5 ng/spot[2]-<1 ng/mL[6]-
Accuracy (% Recovery) 99.98%89.29-101.21%[5]-98.55-103.34%[4]
Precision (%RSD) <3%<1.34%[5]<11.9%[6]1.22% (bulk), 1.32% (tablets)[4]
Specificity/Selectivity Good separation from other compounds in extracts.[7]Good separation with a C18 column.[5]Highly selective due to mass detection.[3][6]Prone to interference from other UV-absorbing compounds.[8]
Analysis Time Relatively fast, high sample throughput.[1]Longer run times compared to HPTLC.Rapid analysis, typically a few minutes per sample.[3]Very fast.
Cost Low operational cost.[1]Moderate.High.Low.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are representative experimental protocols for each of the discussed analytical methods for Rutin quantification.

High-Performance Thin-Layer Chromatography (HPTLC)
  • Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates (20 x 10 cm, 0.2 mm thickness).[7]

  • Sample Preparation: 10 mg of Rutin standard is dissolved in 10 mL of methanol to obtain a stock solution (1mg/mL).[7] Plant extracts are prepared by dissolving the powdered material in a suitable solvent, such as methanol and water (1:1) with the addition of HCl, followed by heating under reflux, filtration, and extraction with ethyl acetate.[7]

  • Mobile Phase: A common mobile phase for the separation of Rutin is a mixture of Ethyl acetate: Formic acid: Glacial acetic acid: Water (100:11:11:26, v/v/v/v). Another reported mobile phase is Ethyl acetate, formic acid, acetic acid, and water (13.4:1.4:1.4:3.6 v/v/v/v).[2]

  • Application of Bands: Samples are applied as bands of varying volumes (e.g., 1.0 to 7.0 µL) on the HPTLC plate.[7]

  • Development: The plate is developed in a pre-saturated twin-trough glass chamber.[1]

  • Detection and Quantification: Densitometric scanning is performed at a specific wavelength, often around 363 nm or 366 nm, in absorbance/reflectance mode.[7] The amount of Rutin is quantified by comparing the peak area of the sample with that of the standard.

High-Performance Liquid Chromatography (HPLC)
  • Stationary Phase: A C18 column is commonly used for the separation of Rutin.[5]

  • Sample Preparation: A standard stock solution of Rutin is prepared by dissolving a known amount in a suitable solvent like methanol.[5] Plasma samples for pharmacokinetic studies are often prepared by protein precipitation with acetonitrile.[3]

  • Mobile Phase: A gradient elution is typically employed, consisting of a mixture of ultrapure water and methanol, both acidified with trifluoroacetic acid or formic acid.[5][9]

  • Flow Rate: A typical flow rate is 0.8 mL/min.[5]

  • Detection: UV detection is commonly performed at a wavelength of 255 nm or 259 nm.[10][11]

  • Quantification: The concentration of Rutin is determined by comparing the peak area of the sample to a calibration curve generated from standard solutions of known concentrations.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Chromatographic Conditions: Similar to HPLC, a C18 column is used for separation with a gradient mobile phase of acetonitrile and 0.1% formic acid.[3]

  • Mass Spectrometric Detection: An electrospray ionization (ESI) source is commonly used, operating in either positive or negative ion mode.[6][10] Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions. For Rutin, a common transition is m/z 610.91 → 302.98 in positive mode.[3]

  • Quantification: The peak area ratio of the analyte to an internal standard is used for quantification against a calibration curve.[3]

UV-Visible Spectrophotometry
  • Sample Preparation: A known amount of Rutin is dissolved in a solvent like methanol to prepare a stock solution.[2][4] Serial dilutions are then made to prepare standard solutions of different concentrations.

  • Wavelength of Maximum Absorbance (λmax): The UV-Vis spectrum of the Rutin solution is recorded, and the wavelength of maximum absorbance is determined, which is typically around 203 nm, 260 nm, or 360 nm.[2][4]

  • Quantification: The absorbance of the sample solution is measured at the predetermined λmax, and the concentration of Rutin is calculated using a calibration curve prepared from the standard solutions.[4] Some methods involve the use of a complexing agent like aluminum chloride, which forms a colored complex with Rutin, and the absorbance is measured at a different wavelength (e.g., 420 nm).[8]

Method Validation Workflow

The validation of an analytical method is essential to ensure its suitability for the intended purpose.[12][13][14] The following diagram illustrates the typical workflow for analytical method validation according to ICH guidelines.[13][15]

G Analytical Method Validation Workflow cluster_0 Method Development cluster_2 Application MD Method Optimization Specificity Specificity MD->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Application Routine Analysis Robustness->Application Successful Validation

Caption: A flowchart illustrating the key stages of analytical method validation.

Logical Relationship of Analytical Techniques

The choice of an analytical technique for Rutin quantification often involves a trade-off between various factors. The following diagram illustrates the logical relationship between the analytical methods based on key performance characteristics.

G Selection Criteria for Rutin Quantification Methods cluster_cost Cost cluster_sensitivity Sensitivity & Selectivity cluster_throughput Throughput center Rutin Quantification LCMS LC-MS center->LCMS HPLC HPLC center->HPLC HPTLC HPTLC center->HPTLC UVVis UV-Vis center->UVVis High_Cost High Low_Cost Low High_Sens High Low_Sens Low High_Thr High Low_Thr Low LCMS->High_Cost LCMS->High_Sens LCMS->Low_Thr HPTLC->Low_Cost HPTLC->High_Thr UVVis->Low_Cost UVVis->Low_Sens UVVis->High_Thr

Caption: Relationship between analytical methods for Rutin quantification based on key factors.

References

Rutin's Multifaceted Assault on Cancer: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing literature reveals the flavonoid Rutin's potent and varied anticancer effects across a spectrum of cancer cell lines. This comparative guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a detailed overview of Rutin's mechanisms of action, highlighting its potential as a therapeutic agent.

Rutin, a natural flavonoid found in a variety of fruits and vegetables, has demonstrated significant promise in oncology research.[1][2][3] Its anticancer activities are multifaceted, ranging from the induction of programmed cell death (apoptosis) and cell cycle arrest to the modulation of key signaling pathways that govern tumor growth and proliferation.[1][2][3] This guide provides a comparative analysis of Rutin's effects on various cancer cell lines, supported by experimental data and detailed methodologies.

Comparative Efficacy of Rutin Across Cancer Cell Lines

The cytotoxic and pro-apoptotic effects of Rutin have been observed in a wide array of cancer cell lines, including but not limited to breast, colon, lung, prostate, liver, cervical, and glioma cells.[2][4][5] The following table summarizes the half-maximal inhibitory concentration (IC50) of Rutin in different cancer cell lines, providing a quantitative measure of its efficacy.

Cancer TypeCell LineIC50 of Rutin (µM)Key ObservationsReference
Glioblastoma CHME20Induced apoptosis via P53 up-regulation and increased ROS generation.[6]
Breast Cancer MCF-7>200 (proliferative)Stimulated proliferation at concentrations greater than 200 µM.[7]
MDA-MB-231>200 (proliferative)Stimulated proliferation at concentrations greater than 200 µM.[7]
Cervical Cancer CaskiNot specifiedInduced G0/G1 cell cycle arrest and apoptosis.[8]
C33ANot specifiedReduced cell viability and induced G0/G1 cell cycle arrest and apoptosis.[9]
Colon Cancer HCT 116Not specifiedLess cytotoxic than its aglycone, quercetin.[10]
HT-29Not specifiedInduced both intrinsic and extrinsic apoptotic pathways.[2][4]
Pancreatic Cancer PANC-1, othersNot specifiedInhibited proliferation and migration, and promoted apoptosis.[11][12]

Note: The effects of Rutin can be dose-dependent and cell-line specific. The proliferative effect observed in MCF-7 and MDA-MB-231 cells at higher concentrations highlights the complexity of its action and warrants further investigation.

Key Mechanisms of Action: A Deeper Dive

Rutin exerts its anticancer effects through the modulation of various cellular processes and signaling pathways.

Induction of Apoptosis

A consistent finding across multiple studies is Rutin's ability to induce apoptosis in cancer cells.[1][2][4] This is often achieved through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include:

  • Upregulation of pro-apoptotic proteins: Rutin has been shown to increase the expression of Bax and Bak.[2][4][13]

  • Downregulation of anti-apoptotic proteins: A decrease in the levels of Bcl-2 and Bcl-xL is commonly observed.[2][4][13][14]

  • Activation of caspases: The activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3) is a hallmark of Rutin-induced apoptosis.[2][4][13]

  • Involvement of p53: In some cell lines, such as human glioma CHME cells, Rutin's pro-apoptotic effect is mediated by the upregulation of the tumor suppressor protein p53.[6]

Cell Cycle Arrest

Rutin can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation.[5][13][15] This is often observed at the G0/G1 or G2/M phases of the cell cycle.[5][8][9][13][15] The underlying mechanisms involve the modulation of cyclins and cyclin-dependent kinases (CDKs), key regulators of cell cycle progression. For instance, in Caski cervical cancer cells, Rutin treatment led to a significant downregulation of Cyclin D1 and CDK4 mRNA expression, resulting in G0/G1 arrest.[8]

Modulation of Signaling Pathways

Rutin's anticancer activity is intricately linked to its ability to interfere with multiple dysregulated signaling pathways in cancer cells.[1][2][3][16]

Rutin_Signaling_Pathways cluster_extracellular Extracellular Rutin Rutin Apoptosis Apoptosis CellCycleArrest CellCycleArrest Proliferation Proliferation

Key pathways affected by Rutin include:

  • PI3K/Akt/mTOR Pathway: Rutin has been shown to inhibit this critical survival pathway, leading to decreased proliferation and enhanced apoptosis.[2]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is often hyperactivated in cancers, is another target of Rutin.[5][13]

  • NF-κB Pathway: Rutin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.[1][3][16]

Experimental Protocols

To facilitate the replication and further investigation of Rutin's anticancer effects, detailed methodologies for key experiments are provided below.

Experimental_Workflow Start Cancer Cell Culture Treatment Rutin Treatment (Varying Concentrations) Start->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Flow_Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Flow_Apoptosis Flow_CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->Flow_CellCycle WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot Data Data Analysis MTT->Data Flow_Apoptosis->Data Flow_CellCycle->Data WesternBlot->Data Conclusion Conclusion Data->Conclusion

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of Rutin (e.g., 0, 5, 10, 20, 50, 100 µM) and incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with Rutin as described for the cell viability assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated with Rutin and harvested as described above.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: Following Rutin treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspases, p53, Akt) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The available evidence strongly supports the potential of Rutin as a multi-targeted anticancer agent.[1][2][3] Its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways in a variety of cancer cell lines underscores its therapeutic promise. However, the differential effects observed in some breast cancer cell lines highlight the need for further research to elucidate the precise molecular mechanisms and to identify predictive biomarkers for Rutin's efficacy. The detailed protocols provided herein should facilitate such future investigations, ultimately paving the way for the potential clinical application of Rutin in cancer therapy.

References

A Head-to-Head Comparison of Rutin and its Aglycone Quercetin in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis for researchers, scientists, and drug development professionals.

Rutin, a common dietary flavonoid, and its aglycone, Quercetin, are both recognized for their potent antioxidant and anti-inflammatory properties, which underpin their significant neuroprotective potential. While structurally related, the presence of a rutinose moiety on Rutin drastically alters its bioavailability and subsequent physiological activity compared to Quercetin. This guide provides a comprehensive, data-driven comparison of their neuroprotective efficacy, delving into their mechanisms of action, performance in preclinical models, and the experimental protocols used to evaluate them.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of Rutin and Quercetin have been evaluated in various in vitro and in vivo models of neurodegenerative diseases. While both compounds demonstrate beneficial effects, their efficacy can differ depending on the specific pathological condition and the experimental setup.

Antioxidant and Anti-inflammatory Activity

A primary mechanism through which Rutin and Quercetin exert their neuroprotective effects is by mitigating oxidative stress and inflammation, key contributors to neuronal damage in neurodegenerative diseases.

ParameterRutinQuercetinExperimental ModelKey FindingsReference
Antioxidant Enzyme Activity Potent stimulator of catalase.Potent stimulator of superoxide dismutase.6-hydroxydopamine (6-OHDA)-induced toxicity in PC-12 cellsBoth compounds are powerful activators of glutathione and glutathione peroxidase enzymes and are effective in suppressing lipid peroxidation.[1][1]
Anti-inflammatory Effects Inhibits proinflammatory cytokines.[2]Inhibits proinflammatory cytokines.[2]Hydrogen peroxide (H2O2)-stimulated PC12 cellsBoth flavonoids were found to block IL-6 production.[2][2]
Neuroinflammation Modulation Modulates microglial inflammatory profile.[3]Modulates microglial inflammatory profile.[3]Human glioblastoma cell lines and rat brainsBoth compounds present antiglioma effects related to their property of modulating the microglial inflammatory profile.[3][3]
Performance in Neurodegenerative Disease Models

The neuroprotective capabilities of Rutin and Quercetin have been investigated in models of Alzheimer's and Parkinson's disease, showing promising results in attenuating disease-related pathology.

Disease ModelRutinQuercetinKey OutcomesReference
Alzheimer's Disease Improves spatial memory, reduces Aβ oligomer levels, attenuates oxidative stress and neuroinflammation.[4]Ameliorates Alzheimer's disease pathology, protects cognitive and emotional function.[5]Both compounds show potential in mitigating key pathological features of Alzheimer's disease.[4][5]
Parkinson's Disease Protects dopaminergic neurons from oxidative stress.[4]Reduces the loss of dopaminergic neurons and decreases oxidative stress.[6]Both compounds demonstrate a protective effect on dopaminergic neurons, which are primarily affected in Parkinson's disease.[4][6]
Cerebral Ischemia Improves spatial memory impairment and reduces neuronal death.[4]Improves spatial memory impairment and reduces neuronal death.[4]Both compounds, at a dose of 50 mg/kg, showed neuroprotective action in a repeated cerebral ischemia model in rats.[4][4]

Bioavailability and Blood-Brain Barrier Permeability

A critical factor determining the neuroprotective efficacy of a compound is its ability to cross the blood-brain barrier (BBB) and reach the central nervous system. In this regard, Quercetin has a distinct advantage over Rutin.

CompoundBlood-Brain Barrier PermeabilityBioavailabilityKey FindingsReference
Rutin Very low.[7]Poorly absorbed; must be hydrolyzed to Quercetin to be absorbed.[8]The hydrophilic nature of the rutinose moiety limits its ability to cross the BBB.[7][8][7][8]
Quercetin Readily crosses the BBB.[9]Higher oral absorption rate than Rutin.[8][10]Quercetin's lipophilic nature facilitates its passage across the BBB, making it more readily available to exert its effects in the brain.[9][8][9][10]

Experimental Protocols

The following are summaries of methodologies employed in key studies comparing Rutin and Quercetin.

In Vitro Neuroprotection Assay
  • Cell Line: PC-12 (rat pheochromocytoma) cells, a common model for neuronal studies.

  • Inducing Agent: 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease by inducing oxidative stress and apoptosis in dopaminergic neurons.

  • Treatment: Cells are pre-treated with varying concentrations of Rutin or Quercetin for a specified period before exposure to 6-OHDA.

  • Assays:

    • Cell Viability: MTT assay is used to quantify the protective effect of the flavonoids against 6-OHDA-induced cell death.

    • Antioxidant Enzyme Activity: Spectrophotometric assays are used to measure the activity of catalase, superoxide dismutase, glutathione peroxidase, and glutathione levels.

    • Lipid Peroxidation: Malondialdehyde (MDA) levels are measured as an indicator of lipid peroxidation.[1]

In Vivo Neuroprotection Assay (Cerebral Ischemia Model)
  • Animal Model: Rats are subjected to repeated cerebral ischemia to induce neuronal damage and memory impairment.

  • Treatment: Rutin or Quercetin (e.g., 50 mg/kg) is administered to the rats.

  • Behavioral Testing: The 8-arm radial maze task is used to assess spatial memory function.

  • Histological Analysis: Neuronal death in the hippocampal CA1 area is quantified using staining techniques.[4]

Signaling Pathways in Neuroprotection

Both Rutin and Quercetin modulate several key signaling pathways to exert their neuroprotective effects. The activation of the Nrf2-ARE pathway is a central mechanism for their antioxidant action.

Nrf2_Pathway cluster_stress Oxidative Stress cluster_flavonoids Flavonoid Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Rutin Rutin Rutin->Keap1_Nrf2 promotes dissociation Quercetin Quercetin Quercetin->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Genes activates transcription of

Caption: Activation of the Nrf2-ARE signaling pathway by Rutin and Quercetin.

Rutin and Quercetin also influence MAPK (Mitogen-Activated Protein Kinase) signaling pathways, which are involved in cell survival and apoptosis.

MAPK_Pathway cluster_stimulus Cellular Stress cluster_flavonoids Flavonoid Intervention cluster_pathways MAPK Pathways cluster_outcome Cellular Outcome Stress Oxidative Stress, Inflammation JNK JNK Pathway Stress->JNK p38 p38 MAPK Pathway Stress->p38 Rutin_Quercetin Rutin / Quercetin Rutin_Quercetin->JNK inhibits Rutin_Quercetin->p38 inhibits Survival Cell Survival Rutin_Quercetin->Survival promotes Apoptosis Apoptosis JNK->Apoptosis promotes p38->Apoptosis promotes

Caption: Modulation of MAPK signaling pathways by Rutin and Quercetin.

Conclusion

Both Rutin and its aglycone Quercetin are potent neuroprotective agents with significant antioxidant and anti-inflammatory properties. While Rutin demonstrates efficacy in various preclinical models, its poor bioavailability and limited ability to cross the blood-brain barrier are significant hurdles for its therapeutic application in neurological disorders. Quercetin, with its superior bioavailability and BBB permeability, appears to be a more promising candidate for direct neuroprotective interventions. However, the potential for Rutin to be metabolized to Quercetin in the gut microbiota suggests that dietary Rutin may still contribute to systemic and potentially central beneficial effects. Future research should focus on developing strategies to enhance the bioavailability of these flavonoids to fully harness their neuroprotective potential.

References

A Comparative Analysis of Bioavailability Across Novel Rutin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rutin, a ubiquitous flavonoid with significant therapeutic potential, has long been hampered in clinical applications by its poor aqueous solubility and low oral bioavailability. This guide provides a comparative overview of various advanced formulations designed to overcome these limitations, supported by experimental data from preclinical studies. We delve into the pharmacokinetic profiles of these formulations and provide detailed methodologies for key experiments to assist in the evaluation and development of next-generation rutin-based therapeutics.

Enhanced Bioavailability: A Quantitative Comparison

The oral bioavailability of rutin has been significantly improved through various formulation strategies. The following table summarizes key pharmacokinetic parameters from preclinical studies, offering a comparative look at the performance of different formulations against pure rutin.

FormulationAnimal ModelDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)Reference
Rutin SuspensionRat50 mg/kg0.25 ± 0.054.02.1 ± 0.4100[1]
Rutin Nanoparticles (Chitosan)Rat50 mg/kg~0.7 (estimated)~2.0~6.5 (estimated)~310[1][2]
Rutin LiposomesMouseNot Specified~4.5 (estimated from graph)~2.0Not Reported220.76[3][4]
Transferrin-Modified Rutin LiposomesRatNot SpecifiedIncreased 1.99-fold vs free rutinNot ReportedIncreased 2.77-fold vs free rutinNot Reported[5][6]
Rutin-HP-β-Cyclodextrin ComplexBeagle DogNot SpecifiedSignificantly HigherNot ReportedSignificantly HigherSignificantly Increased[7][8]
Rutin-Phospholipid ComplexNot SpecifiedNot SpecifiedNot ReportedNot ReportedNot ReportedImproved[9]

*Note: In the study with beagle dogs, plasma levels of a stable metabolite, homovanillic acid (HVA), were measured as an indicator of rutin absorption. The complex showed much higher plasma levels of HVA compared to rutin alone.

Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies. Below are detailed protocols for key experiments typically involved in the comparative analysis of rutin formulations.

Preparation of Rutin Formulations
  • Rutin Nanoparticles (Emulsion Solvent Evaporation Method):

    • Dissolve rutin and a polymer (e.g., Chitosan) in a suitable organic solvent.

    • Emulsify the organic phase in an aqueous phase containing a surfactant to form an oil-in-water emulsion.

    • Apply high-energy homogenization to reduce the droplet size.

    • Evaporate the organic solvent under reduced pressure, leading to the formation of rutin-loaded nanoparticles.

    • Collect the nanoparticles by centrifugation, wash with distilled water to remove excess surfactant, and lyophilize for storage.[2]

  • Rutin Liposomes (Thin-Film Hydration Method):

    • Dissolve rutin, phospholipids (e.g., phosphatidylcholine), and cholesterol in an organic solvent (e.g., chloroform-methanol mixture).

    • Create a thin lipid film on the inner surface of a round-bottom flask by evaporating the organic solvent using a rotary evaporator.

    • Hydrate the lipid film with an aqueous buffer by gentle rotation above the lipid transition temperature. This results in the formation of multilamellar vesicles.

    • To obtain smaller, unilamellar vesicles, sonicate the liposome suspension or extrude it through polycarbonate membranes with defined pore sizes.[5]

  • Rutin-Cyclodextrin Inclusion Complexes (Co-grinding Technique):

    • Physically mix rutin and a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a specific molar ratio.

    • Co-grind the mixture in a high-energy mill for a defined period.

    • The formation of the inclusion complex can be confirmed by analytical techniques such as DSC, FT-IR, and Raman spectroscopy.[10]

In Vivo Pharmacokinetic Study
  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.[1][2] Animals are fasted overnight before the experiment with free access to water.

  • Drug Administration: Administer the different rutin formulations and a control (e.g., rutin suspension) orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Extract rutin (and/or its metabolites like quercetin) from the plasma using a suitable organic solvent (e.g., ethyl acetate).

    • Quantify the concentration of rutin in the plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[3]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software. The relative bioavailability of a formulation is calculated as: (AUCformulation / AUCcontrol) x 100.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Rutin's Impact on Cellular Signaling

Rutin has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis. The diagram below illustrates a simplified representation of the Akt/PI3K/mTOR pathway, which is a critical regulator of cell growth and survival and is a known target of rutin.

Rutin_Signaling_Pathway Rutin Rutin PI3K PI3K Rutin->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Simplified diagram of Rutin's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Bioavailability Studies

The following flowchart outlines the typical experimental workflow for a comparative bioavailability study of different rutin formulations.

Bioavailability_Workflow Formulation Formulation Preparation (e.g., Nanoparticles, Liposomes) Dosing Oral Administration of Formulations Formulation->Dosing AnimalModel Animal Model Selection & Acclimatization AnimalModel->Dosing Sampling Blood Sample Collection (Time-course) Dosing->Sampling Analysis Plasma Rutin Quantification (HPLC) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Comparison Comparative Bioavailability Assessment PK_Analysis->Comparison

References

Safety Operating Guide

Proper Disposal of Apiorutin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Apiorutin, a flavonoid compound used in various research and development applications. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for a comprehensive understanding of the compound's characteristics.

PropertyValue
Molecular Formula C₃₂H₃₈O₂₀
Molecular Weight 742.6 g/mol

Disposal Protocol

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound waste."

  • Do not mix this compound waste with hazardous materials such as solvents, heavy metals, or reactive chemicals.

2. Solid Waste Disposal:

  • For pure, unused this compound or residual powder, collect it in a sealed, properly labeled container.

  • This container can then be placed in the designated receptacle for non-hazardous solid chemical waste, in accordance with your facility's procedures.

3. Liquid Waste Disposal (Solutions containing this compound):

  • For dilute aqueous solutions of this compound, check with your institution's environmental health and safety (EHS) office for guidance on drain disposal. Some facilities may permit the disposal of small quantities of non-hazardous, water-soluble materials down the sanitary sewer, followed by a copious amount of water.

  • Solutions of this compound in organic solvents must be treated as hazardous waste. Dispose of these solutions in the appropriate solvent waste container.

4. Contaminated Labware:

  • Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound can typically be disposed of in the regular laboratory trash, provided it is free of any hazardous solvents.

  • Reusable glassware should be washed with a suitable laboratory detergent and rinsed thoroughly with water.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

ApiorutinDisposal Start Start: this compound Waste Generated Assess_Form Assess Waste Form Start->Assess_Form Solid_Waste Solid this compound Waste Assess_Form->Solid_Waste Solid Liquid_Waste Liquid this compound Waste Assess_Form->Liquid_Waste Liquid Non_Hazardous_Solid Dispose as Non-Hazardous Solid Waste Solid_Waste->Non_Hazardous_Solid Check_Solvent Aqueous or Organic Solvent? Liquid_Waste->Check_Solvent Aqueous_Solution Aqueous Solution Check_Solvent->Aqueous_Solution Aqueous Organic_Solution Organic Solvent Solution Check_Solvent->Organic_Solution Organic Consult_EHS Consult EHS for Drain Disposal Approval Aqueous_Solution->Consult_EHS Hazardous_Liquid Dispose as Hazardous Solvent Waste Organic_Solution->Hazardous_Liquid Consult_EHS->Non_Hazardous_Solid Approved End End Non_Hazardous_Solid->End Hazardous_Liquid->End

Personal protective equipment for handling Apiorutin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Apiorutin

Disclaimer: There is currently no specific Safety Data Sheet (SDS) available for this compound. The following guidance is based on the safety protocols for closely related compounds, namely flavonoid glycosides such as flavone and quercetin. Researchers should handle this compound with caution and adhere to these general best practices for handling chemical compounds in a laboratory setting.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures for handling, personal protective equipment, and disposal are critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, appropriate personal protective equipment is mandatory to prevent skin and respiratory exposure.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected before use.[1]To prevent skin contact.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles.[1]To protect eyes from dust particles and splashes.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.To avoid inhalation of fine particles.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Safe Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

ProcedureGuideline
Handling - Avoid generating dust. - Do not eat, drink, or smoke in the handling area. - Wash hands thoroughly after handling.
Storage - Store in a tightly sealed, clearly labeled container. - Keep in a cool, dry, and well-ventilated place.[2] - Avoid contact with oxidizing agents.
Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate any potential harm.

Emergency ScenarioFirst Aid and Spill Response
Skin Contact Wash the affected area with soap and plenty of water.[1]
Eye Contact Flush eyes with water as a precaution.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[3]
Spill Cleanup - Evacuate the area. - Wear appropriate PPE. - Gently sweep or vacuum the spilled material to avoid creating dust. - Place the collected material in a sealed container for disposal.
Disposal Plan

All waste materials containing this compound must be disposed of in accordance with institutional and local regulations for chemical waste.

Waste TypeDisposal Method
Contaminated Materials (e.g., gloves, wipes) Place in a sealed, labeled container for chemical waste.
Unused this compound Dispose of as chemical waste through your institution's environmental health and safety office. Do not discard down the drain.[1]
Empty Containers Triple-rinse with a suitable solvent, and dispose of the rinsate as chemical waste. The rinsed container can then be disposed of as regular laboratory waste.

Visual Guides for Safe Handling

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflow for general handling and emergency spill response.

SafeHandlingWorkflow cluster_prep Preparation cluster_use Use cluster_disposal Disposal A Receive and Log this compound B Store in Cool, Dry, Ventilated Area A->B C Don Appropriate PPE B->C D Weigh Compound in Ventilated Hood C->D E Prepare Solution D->E F Conduct Experiment E->F G Segregate Waste F->G H Label Waste Container G->H I Dispose via EHS H->I

Safe handling workflow for this compound.

SpillResponse Spill This compound Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Step 1 Alert Alert Supervisor and EHS Evacuate->Alert Step 2 PPE Don Spill Response PPE Alert->PPE Step 3 Contain Contain Spill with Absorbent Material PPE->Contain Step 4 Collect Collect Waste into Sealed Container Contain->Collect Step 5 Decontaminate Decontaminate Spill Area Collect->Decontaminate Step 6 Dispose Dispose of Waste via EHS Decontaminate->Dispose Step 7

Emergency response for an this compound spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.